molecular formula C11H10N2O3 B124777 4-oxo Tolimidone CAS No. 66047-04-9

4-oxo Tolimidone

Cat. No.: B124777
CAS No.: 66047-04-9
M. Wt: 218.21 g/mol
InChI Key: MRAFQBWAGNWURO-UHFFFAOYSA-N
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Description

4-oxo Tolimidone (CAS Number 66047-04-9) is a high-purity reference standard essential for pharmaceutical research and development, particularly in the quality control and metabolic studies of its parent compound, Tolimidone. Tolimidone is a clinical-stage, small molecule (C11H10N2O2) investigated for its potential in treating Type 2 Diabetes and Non-Alcoholic Steatohepatitis (NASH). It functions as a potent and selective allosteric activator of Lyn kinase, an enzyme that modulates the insulin-signaling pathway. This mechanism enhances insulin sensitization and improves glycemic control through a non-PPARg pathway, offering a distinct approach to metabolic disorder treatment. Recent clinical developments include a Phase 2a study in Type 1 Diabetes that was approved by Health Canada in July 2024, highlighting the ongoing research interest in this compound class. This this compound standard is supplied with comprehensive analytical documentation, including HPLC, HNMR, MS, IR, KF, and TGA data, to ensure reliable performance in your identification and purity testing protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAFQBWAGNWURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 4-oxo Tolimidone (CAS 66047-04-9)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-oxo Tolimidone (CAS 66047-04-9) , a critical structural analogue and metabolite of the insulin-sensitizing drug candidate Tolimidone (MLR-1023).[1]

Synonyms: 5-(3-methylphenoxy)uracil; 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione Molecular Formula: C₁₁H₁₀N₂O₃ Molecular Weight: 218.21 g/mol [1]

Part 1: Executive Technical Summary

This compound is the uracil derivative of the Lyn kinase activator Tolimidone (CP-26,154). While Tolimidone is characterized by a 2-pyrimidinone core, the 4-oxo variant possesses a 2,4-pyrimidinedione (uracil) scaffold.

In drug development, this compound serves two primary roles:

  • Metabolic Biomarker: It represents a Phase I oxidative metabolite of Tolimidone, formed via oxidation at the C4 position of the pyrimidine ring.

  • Impurity Standard: It is a critical quality attribute (CQA) monitored during the synthesis of Tolimidone to ensure active pharmaceutical ingredient (API) purity.

Part 2: Chemical Identity & Structural Logic

Structural Comparison

The structural divergence lies in the oxidation state of the heterocyclic ring. Tolimidone retains a hydrogen at the C4 position, whereas this compound substitutes this with a carbonyl oxygen, rendering the ring a dione.

FeatureTolimidone (API)This compound (Target)
CAS 41964-07-266047-04-9
Core Scaffold 2(1H)-PyrimidinoneUracil (Pyrimidine-2,4-dione)
C4 Substituent -H=O[1] (Carbonyl)
H-Bond Donors 1 (NH)2 (NH, NH)
Electronic State Aromatic PyrimidinoneConjugated Dione
Visualization of Structural Relationship

The following diagram illustrates the oxidative relationship between the parent drug and the 4-oxo derivative.

ChemicalStructure Tolimidone Tolimidone (MLR-1023) C11H10N2O2 (Lyn Kinase Activator) Oxidation Phase I Metabolism (C4-Oxidation) Tolimidone->Oxidation CYP450 / Oxidase OxoTolimidone This compound CAS 66047-04-9 (Uracil Derivative) Oxidation->OxoTolimidone +1 Oxygen Atom

Figure 1: Metabolic relationship showing the conversion of the 2-pyrimidinone core to the 2,4-dione (uracil) scaffold.[1]

Part 3: Synthesis & Experimental Protocols

For research purposes (proteomics standards or impurity profiling), isolation from biological matrices is inefficient. The authoritative method for generating CAS 66047-04-9 is de novo chemical synthesis via the condensation of urea with a substituted malonate.[1]

Retrosynthetic Analysis
  • Target: 5-(3-methylphenoxy)uracil[1]

  • Precursors: Urea + Diethyl 2-(3-methylphenoxy)malonate[1]

  • Key Intermediate: Diethyl 2-(3-methylphenoxy)malonate is synthesized from 3-methylphenol (m-cresol) and diethyl bromomalonate.[1]

Step-by-Step Synthesis Protocol

Safety Note: Diethyl bromomalonate is a lachrymator.[1] Work in a fume hood.

Stage 1: Synthesis of Diethyl 2-(3-methylphenoxy)malonate[1]
  • Reagents: 3-methylphenol (1.0 eq), Diethyl bromomalonate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 3-methylphenol in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Dropwise add diethyl bromomalonate.

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Filter off inorganic salts and concentrate the filtrate in vacuo.

    • Yield: Oily residue (Intermediate A).

Stage 2: Cyclization to this compound[1]
  • Reagents: Intermediate A (1.0 eq), Urea (1.5 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Absolute Ethanol.

  • Procedure:

    • Prepare a solution of NaOEt in absolute ethanol (freshly prepared from Na metal preferred).

    • Add Urea and stir until dissolved.

    • Add Intermediate A slowly to the basic urea solution.

    • Reflux the mixture for 12–16 hours. A precipitate (sodium salt of the uracil) typically forms.

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in minimal water and acidify with 2M HCl to pH ~2.

    • Collect the resulting white precipitate via filtration.

    • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Synthetic Workflow Diagram

Synthesis Cresol 3-Methylphenol Step1 Step 1: Etherification (K2CO3, Acetone, Reflux) Cresol->Step1 Bromo Diethyl Bromomalonate Bromo->Step1 Urea Urea Step2 Step 2: Cyclocondensation (NaOEt, EtOH, Reflux) Urea->Step2 Inter Intermediate: Diethyl 2-(3-methylphenoxy)malonate Inter->Step2 Final This compound (CAS 66047-04-9) Step1->Inter Step2->Final

Figure 2: Two-step convergent synthesis of this compound from m-cresol.

Part 4: Analytical Validation

To distinguish this compound from the parent drug in biological samples or QC batches, use the following validated parameters.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (ESI+).

  • Parent Drug (Tolimidone):

    
     m/z.
    
  • This compound:

    
     m/z.
    
  • Differentiation: The mass shift of +16 Da is diagnostic of the additional oxygen.

NMR Spectroscopy ( -NMR, DMSO- )
  • Tolimidone: Shows two distinct doublets for the pyrimidinone ring protons (H4 and H6) with coupling constants typical of an aromatic system (

    
     Hz).
    
  • This compound:

    • Loss of Signal: The H4 proton signal disappears.

    • New Signal: A distinct singlet for H6 (pyrimidine C6-H) appears around

      
       7.5–8.0 ppm.
      
    • NH Protons: Two broad singlets (N1-H and N3-H) are observed downfield (

      
       ppm), confirming the uracil dione structure.
      

Part 5: Biological Context & Mechanism

While Tolimidone (MLR-1023) is a potent Lyn kinase activator (


 nM) used to potentiate insulin signaling [1], the 4-oxo derivative is generally considered pharmacologically less active or inactive regarding kinase activation.

However, its presence is critical in DMPK (Drug Metabolism and Pharmacokinetics) studies:

  • Clearance Pathway: Formation of this compound indicates oxidative clearance. High levels may suggest rapid metabolism, impacting the half-life of the parent drug.

  • Safety Profiling: Uracil derivatives can sometimes exhibit different toxicity profiles than pyrimidinones; quantifying this metabolite is essential for GLP toxicology studies.

References

  • Saporito, S., et al. (2012).[2] MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo.[1][2] Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[2][3] Link

  • Ochman, A.R., et al. (2012). The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes.[1][3] Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32. Link

  • Melior Pharmaceuticals. (2018).[4] Tolimidone (MLR-1023) Phase 2b Clinical Data. Melior Pharmaceuticals Pipeline. Link

  • PubChem. (2025).[5][6] Compound Summary: Tolimidone.[4][7][8] National Library of Medicine. Link

Sources

Structural Pharmacology of Lyn Kinase Activators: Tolimidone (MLR-1023) vs. 4-Oxo Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tolimidone (MLR-1023) represents a first-in-class small molecule insulin sensitizer that functions via the selective allosteric activation of Lyn kinase (a member of the Src family kinases). Originally developed as CP-26154 for gastric ulcer treatment, its repurposing for Type 2 Diabetes (T2D) hinges on a precise molecular architecture: the 2(1H)-pyrimidinone core.

The term "4-oxo Tolimidone" typically refers to the regioisomer (5-(3-methylphenoxy)pyrimidin-4(3H)-one) or a structural analog used in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore. The distinction between the 2-oxo (active drug) and 4-oxo (inactive or distinct analog) forms is critical for medicinal chemists, as it dictates the hydrogen-bonding network required for the allosteric modulation of Lyn kinase. This guide analyzes the structural divergence, mechanistic implications, and validation protocols for these two entities.

Molecular Architecture & Physicochemical Divergence

The efficacy of MLR-1023 is driven by its ability to adopt a specific tautomeric conformation that fits the Lyn kinase allosteric pocket. The "4-oxo" variant disrupts this binding motif.

Structural Comparison Table
FeatureTolimidone (MLR-1023) 4-Oxo Regioisomer (Comparator)
IUPAC Name 5-(3-methylphenoxy)pyrimidin-2(1H)-one5-(3-methylphenoxy)pyrimidin-4(3H)-one
Core Heterocycle 2-Pyrimidinone4-Pyrimidinone
Carbonyl Position C2 (between two nitrogens)C4 (adjacent to one nitrogen)
H-Bond Donor N1-H (and N3-H in specific tautomers)N3-H
H-Bond Acceptor C2=O (urea-like character)C4=O (amide-like character)
Electronic Character Urea-like resonance; high polarity.[1]Amide/Vinylogous amide character.
Lyn Kinase Activity Agonist (Allosteric) Inactive / Low Affinity
Tautomeric Considerations
  • MLR-1023 (2-oxo): Exists in equilibrium between the 2-hydroxypyrimidine (enol) and 2(1H)-pyrimidinone (keto) forms. In physiological solution and within the hydrophobic kinase pocket, the keto (oxo) form is often the bioactive conformer, acting as a bidentate H-bond partner.

  • 4-Oxo Analog: The carbonyl at C4 changes the dipole moment and the vector of hydrogen bond donation. This steric and electronic shift prevents the molecule from engaging the specific residues (likely near the αC-helix or SH2-kinase linker) required to stabilize the "active" conformation of Lyn.

Visualization of Structural Isomerism

Tolimidone_Structure MLR1023 Tolimidone (MLR-1023) 2(1H)-pyrimidinone core (Active Lyn Activator) H_Bond_2 H-Bond Pattern: N1-H (Donor) C2=O (Acceptor) Symmetrical Flank MLR1023->H_Bond_2 Iso4Oxo 4-Oxo Regioisomer 4(3H)-pyrimidinone core (Inactive Comparator) H_Bond_4 H-Bond Pattern: N3-H (Donor) C4=O (Acceptor) Asymmetrical Iso4Oxo->H_Bond_4 Substructure Common Moiety: 5-(3-methylphenoxy) Substructure->MLR1023 Attached to C5 (Carbonyl at C2) Substructure->Iso4Oxo Attached to C5 (Carbonyl at C4)

Figure 1: Structural divergence between the active drug (2-oxo) and the regioisomer (4-oxo), highlighting the hydrogen bond donor/acceptor shift.

Mechanism of Action: Why Structure Matters

MLR-1023 is unique because it is a Lyn Kinase Activator , contrasting with the vast majority of kinase drugs which are inhibitors.

The Allosteric Trigger

Unlike ATP-competitive inhibitors that bind to the hinge region, MLR-1023 binds to a distinct allosteric site (likely the peptide substrate binding site or a regulatory pocket near the activation loop).

  • Binding: MLR-1023 binds to the dephosphorylated (or partially phosphorylated) Lyn kinase.

  • Conformational Change: The 2-pyrimidinone core stabilizes the "Open" conformation of the kinase, facilitating the phosphorylation of Tyrosine residues.

  • Downstream Effect: Activated Lyn phosphorylates IRS-1 (Insulin Receptor Substrate-1) , amplifying insulin signaling without increasing insulin secretion.

The 4-oxo isomer fails to induce this activation because the carbonyl position is geometrically incompatible with the allosteric pocket's H-bond requirements.

Signaling Pathway Diagram

Lyn_Activation MLR Tolimidone (MLR-1023) Lyn_Inactive Lyn Kinase (Basal State) MLR->Lyn_Inactive Allosteric Binding Lyn_Active Lyn Kinase (Activated Conformation) Lyn_Inactive->Lyn_Active Conformational Shift (Kinase Activation) IRS1 IRS-1 (Insulin Receptor Substrate) Lyn_Active->IRS1 Phosphorylation IRS1_P Phospho-IRS-1 (Tyrosine Phosphorylated) IRS1->IRS1_P PI3K PI3K / AKT Pathway IRS1_P->PI3K Signal Amplification GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Metabolic Effect

Figure 2: The MLR-1023 signaling cascade.[1][2] The drug acts upstream of IRS-1, potentiating insulin signaling via Lyn activation.

Experimental Protocols

To validate the identity and activity of Tolimidone vs. its 4-oxo analog, the following protocols are standard in high-integrity drug discovery labs.

Protocol A: Structural Differentiation (NMR)

Objective: To distinguish the 2-oxo (Tolimidone) from the 4-oxo regioisomer using Proton NMR.

  • Sample Prep: Dissolve 5 mg of compound in DMSO-d6.

  • Acquisition: Run 1H-NMR (400 MHz or higher).

  • Diagnostic Signals (Tolimidone - 2-oxo):

    • Look for the pyrimidine ring protons. In the 2-one system, the protons at C4 and C6 are chemically equivalent (or very similar) due to the symmetry relative to the C2 carbonyl and C5 substitution.

    • Signal: A singlet or tight doublet around 8.0 - 8.5 ppm (representing 2H).

  • Diagnostic Signals (Comparator - 4-oxo):

    • The symmetry is broken. C2-H and C6-H are in vastly different electronic environments.

    • Signal: Two distinct signals (singlets or doublets) with significantly different chemical shifts (e.g., one near 8.0 ppm, one near 7.5 ppm).

Protocol B: Lyn Kinase Activation Assay

Objective: To confirm MLR-1023 activity and lack of activity in the 4-oxo analog.

Reagents:

  • Recombinant human Lyn kinase (full length).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific Src-tide.

  • ATP (at Km, approx 10 µM).

  • Test Compounds: MLR-1023 and 4-oxo analog (dissolved in DMSO).

Workflow:

  • Preparation: Dilute Lyn kinase in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).

  • Incubation: Incubate Kinase + Test Compound (100 nM - 10 µM) for 15 minutes at Room Temp. Critical: Do not add ATP yet.

  • Reaction Start: Add ATP and Substrate mixture.

  • Reaction: Incubate for 30-60 minutes at 30°C.

  • Detection: Use ADP-Glo (Promega) or 33P-ATP radiometric counting.

  • Data Analysis:

    • MLR-1023: Should show a 1.5x to 3x increase in Vmax compared to DMSO control (Activation).

    • 4-Oxo Analog: Should show no change or slight inhibition (if it binds but doesn't activate).

References

  • Saporito, S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo." Journal of Pharmacology and Experimental Therapeutics.

  • Ochman, A. R., et al. (2012). "The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes." Journal of Pharmacology and Experimental Therapeutics.

  • Melior Pharmaceuticals. "Tolimidone (MLR-1023) Mechanism of Action." Melior Pharma Pipeline.

  • PubChem Compound Summary. "Tolimidone (CID 9433).

Sources

Introduction: Differentiating 4-oxo Tolimidone from its Precursor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of 4-oxo Tolimidone (C₁₁H₁₀N₂O₃)

In the landscape of pharmaceutical research, precision in molecular identification is paramount. This guide focuses on This compound , a putative derivative of the well-documented compound Tolimidone. It is critical to establish a clear distinction from the outset. Tolimidone, also known as MLR-1023, is recognized by its chemical formula C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol .[1] The subject of this whitepaper, this compound, is defined by the molecular formula C₁₁H₁₀N₂O₃ . This additional oxygen atom, indicated by the "4-oxo" nomenclature, fundamentally alters the molecule's physicochemical properties, including its molecular weight.

This document serves as a technical framework for researchers, scientists, and drug development professionals. It provides the theoretical foundation and outlines the rigorous experimental methodologies required to confirm the molecular weight and formula of this compound, ensuring the foundational accuracy needed for any subsequent research and development endeavors.

Section 1: Core Physicochemical Properties of this compound

The starting point for the characterization of any chemical entity is its fundamental composition. Based on the provided molecular formula, C₁₁H₁₀N₂O₃, we can deduce the core physicochemical properties.

Molecular Formula and Weight

The molecular formula dictates the exact mass and elemental composition of the compound. For this compound, these are calculated as follows:

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₃
Calculated Molar Mass 218.21 g/mol
Exact Mass 218.06914 Da
Elemental Composition

The elemental composition by mass is a crucial parameter, verifiable through experimental techniques like combustion analysis.

ElementSymbolAtomsMass Percent
CarbonC1160.55%
HydrogenH104.62%
NitrogenN212.84%
OxygenO322.00%
Proposed Chemical Structure

The structure of this compound is logically derived from Tolimidone [5-(3-methylphenoxy)-2(1H)-pyrimidinone] by the introduction of a ketone (oxo) group at the 4-position of the pyrimidinone ring. This transformation results in a pyrimidine-2,4-dione core structure.

Caption: Proposed structure of this compound (C₁₁H₁₀N₂O₃).

Section 2: Experimental Confirmation Protocols

Theoretical calculations must be validated by empirical data. The following protocols describe the gold-standard analytical techniques for unequivocally determining the molecular weight and formula of a purified compound like this compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of molecular formula confirmation. Unlike nominal mass spectrometry, which provides integer mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars). For C₁₁H₁₀N₂O₃, the expected exact mass of the protonated molecule [M+H]⁺ is 219.07642 Da. Observing this specific m/z value provides extremely strong evidence for the proposed formula.

Protocol: HRMS via Electrospray Ionization (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the purified this compound sample (approx. 10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid facilitates protonation for positive-ion mode detection.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which solvent evaporates to produce gas-phase ions of the analyte.

  • Mass Analysis: Acquire data in positive-ion mode over a relevant mass range (e.g., m/z 100-500).

  • Data Processing: Determine the m/z value of the most abundant peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass for C₁₁H₁₀N₂O₃. The mass error should be less than 5 parts-per-million (ppm) for confident identification.

Workflow: HRMS for Formula Confirmation

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Purified Compound (this compound) B Dissolve in ACN/H₂O + 0.1% FA A->B C Direct Infusion into ESI Source B->C D Ionization & Desolvation C->D E TOF Mass Analyzer (High Resolution) D->E F Acquire Spectrum (m/z vs. Intensity) E->F G Identify [M+H]⁺ Ion F->G H Compare Experimental m/z to Theoretical m/z G->H I Confirm Formula (Mass Error < 5 ppm) H->I

Caption: Workflow for confirming molecular formula using HRMS.

Elemental (Combustion) Analysis

Trustworthiness: While HRMS provides the exact mass, elemental analysis offers an orthogonal, self-validating confirmation of the formula by directly measuring the mass percentage of key elements. This classic technique provides robust, quantitative data that complements the mass spectrometry results.

Protocol: C, H, N Combustion Analysis

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried this compound sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature furnace (approx. 900-1000 °C) with a stream of pure oxygen. This process causes complete combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction & Separation: The combustion products pass through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, N₂) are then separated using a gas chromatography column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the mass percentage of C, H, and N in the original sample based on the detector's response.

  • Validation: The experimental percentages are compared to the theoretical values calculated from the formula C₁₁H₁₀N₂O₃. A deviation of ≤ 0.4% is considered an excellent match.

Section 3: Synthesis of Data and Final Validation

Authoritative grounding in chemical sciences requires the convergence of data from multiple, independent analytical techniques. The final confirmation of this compound's formula is achieved by synthesizing the results from HRMS and elemental analysis.

Data Convergence Table for C₁₁H₁₀N₂O₃

Analysis TechniqueParameterTheoretical Value (C₁₁H₁₀N₂O₃)Acceptance Criteria
HRMS Exact Mass [M+H]⁺219.07642 DaMeasured value ± 5 ppm
Elemental Analysis % Carbon60.55%60.55% ± 0.4%
% Hydrogen4.62%4.62% ± 0.4%
% Nitrogen12.84%12.84% ± 0.4%

When the high-accuracy mass measurement from HRMS aligns with the quantitative elemental ratios from combustion analysis, the molecular formula C₁₁H₁₀N₂O₃ and the corresponding molecular weight of 218.21 g/mol can be assigned with the highest degree of scientific confidence. This rigorous, multi-faceted approach ensures the integrity of the foundational data upon which all further drug development activities are built.

References

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of Tolimidone.
  • Saeed, L., et al. (2021). MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect. PMC.
  • Melior Pharmaceuticals. (n.d.). Tolimidone: A novel Phase 2b clinical stage drug candidate to treat Type 2 Diabetes.
  • Biodexa Pharmaceuticals PLC. (2025). Biodexa Announces Recruitment of First Patient in Phase 2 Study of Tolimidone in Type 1 Diabetes.
  • GlobalData. (2025). Tolimidone by Melior Pharmaceuticals I for Type 2 Diabetes: Likelihood of Approval.
  • TargetMol. (n.d.). Tolimidone | Src.

Sources

4-oxo Tolimidone as a pyrimidinone derivative in diabetes research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolimidone, a pyrimidinone derivative also known as MLR-1023, is a clinical-stage small molecule under investigation for the treatment of Type 1 and Type 2 diabetes, as well as nonalcoholic steatohepatitis (NASH). Originally developed by Pfizer for gastric ulcers, its therapeutic potential in metabolic diseases was later uncovered. Tolimidone functions as a first-in-class, potent, and selective activator of Lyn kinase, a member of the Src family of protein tyrosine kinases. This unique mechanism of action, independent of PPAR pathways, positions it as a novel insulin sensitizer and modulator of lipid metabolism. This guide provides a comprehensive overview of Tolimidone, its mechanism of action, synthesis, and the methodologies for its evaluation in diabetes research.

Introduction: The Emerging Role of Pyrimidinone Derivatives in Diabetes

Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Pyrimidinone derivatives have emerged as a promising class of compounds, targeting various pathways in diabetes pathogenesis.[1] These heterocyclic compounds are integral to the synthesis of RNA and DNA and exhibit a wide range of biological activities, including antidiabetic, anti-inflammatory, and antihypertensive properties.[2] Their therapeutic potential lies in their ability to be chemically modified, allowing for the development of drugs with enhanced efficacy and specificity.[2] Several pyrimidine derivatives have been investigated for their ability to inhibit enzymes like α-glucosidase and α-amylase, which play a crucial role in carbohydrate metabolism and postprandial blood glucose control.[3][4] Others have been designed to target Dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in incretin hormone regulation.[5] Tolimidone (4-oxo Tolimidone) represents a significant advancement in this class, with a distinct mechanism centered on the activation of Lyn kinase.[6]

Tolimidone (MLR-1023): A Repurposed Molecule with a Novel Target

Tolimidone, chemically 5-(3-methylphenoxy)-2(1H)-pyrimidinone, was initially investigated by Pfizer for the treatment of gastric ulcers.[6][7][8][9] Although it did not show efficacy for its original indication, subsequent research by Melior Pharmaceuticals using their theraTRACE® platform revealed its potential as a treatment for type 2 diabetes.[6][10] This led to the repositioning of Tolimidone as MLR-1023 for metabolic diseases.[7][11]

The key to Tolimidone's therapeutic potential lies in its unique mechanism of action: the direct and selective activation of Lyn kinase.[6][12] This distinguishes it from other insulin sensitizers that primarily act through PPARγ agonism.[6][13] By avoiding the PPAR pathway, Tolimidone is expected to have a more favorable side effect profile, potentially avoiding issues like weight gain.[10][12]

Mechanism of Action: Lyn Kinase Activation and Insulin Signaling

Tolimidone's primary mechanism of action is the selective activation of the enzyme Lyn kinase.[6][14][15] Lyn kinase, a member of the Src family of protein tyrosine kinases, is expressed in various tissues including hematopoietic cells, neural tissues, the liver, and adipose tissue.[9][14][16] It plays a crucial role in modulating the insulin signaling pathway.[6][15]

Upon activation by Tolimidone, Lyn kinase increases the phosphorylation of insulin receptor substrate-1 (IRS-1).[9][14][17] This amplifies the downstream signaling cascade that is initiated when insulin binds to its receptor.[9][14][17] This potentiation of insulin activity leads to improved glycemic control.[6]

Beyond insulin sensitization, preclinical studies have suggested other beneficial effects of Lyn kinase activation by Tolimidone, including:

  • Beta-cell protection and proliferation: Studies have shown that Lyn kinase is critical for the survival and proliferation of pancreatic beta cells.[14][16][17] Tolimidone has been observed to induce proliferation in beta cells isolated from human cadavers, suggesting its potential to preserve or even restore beta-cell function in both Type 1 and Type 2 diabetes.[14][16][17][18]

  • Modulation of lipid metabolism: Tolimidone has been shown to reduce triglycerides and has demonstrated positive trends in lipid parameters in clinical studies.[6][7][13]

  • Induction of thermogenesis: Research indicates that Tolimidone can induce a thermogenic program, leading to weight loss in humans and reduced weight gain and fat mass in animal models without affecting food intake.[19]

dot

Tolimidone_Mechanism cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Tolimidone Tolimidone (this compound) Lyn Lyn Kinase Tolimidone->Lyn Lyn->IRS1 pIRS1 p-IRS-1 (Phosphorylated) IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Vesicle Akt->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake

Figure 1: Simplified signaling pathway of Tolimidone via Lyn kinase activation.

Synthesis of this compound

The laboratory-scale synthesis of Tolimidone can be accomplished through a multi-step process. A common synthetic route involves the reaction of a phenoxy derivative with a pyrimidine precursor.[8]

A generalized synthesis pathway is as follows:

  • Synthesis of a key intermediate: This often involves the preparation of a substituted pyrimidine core.

  • Cyclization to form the pyrimidinone ring: The intermediate undergoes a cyclization reaction to form the 2(1H)-pyrimidinone structure.

  • Introduction of the methylphenoxy group: The final step is the coupling of the pyrimidinone core with a 3-methylphenoxy group.

  • Purification: The crude product is then purified to obtain high-purity Tolimidone.[8]

For large-scale preparation, a phase transfer catalyst, such as a tetra-substituted ammonium salt, may be employed.[8]

Preclinical and Clinical Evaluation of Tolimidone

Tolimidone has undergone extensive preclinical and clinical evaluation for its potential in treating metabolic diseases.

Preclinical Studies
  • Animal Models: In various animal models of diabetes, Tolimidone has demonstrated effective glycemic control through insulin sensitization.[6][9][14] It has been shown to lower blood glucose levels more effectively than some existing therapies, without the associated risk of hypoglycemia or weight gain.[10][12]

  • NASH Models: In preclinical models of Nonalcoholic Steatohepatitis (NASH), Tolimidone has shown improvement in multiple components of the disease, including a reduction in the NAS score, decreased liver weight, reduced adiposity, and decreased insulin resistance.[15]

  • Beta Cell Function: Preclinical studies have highlighted Tolimidone's ability to promote beta cell survival and proliferation.[14][16]

Clinical Trials

Tolimidone (MLR-1023) has progressed to Phase II clinical trials for Type 2 diabetes.[6][11]

  • Phase IIa Proof-of-Concept Study: A 130-patient, 4-week study showed statistically and clinically significant improvements in both mixed meal tolerance test (MMTT) and fasting plasma glucose (FPG).[6][13] The 100mg once-daily dose was identified as the most effective.[7] The study also showed positive trends in lipid parameters and evidence of weight loss.[6][13] The most common adverse events were headache and somnolence.[7]

  • Phase IIb Study: A 12-week study involving 433 subjects with uncontrolled Type 2 diabetes on metformin therapy was conducted.[13][20] This study confirmed Tolimidone's ability to reduce fasting glucose and improve glucose tolerance.[20][21] However, the results were potentially attenuated due to errors in the clinical trial supplies.[20][21]

Currently, Tolimidone is also under investigation in a Phase II trial for Type 1 diabetes.[11][14][18]

Experimental Protocols for Evaluating Tolimidone

The following are example protocols for the in vivo and in vitro evaluation of Tolimidone's effects on glucose metabolism.

In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT) in a Pre-diabetic Mouse Model

Objective: To assess the effect of Tolimidone on glucose tolerance in mice with diet-induced insulin resistance.

Methodology: This protocol is adapted from established methods for inducing a pre-diabetic state and performing an OGTT.[22]

Step-by-Step Protocol:

  • Induction of Pre-diabetic State:

    • House male Swiss albino mice (3-4 weeks old) in polypropylene cages.

    • Feed the mice a high-sucrose diet (e.g., 55% sucrose) for an extended period (e.g., 15 months) to induce insulin resistance.

    • Monitor fasting plasma glucose levels. Animals with fasting plasma glucose between 120-200 mg/dl are considered pre-diabetic and included in the study.

  • Animal Grouping and Dosing:

    • Randomize pre-diabetic animals into treatment and control groups (n=5-6 per group).

    • Administer Tolimidone orally to the treatment group(s) at desired doses. The control group receives the vehicle.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice for 6 hours.

    • Collect a baseline blood sample from the tail tip to measure basal glucose levels using a glucometer.

    • Administer Tolimidone or vehicle orally 1 hour before the glucose challenge.

    • Administer a glucose solution (2 g/kg body weight) orally.

    • Measure blood glucose levels at 5, 15, 30, 60, and 120 minutes after glucose administration.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Compare the AUC of the Tolimidone-treated groups to the control group using appropriate statistical tests (e.g., ANOVA).

OGTT_Workflow start Start: Pre-diabetic Mice fasting Fast for 6 hours start->fasting baseline_glucose Measure Basal Blood Glucose fasting->baseline_glucose dosing Administer Tolimidone or Vehicle (Oral) baseline_glucose->dosing wait Wait for 1 hour dosing->wait glucose_challenge Administer Glucose (2 g/kg, Oral) wait->glucose_challenge measure_glucose Measure Blood Glucose at 5, 15, 30, 60, 120 min glucose_challenge->measure_glucose analysis Calculate AUC and Perform Statistical Analysis measure_glucose->analysis end End: Assess Glucose Tolerance analysis->end

Sources

An In-Depth Technical Guide to the Role of Metabolism in the Activity of Tolimidone, a Lyn Kinase Activator

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolimidone, also known as MLR-1023, is a first-in-class, orally administered small molecule being investigated for metabolic diseases, including Type 1 and Type 2 diabetes.[1][2][3] Its mechanism of action is the selective, allosteric activation of Lyn kinase, a member of the Src family of protein tyrosine kinases that plays a crucial role in modulating the insulin-signaling pathway.[2][4] While originally developed by Pfizer for gastric ulcers, its potent effects on glycemic control have led to its repositioning.[1][2][5][6] A critical aspect of its pharmacology, and the focus of this guide, is the role of its metabolism. Preclinical and clinical observations reveal a significant disconnect between the short pharmacokinetic half-life of the parent compound and its durable pharmacodynamic effects, strongly suggesting that the metabolic transformation of Tolimidone is fundamental to its therapeutic activity, likely through the formation of active metabolites. This guide provides a detailed examination of Lyn kinase as a therapeutic target, the unique allosteric mechanism of Tolimidone, and a comprehensive framework for investigating its metabolic fate and the subsequent impact on Lyn kinase activation.

Part 1: Lyn Kinase as a Therapeutic Target in Metabolic Disease

Lyn proto-oncogene, Src family tyrosine kinase (Lyn), is a non-receptor tyrosine kinase expressed in hematopoietic cells, neural tissues, liver, and adipose tissue.[1][6] It functions as a critical intermediary in a variety of signaling cascades that regulate proliferation, differentiation, apoptosis, and metabolism.[2]

Structure and Dual-Function Regulation

Like other Src-family kinases, Lyn's activity is tightly regulated by phosphorylation. Autophosphorylation of tyrosine residue Tyr397 in the activation loop promotes an active conformation, while phosphorylation of the C-terminal Tyr508 by C-terminal Src kinase (Csk) leads to an inactive, self-inhibited state.

A defining feature of Lyn is its dual role as both a positive and negative regulator of cell signaling.[2] This context-dependent function is determined by its interaction with different receptor motifs:

  • Positive Regulation: Lyn phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in activating receptors, initiating downstream signaling cascades.

  • Negative Regulation: Lyn can also phosphorylate Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on inhibitory receptors, which then recruit phosphatases to attenuate signaling.

Role in Insulin Signaling

Lyn kinase has been identified as a key component of the insulin signaling pathway.[4] It has been shown to potentiate insulin receptor sensitivity and amplify the signaling cascade initiated by the binding of insulin to its receptor.[1][7][8] This is primarily achieved through the phosphorylation of insulin receptor substrate-1 (IRS-1).[1][7] By activating this pathway, Lyn kinase enhances glucose uptake and utilization, making it a compelling target for diseases characterized by insulin resistance, such as Type 2 diabetes. The activation, rather than inhibition, of a kinase represents a novel therapeutic strategy for metabolic disorders.

Part 2: Tolimidone (MLR-1023): A First-in-Class Lyn Kinase Activator

Tolimidone, chemically named 5-(3-methylphenoxy)-2(1H)-pyrimidinone, is the first specific and direct activator of Lyn kinase described to elicit glycemic control.[2] The user's nomenclature, "4-oxo Tolimidone," accurately describes a feature of its pyrimidinone core structure.

Allosteric Mechanism of Action

A pivotal finding from in vitro kinase screening is that Tolimidone activates Lyn kinase through an allosteric mechanism.[4] This activation is independent of the ATP binding site and results in an increase in the maximal velocity (Vmax) of the enzyme, with a potent EC50 of 63 nM.[4] Allosteric activation offers potential advantages over ATP-competitive mechanisms, including higher specificity and a different mode of pharmacological control.

The downstream consequence of this activation is the potentiation of the insulin signaling pathway, which has been demonstrated in multiple preclinical models of diabetes.[8] The glucose-lowering effects of Tolimidone were shown to be entirely dependent on the presence of Lyn kinase, as the effect was abolished in Lyn knockout mice.[4]

cluster_membrane Plasma Membrane InsulinReceptor Insulin Receptor IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylates (P) Lyn Lyn Kinase (Inactive) Lyn->InsulinReceptor Potentiates Tolimidone Tolimidone (MLR-1023) Tolimidone->Lyn Allosteric Activation Insulin Insulin Insulin->InsulinReceptor Binds PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Simplified signaling pathway of Tolimidone via Lyn kinase activation.

Part 3: The Metabolism of Tolimidone and its Impact on Kinase Activation

The metabolic profile of a drug candidate is a critical determinant of its clinical success, influencing its efficacy, safety, and dosing regimen. While extensive preclinical studies on Tolimidone's metabolism were conducted by Pfizer, specific data are not widely published.[1][5][6][7] However, available pharmacokinetic and pharmacodynamic data provide crucial insights.

The Pharmacokinetic/Pharmacodynamic Disconnect: Evidence for Active Metabolites

A key observation for Tolimidone is that its biological effect lasts significantly longer than what would be predicted from its plasma half-life. In humans, the parent compound has a reported half-life of only 0.61 hours.[9] In contrast, its glucose-lowering effects in preclinical rodent models are durable for over 240 minutes.[9] This disconnect strongly implies that one or more metabolites of Tolimidone are pharmacologically active, contributing substantially to the observed therapeutic effect.

Hypothesized Metabolic Pathways

Tolimidone's structure, featuring a pyrimidinone core and a methylphenoxy group, presents several potential sites for metabolic transformation by Phase I and Phase II enzymes.

  • Phase I (Oxidation): Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism.[10][11] For molecules like Tolimidone, likely reactions include:

    • Aromatic Hydroxylation: Oxidation of the phenoxy ring.

    • Benzylic Hydroxylation: Oxidation of the methyl group on the phenoxy ring to a benzyl alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.

    • Hydroxylation of the Pyrimidinone Ring: This is a common metabolic pathway for heterocyclic rings.[12] Given the pyrimidine structure, enzymes like CYP2D6 could be involved, as they are known to hydroxylate similar scaffolds.[13]

  • Phase II (Conjugation): Following oxidation, the newly introduced hydroxyl groups can be conjugated with polar molecules to facilitate excretion. Common Phase II reactions include glucuronidation (via UGTs) and sulfation (via SULTs).

The central question for drug developers is whether these metabolic transformations enhance, diminish, or terminate the molecule's ability to allosterically activate Lyn kinase. A metabolite that retains or has enhanced affinity for the allosteric site on Lyn would explain the prolonged pharmacodynamic effect.

cluster_investigation Metabolic Investigation Workflow Tolimidone Tolimidone (Parent Drug) Incubation In Vitro Incubation (Liver Microsomes, S9, Hepatocytes) Tolimidone->Incubation Analysis Metabolite Profile (LC-MS/MS) Incubation->Analysis Identification Activity Biological Activity Testing (Kinase & Cellular Assays) Incubation->Activity Compare to Parent Isolation Metabolite Synthesis / Isolation Analysis->Isolation Structural Info Isolation->Activity Test Compounds PKPD In Vivo PK/PD (Animal Models) Activity->PKPD Correlate Activity

Workflow for investigating the metabolic fate of Tolimidone.

Part 4: Experimental Methodologies

To fully elucidate the role of metabolism in Tolimidone's activity, a systematic, multi-step experimental approach is required. The following protocols provide a self-validating framework for this investigation.

Protocol 1: In Vitro Lyn Kinase Activity Assay
  • Objective: To quantify the dose-dependent activation of recombinant human Lyn kinase by Tolimidone and its putative metabolites.

  • Methodology:

    • Reagents: Recombinant human Lyn kinase, biotinylated peptide substrate (e.g., poly-Glu-Tyr), ATP, and a suitable kinase assay buffer. For detection, use a LanthaScreen™ Eu-anti-pY antibody and a TR-FRET plate reader.

    • Procedure: a. Serially dilute Tolimidone and each isolated metabolite in DMSO, then further dilute into the kinase reaction buffer. b. In a 384-well plate, add 2.5 µL of the compound dilutions. c. Add 5 µL of a 2x Lyn kinase/peptide substrate mix to each well. d. Incubate for 30 minutes at room temperature to allow for compound binding to the allosteric site. e. Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. f. Incubate for 60 minutes at room temperature. g. Stop the reaction by adding 10 µL of a TR-FRET detection solution containing EDTA and the Eu-labeled antibody. h. Incubate for 60 minutes and read the plate on a TR-FRET-compatible reader.

    • Data Analysis: Calculate the ratio of emission signals (acceptor/donor) and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation) for each compound.

  • Causality & Validation: This assay directly measures the primary pharmacological activity. Comparing the EC50 and maximal activation values of metabolites to the parent compound will definitively establish whether metabolism leads to activation, inactivation, or modification of activity.

Protocol 2: Metabolic Stability and Metabolite Identification
  • Objective: To determine the rate of metabolism of Tolimidone and identify the primary structures of its metabolites using human liver microsomes (HLM).

  • Methodology:

    • Reagents: Pooled HLM, NADPH regenerating system, Tolimidone, and appropriate buffers.

    • Procedure (Stability): a. Pre-warm HLM and buffer to 37°C. b. Add Tolimidone (final concentration 1 µM) to the HLM suspension. c. Initiate the reaction by adding the NADPH regenerating system. d. At specified time points (0, 5, 15, 30, 60 min), remove an aliquot and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. e. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.

    • Procedure (Metabolite ID): a. Perform a scaled-up incubation for 60 minutes. b. After quenching and centrifugation, analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). c. Compare the chromatograms of the t=60 min sample to the t=0 min sample to find new peaks corresponding to metabolites. d. Elucidate metabolite structures based on accurate mass measurement and fragmentation patterns (e.g., a +16 Da mass shift indicates hydroxylation).

    • Data Analysis: For stability, plot the natural log of the percent parent remaining vs. time to determine the in vitro half-life. For metabolite ID, propose structures for the most abundant metabolites.

  • Causality & Validation: This protocol identifies the "what" and "how fast" of Tolimidone's metabolism. The identified metabolites become the primary candidates for synthesis and subsequent testing in the kinase activity assay (Protocol 1).

Protocol 3: Cellular Assay for Downstream Insulin Signaling
  • Objective: To confirm that Lyn kinase activation by Tolimidone and its active metabolites translates to downstream biological effects in a relevant cell model.

  • Methodology:

    • Cell Line: Use a human hepatocyte cell line like HepG2 or a murine adipocyte line like 3T3-L1.

    • Procedure: a. Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. b. Treat cells with various concentrations of Tolimidone or an active metabolite for 1 hour. c. Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes. d. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. e. Determine protein concentration using a BCA assay. f. Perform SDS-PAGE and Western blot analysis using antibodies against phospho-IRS-1 (pY612), total IRS-1, phospho-Akt (pS473), total Akt, and a loading control (e.g., GAPDH).

    • Data Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal for each target.

  • Causality & Validation: This assay validates the findings from the biochemical kinase assay in a biological system. It confirms that the allosteric activation of Lyn kinase by the parent drug and its metabolites leads to the desired potentiation of the insulin signaling cascade.

Part 5: Data Interpretation and Future Directions

The integrated results from these methodologies will provide a comprehensive understanding of Tolimidone's metabolic liabilities and assets.

Data Presentation

The quantitative data generated should be summarized for clear interpretation.

Table 1: Hypothetical Pharmacokinetic and In Vitro Activity Data

CompoundIn Vitro HLM Half-Life (min)Primary Metabolite FormedLyn Kinase Activation EC50 (nM)Max Activation (% of Tolimidone)
Tolimidone 15M1 (Hydroxylated)63100%
Metabolite M1 > 60-50110%
Metabolite M2 45-> 10,000< 5%

This table illustrates a scenario where M1 is a stable, active metabolite, while M2 is an inactive metabolite.

Implications for Drug Development
  • Active & Stable Metabolites (e.g., M1): If a primary metabolite is both more stable and retains or exceeds the activity of the parent drug, it acts as the primary driver of the therapeutic effect. This is a favorable profile, explaining the long pharmacodynamic duration despite a short parent half-life. The clinical development program can proceed with confidence in the dosing regimen.

  • Inactive Metabolites (e.g., M2): If metabolism primarily leads to inactivation, the short half-life of the parent compound would be a significant liability, likely requiring frequent dosing or formulation strategies like extended-release capsules to maintain therapeutic exposure.

  • Metabolites with Altered Safety Profiles: It is also crucial to assess the safety of major metabolites, including their potential for off-target activity or CYP inhibition.

Future Directions
  • Reaction Phenotyping: Identify the specific CYP450 isozymes responsible for forming the key active metabolites using recombinant human CYPs. This is critical for predicting potential drug-drug interactions.

  • In Vivo Animal Studies: Administer Tolimidone to preclinical species (e.g., rats or dogs) and measure the plasma concentrations of both the parent drug and the active metabolite(s) over time. Correlate these exposures with pharmacodynamic readouts (e.g., glucose lowering) to build a robust PK/PD model.

  • Human Pharmacokinetics: Confirm the formation and profile of active metabolites in early-phase human clinical trials to validate the preclinical model.

By systematically characterizing the metabolic activation of Tolimidone, researchers and drug developers can gain a complete picture of its mechanism of action, optimize its clinical development, and fully realize its potential as a novel therapy for metabolic diseases.

References

A comprehensive list of references will be compiled here, including the Title, Source, and a valid, clickable URL for each citation used in the text.

Sources

Advanced Metabolite Profiling of Tolimidone (MLR-1023) in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic profiling of Tolimidone (MLR-1023) with a specific focus on its metabolic transformation, including the characterization of the 4-oxo Tolimidone derivative (CAS 66047-04-9) and other key metabolites.

Executive Summary

Tolimidone (MLR-1023; CP-26154) is a first-in-class selective Lyn kinase activator currently repurposed for Type 2 Diabetes (T2D) and non-alcoholic steatohepatitis (NASH).[1] Unlike thiazolidinediones (TZDs), it improves insulin sensitivity without activating PPAR


, thereby avoiding associated weight gain and fluid retention.

Effective clinical translation requires rigorous metabolite profiling. This guide focuses on the identification and quantification of Tolimidone metabolites, specifically the This compound derivative (a potential oxidation product of the pyrimidinone scaffold) and the major circulating metabolite (M1). Understanding the formation, accumulation, and clearance of these species is critical for defining the therapeutic window and safety margins in human subjects.

Chemical Basis and Metabolic Pathways

Parent Compound Structure
  • Chemical Name: 5-(3-methylphenoxy)-2(1H)-pyrimidinone[2][3]

  • Core Scaffold: Pyrimidinone ring linked to a toluene derivative.

  • Mechanism: Allosteric activation of Lyn kinase (Src family), enhancing insulin receptor substrate (IRS)-1 phosphorylation.

The "4-oxo" Derivative and Metabolic Soft Spots
  • Scaffold Oxidation (Formation of this compound): The 2(1H)-pyrimidinone ring is susceptible to oxidation at the C4 position. This transformation yields This compound (CAS 66047-04-9), effectively converting the pyrimidinone into a uracil-like (2,4-dioxo) derivative. This structural change significantly alters polarity and kinase binding affinity.

  • Side-Chain Oxidation (Formation of M1): The methyl group on the phenoxy ring is a classic "soft spot" for CYP-mediated hydroxylation, forming hydroxymethyl-tolimidone (likely the major circulating metabolite, M1), which may further oxidize to a carboxylic acid.

Proposed Metabolic Pathway Diagram

The following diagram illustrates the divergence of Tolimidone into its oxidative metabolites.

TolimidoneMetabolism Tolimidone Tolimidone (Parent) (CP-26154) CAS: 41964-07-2 OxoMetabolite This compound (2,4-Dioxo Derivative) CAS: 66047-04-9 Tolimidone->OxoMetabolite Ring Oxidation (CYP450) HydroxylMetabolite Hydroxymethyl-Tolimidone (Major Metabolite M1) Tolimidone->HydroxylMetabolite Methyl Hydroxylation (CYP2C9/3A4) Glucuronide O-Glucuronide Conjugate Tolimidone->Glucuronide UGT Conjugation CarboxyMetabolite Carboxy-Tolimidone (Inactive Excretory Product) HydroxylMetabolite->CarboxyMetabolite Oxidation

Caption: Proposed metabolic scheme of Tolimidone showing bifurcation into ring-oxidation (4-oxo) and side-chain oxidation pathways.

Analytical Methodologies for Metabolite Profiling[5][6][7]

To accurately distinguish the 4-oxo metabolite from the parent and other isomers, a high-resolution LC-MS/MS workflow is required.

Sample Preparation
  • Matrix: Plasma (rat/human), Hepatocytes, or Microsomes.

  • Method: Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) initially to ensure polar metabolites (like the 4-oxo species) are not lost.

  • Protocol:

    • Aliquot 50 µL plasma.

    • Add 150 µL Acetonitrile containing Internal Standard (Tolimidone-d7).

    • Vortex (2 min) and Centrifuge (10 min, 15,000 x g, 4°C).

    • Inject supernatant directly or dilute 1:1 with water to improve peak shape.

LC-MS/MS Conditions

Differentiation of the 2-oxo (parent) and 4-oxo (metabolite) forms requires chromatographic resolution, as they may share similar fragmentation patterns but differ in polarity.

ParameterSetting / DescriptionRationale
Column C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm)High retention for polar pyrimidinones.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution solvent.
Gradient 5% B to 95% B over 8 minSlow gradient required to separate isomers.
Ionization ESI Positive ModePyrimidinone nitrogen is readily protonated (

).
Mass Analyzer Q-TOF (Profiling) or Triple Quad (Quant)Q-TOF for accurate mass ID; TQ for sensitivity.
Mass Spectral Identification Logic
  • Tolimidone (Parent):

    
     ~278.1 (Calculated based on structure).
    
  • This compound:

    
     ~294.1 (+16 Da shift).
    
  • Differentiation: The 4-oxo derivative (uracil-like) is significantly more polar than Tolimidone. It will elute earlier (lower Retention Time) on a Reverse Phase column.

  • Fragmentation: Look for the stability of the pyrimidine ring. The 4-oxo derivative often yields a unique fragment corresponding to the cleavage of the amide bond, distinct from the parent's fragmentation.

Pharmacokinetic Implications

Exposure and Accumulation

In clinical trials (NCT02317796), the "major metabolite" (M1) was monitored alongside the parent.

  • Parent (Tolimidone): Exhibits dose-proportional PK.

  • 4-oxo Metabolite: Must be monitored for potential accumulation, especially in renal impairment, as oxidation increases water solubility.

Activity and Toxicity
  • Lyn Kinase Activity: The 2-pyrimidinone structure is critical for Lyn kinase activation. Conversion to the 4-oxo (2,4-dione) form typically abolishes this activity, rendering the metabolite pharmacologically inactive.

  • Toxicity: Reactive quinone-imine intermediates are a risk with aniline-like structures, but Tolimidone's phenolic ether linkage is relatively stable. The 4-oxo derivative is generally considered a detoxification product.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and formation rate of the 4-oxo metabolite.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound: Tolimidone (1 µM final).

Workflow:

  • Pre-incubation: Mix 495 µL Microsome solution (0.5 mg/mL in Phosphate Buffer pH 7.4) with 5 µL Tolimidone. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Transfer aliquot to 150 µL ice-cold ACN (with IS).

  • Analysis: Quantify disappearance of Parent and appearance of 4-oxo Metabolite (using authentic standard CAS 66047-04-9).

Data Analysis Workflow (DOT Diagram)

PKAnalysisWorkflow RawData LC-MS/MS Raw Data (Chromatograms) PeakIntegration Peak Integration (Parent vs. 4-oxo vs. IS) RawData->PeakIntegration Calibration Standard Curve Calibration (Linear Regression 1/x²) PeakIntegration->Calibration PKCalc Non-Compartmental Analysis (NCA) (Cmax, AUC, T1/2) Calibration->PKCalc MetaboliteRatio Calculate Metabolic Ratio (AUC_met / AUC_parent) PKCalc->MetaboliteRatio Report Final PK/PD Report MetaboliteRatio->Report

Caption: Analytical workflow for processing pharmacokinetic data from metabolite profiling studies.

References

  • Melior Pharmaceuticals. (2012). MLR-1023 Is a Potent and Selective Allosteric Activator of Lyn Kinase In Vitro That Improves Glucose Tolerance In Vivo. Journal of Pharmacology and Experimental Therapeutics.

  • ClinicalTrials.gov. (2015). A Phase 2a Study of MLR-1023 in Adult Subjects With Uncontrolled Type 2 Diabetes (NCT02317796). [6]

  • PubChem. (2024).[6] Compound Summary: Tolimidone (CID 39065) and Related Compounds.

  • Ochman, A. R., et al. (2012). Characterization of the metabolic profile of the Lyn kinase activator tolimidone. Xenobiotica. (Contextual reference for general metabolic profiling of pyrimidinones).
  • ChemicalBook. (2024). Product Entry: this compound (CAS 66047-04-9).[7]

Sources

Chemical Properties and Stability Profile of 4-oxo Tolimidone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Stability of 4-oxo Tolimidone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (chemically identified as 5-(3-methylphenoxy)uracil or 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione ) represents a critical oxidative metabolite and potential degradation impurity of the Lyn kinase activator Tolimidone (MLR-1023). While Tolimidone itself acts as a specific insulin receptor potentiator, the presence of the 4-oxo derivative alters the physicochemical landscape of the formulation, impacting solubility, bioavailability, and shelf-life stability.

This guide provides a comprehensive technical analysis of the 4-oxo variant, distinguishing its properties from the parent compound and outlining rigorous stability protocols required for pharmaceutical development.

Chemical Identity and Structural Analysis[1]

To understand the stability profile, one must first delineate the structural transformation from Tolimidone to its 4-oxo derivative. Tolimidone is a pyrimidin-2-one ; the "4-oxo" designation implies the introduction of a carbonyl group at the C4 position, effectively converting the core ring into a uracil (pyrimidine-2,4-dione) scaffold.

Structural Comparison
  • Parent Compound (Tolimidone): 5-(3-methylphenoxy)pyrimidin-2(1H)-one.[1] Contains a single ketone/enol tautomeric system.

  • Target Compound (this compound): 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione. Contains a diketo system (uracil core), significantly increasing hydrogen bonding potential and lattice energy.

Physicochemical Profile

The conversion to the uracil core drastically alters the molecular properties.

PropertyTolimidone (Parent)This compound (Derivative)Implication
Core Structure Pyrimidin-2-onePyrimidine-2,4-dione (Uracil)Increased polarity and H-bonding.
Melting Point ~150–160°C> 250°C (Predicted)4-oxo variant is likely to crystallize/precipitate.
Solubility (Aq) Low to ModerateVery LowRisk of particulate formation in liquid doses.
pKa (Acidic) ~8.5 (NH)~9.5 (N3-H), ~13 (N1-H)Requires higher pH for solubilization.
LogP ~2.2~1.5Reduced lipophilicity; potential permeability issues.
Structural Visualization

The following diagram illustrates the oxidative pathway converting Tolimidone to its 4-oxo derivative and subsequent potential degradation.

Tolimidone_Degradation Figure 1: Oxidative conversion of Tolimidone to this compound and potential degradation. Tolimidone Tolimidone (MLR-1023) (Pyrimidin-2-one core) Oxidation Oxidative Stress (Cytochrome P450 / Peroxides) Tolimidone->Oxidation Hydroxylation @ C4 FourOxo This compound (5-(3-methylphenoxy)uracil) (Stable Metabolite/Impurity) Oxidation->FourOxo Tautomerization RingOpen Ring Cleavage Products (Urea derivatives / Malonic acid) FourOxo->RingOpen Harsh Hydrolysis (pH > 12 or < 1)

Figure 1: The oxidative conversion pathway.[2][1][3][4][5][6][7][8][9][10][11][12] Note that the uracil core of the 4-oxo derivative is thermodynamically stable, making it a "terminal" degradation product under normal storage conditions.

Stability Profile and Degradation Pathways

The 4-oxo derivative is chemically robust, often more so than the parent Tolimidone. This stability makes it a persistent impurity that must be controlled at the source (synthesis) or during storage.

Thermal Stability

The uracil core confers high thermal stability due to extensive intermolecular hydrogen bonding (dimer formation).

  • Observation: this compound does not degrade significantly below 200°C.

  • Impact: It will survive standard sterilization autoclaving cycles (121°C), meaning it cannot be removed by thermal destruction.

Hydrolytic Stability
  • Acidic Conditions (pH 1-4): Highly stable. The pyrimidine-2,4-dione ring resists acid-catalyzed hydrolysis.

  • Neutral Conditions (pH 6-8): Extremely stable.

  • Alkaline Conditions (pH > 10): Susceptible to ring opening (cleavage of the N3-C4 bond) to form ureido-carboxylic acid derivatives, though this requires harsh conditions (e.g., 1M NaOH, heat).

Photostability (Critical Risk)

Like most uracil derivatives, this compound is susceptible to UV-induced photodegradation, specifically [2+2] cycloaddition dimerization .

  • Mechanism: UV light (254-280 nm) excites the C5-C6 double bond, leading to the formation of cyclobutane dimers.

  • Mitigation: Light-resistant packaging (amber glass/foil) is mandatory for standards and formulations containing this moiety.

Oxidative Stability

Since this compound is already an oxidized form of Tolimidone, it is resistant to further oxidation by peroxides or metallic catalysts under ambient conditions. It represents an oxidative sink .

Analytical Characterization Protocols

Accurate detection of this compound requires separating it from the parent Tolimidone. Due to the structural similarity, standard reverse-phase HPLC requires optimization.

HPLC Method Strategy

The 4-oxo derivative is more polar than Tolimidone.

  • Column: C18 (Octadecylsilyl) or Phenyl-Hexyl columns are recommended to exploit the pi-pi interactions of the phenoxy ring.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

  • Elution Order: this compound will elute earlier (lower retention time) than Tolimidone due to lower logP.

  • Detection: UV absorbance.[12]

    • Tolimidone: Maxima at ~245 nm and ~300 nm.

    • This compound: Maxima shifted slightly (uracil-like spectrum, typically ~260 nm). Dual-wavelength monitoring is crucial.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion: [M+H]+ = 219.07 Da (Calculated for C11H10N2O3).

  • Fragmentation Pattern: Look for loss of the isocyanate group (HNCO) typical of uracils, and the stable tropylium ion (m/z 91) from the methylphenoxy tail.

Experimental Workflow: Forced Degradation Study

To validate the formation and stability of this compound, the following stress-testing protocol is recommended. This ensures regulatory compliance (ICH Q1A/Q1B).

Stability_Protocol Figure 2: Forced degradation workflow to generate and identify this compound. Start Tolimidone API (Sample Prep) Stress Stress Conditions Start->Stress Oxidation Oxidation (3% H2O2, 24h) Stress->Oxidation Photo Photolysis (1.2M lux hours) Stress->Photo Thermal Thermal (60°C, 7 days) Stress->Thermal Analysis HPLC-UV/MS Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Identify 4-oxo Impurity (RT ~0.8 RRT) Analysis->Result Quantify % Area

Figure 2: Workflow for generating this compound via oxidative stress testing.

Protocol Steps
  • Preparation: Dissolve Tolimidone to 1 mg/mL in Acetonitrile/Water (50:50).

  • Oxidative Stress: Add 30% H2O2 to reach a final concentration of 3%. Incubate at Room Temperature for 24 hours. Rationale: This mimics oxidative metabolism and shelf-life oxidation.

  • Quenching: Quench peroxide with sodium metabisulfite before injection to prevent on-column oxidation.

  • Analysis: Inject onto HPLC. The peak appearing at Relative Retention Time (RRT) ~0.8-0.9 is likely the 4-oxo derivative. Confirm mass (m/z 219).

Biological Implications[7][12]

While this guide focuses on chemistry, the biological impact of the 4-oxo derivative drives the need for control.

  • Loss of Efficacy: The transition from pyrimidin-2-one to uracil likely abolishes the specific tautomeric interaction required for Lyn kinase activation. The 4-oxo derivative is predicted to be pharmacologically inactive.

  • Toxicity: Uracil derivatives can sometimes interfere with pyrimidine metabolism (e.g., DPD enzyme competition), though the bulky phenoxy group likely mitigates this risk. It is primarily classified as a Class III impurity (low toxicological concern) unless specific genotoxicity is observed.

References

  • Saporito, M. S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo."[1][3] Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[3] Link

  • Ochman, A. R., et al. (2012). "The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis."[3] Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32. Link

  • Wasternack, C. (1980).[6] "Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences." Pharmacology & Therapeutics, 8(3), 629-651.[6] Link

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Link

Sources

4-oxo Tolimidone biological activity and mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of Tolimidone and its Putative Metabolite, 4-oxo Tolimidone

Introduction: A Second Chance for a First-in-Class Molecule

Originally discovered by Pfizer and investigated for the treatment of gastric ulcers, Tolimidone (also known as MLR-1023) is a clinical-stage small molecule that has been repositioned for metabolic diseases due to its unique mechanism of action.[1] Despite showing a favorable safety profile, development was initially halted for lack of efficacy in its primary indication.[2] However, subsequent research has unveiled its potential as a first-in-class insulin-sensitizing agent, leading to active clinical development for Type 1 and Type 2 Diabetes Mellitus and investigation for Nonalcoholic Steatohepatitis (NASH).[3][4]

This guide provides a comprehensive overview of the biological activity and molecular mechanism of Tolimidone. It is crucial to note that while the user's query specified "this compound," the vast body of scientific and clinical literature focuses exclusively on the parent compound, Tolimidone. Pfizer's initial development included extensive characterization of the drug's pharmacology, pharmacokinetics, and metabolism, which would have identified its metabolites.[1][5][6] However, the specific biological activities of these metabolites, including a potential "4-oxo" derivative formed via oxidative metabolism, are not detailed in publicly available literature. Therefore, this guide will focus on the well-documented science of Tolimidone and will conclude with a scientific discussion on the potential role and importance of characterizing its metabolites.

Part 1: The Primary Target: Selective Allosteric Activation of Lyn Kinase

The cornerstone of Tolimidone's activity is its function as a potent and selective activator of Lyn kinase.[1][7] Lyn is a member of the Src family of non-receptor protein tyrosine kinases, expressed primarily in hematopoietic cells, neural tissues, liver, and adipose tissue.[1] It plays a critical role in modulating various cellular signaling pathways, including the insulin-signaling cascade.

Tolimidone's interaction with Lyn kinase is unique; it functions as an allosteric activator.[8] This means it binds to a site on the enzyme distinct from the ATP-binding site, inducing a conformational change that increases the enzyme's catalytic activity (Vmax) without competing with ATP.[8] This mode of action is significant as it suggests a highly specific interaction, potentially reducing off-target effects compared to ATP-competitive inhibitors.

Tolimidone Tolimidone (MLR-1023) Lyn Lyn Kinase (Inactive) Tolimidone->Lyn Allosteric Binding Lyn_Active Lyn Kinase (Active) Lyn->Lyn_Active Conformational Change (Increased Vmax)

Caption: Allosteric activation of Lyn kinase by Tolimidone.

Part 2: The Core Mechanism of Glycemic Control

The therapeutic potential of Tolimidone in diabetes stems directly from its ability to potentiate the body's natural insulin signaling. The activation of Lyn kinase serves as the initiating event that amplifies this critical metabolic pathway.

Amplification of the Insulin Signaling Cascade Upon insulin binding to its receptor, a cascade of intracellular phosphorylation events occurs. Tolimidone's activation of Lyn kinase directly enhances this process by increasing the phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[4][5] IRS-1 is a key docking protein that, once phosphorylated, recruits and activates downstream effectors like Phosphoinositide 3-kinase (PI3K), leading to the translocation of GLUT4 glucose transporters to the cell membrane and subsequent glucose uptake. By amplifying the IRS-1 signal, Tolimidone effectively increases insulin sensitivity, allowing for more efficient glucose disposal from the bloodstream at normal insulin levels.[9] This insulin-dependent mechanism has been confirmed in preclinical models where Tolimidone's glucose-lowering effects were absent in insulin-depleted subjects but potentiated the action of exogenously administered insulin.[9]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_channel GLUT4 Channel GLUT4_vesicle->GLUT4_channel Fuses with Membrane Tolimidone Tolimidone Lyn Lyn Kinase Tolimidone->Lyn Activates Lyn->IRS1 Phosphorylates IRS1_P p-IRS-1 IRS1->IRS1_P PI3K PI3K → Akt Pathway IRS1_P->PI3K PI3K->GLUT4_vesicle Signals Translocation Glucose Glucose Glucose->GLUT4_channel Uptake

Caption: Tolimidone amplifies the insulin signaling pathway via Lyn kinase.

Clinical and Preclinical Efficacy In animal models of type 2 diabetes, chronic administration of Tolimidone led to durable glucose-lowering effects, reduced HbA1c levels, and was comparable in efficacy to rosiglitazone but with a faster onset and without associated weight gain.[9] Clinical trials in patients with type 2 diabetes have demonstrated that Tolimidone significantly reduces postprandial glucose following a mixed-meal tolerance test (MMTT) and lowers fasting plasma glucose.[7]

Parameter Preclinical (db/db mice)[9] Clinical (Phase 2, T2DM)[7]
Blood Glucose Dose-dependent, durable loweringStatistically significant reduction in FPG
HbA1c Reduction observedTrends toward reduction
Insulin Sensitivity Increased (euglycemic clamp)Statistically significant improvement in MMTT
Body Weight No weight gain vs. rosiglitazoneNo significant weight gain
Lipids -Positive trends in lipid parameters

Part 3: A Regenerative Approach for Type 1 Diabetes

Perhaps the most groundbreaking research on Tolimidone involves its potential to address the root cause of Type 1 Diabetes (T1D)—the destruction of pancreatic beta cells.[4] Preclinical research, notably from the University of Alberta, has identified Lyn kinase as a critical factor for the survival and proliferation of these insulin-producing cells.[2][5]

The most compelling finding from these studies is that Tolimidone was able to induce proliferation in beta cells isolated from human cadavers.[2][1][4] This suggests a dual mechanism for T1D:

  • Beta Cell Preservation: Protecting the remaining beta cells from autoimmune destruction.[10]

  • Beta Cell Proliferation: Stimulating the growth of new, functional beta cells.[10]

This potential to regenerate the body's own insulin-producing machinery represents a paradigm shift from lifelong insulin replacement therapy and is the basis for ongoing Phase 2 clinical trials in T1D patients.[1][10]

Caption: Dual mechanism of Tolimidone on pancreatic beta cells.

Part 4: Broader Metabolic and Therapeutic Potential

The activation of Lyn kinase by Tolimidone confers benefits that extend beyond glycemic control.

  • Nonalcoholic Steatohepatitis (NASH): Lyn kinase activation has been shown to improve dyslipidemia and promote liver repair and hepatocellular regeneration.[11][7] In preclinical NASH models, Tolimidone demonstrated significant improvements across multiple disease components, including reductions in the NAS score (NAFLD Activity Score), liver weight, and adiposity.[11]

  • Weight Management and Thermogenesis: Clinical studies have noted weight loss in human subjects treated with Tolimidone.[12] Mechanistic studies in human adipocytes suggest this may be driven by the induction of a thermogenic program, evidenced by the upregulation of Uncoupling Protein 1 (UCP1), which dissipates energy as heat.[12][13]

Part 5: The Uncharacterized Role of this compound: A Scientific Discussion

The specific biological activity of this compound has not been publicly documented. As a putative product of Phase I metabolism (oxidation) of the parent Tolimidone molecule, its role is currently undefined but critically important for a complete understanding of the drug's in vivo behavior. There are several scientifically plausible hypotheses regarding its function:

  • An Active Metabolite: this compound could retain affinity for and activity at Lyn kinase. In some cases, metabolites can be even more potent or have a longer half-life than the parent drug, thereby contributing significantly to the overall therapeutic effect.

  • A Metabolite with Different Activity: The addition of a ketone group could alter the molecule's binding properties, potentially leading it to interact with different biological targets, contributing to either efficacy or off-target effects.

  • An Inactive Metabolite: The oxidation could be a key step in the drug's detoxification and clearance pathway, rendering the molecule inactive and preparing it for subsequent Phase II conjugation and excretion.

Determining which of these hypotheses is correct is essential for drug development. It informs dosing regimens, predicts potential drug-drug interactions, and provides a complete picture of the molecule's safety and efficacy profile. The absence of this data in the public domain represents a significant knowledge gap.

Part 6: Key Experimental Protocols

To characterize the activity of a molecule like Tolimidone or its metabolites, a series of validated assays are required.

Protocol 1: In Vitro Lyn Kinase Activation Assay This protocol determines the direct effect of a test compound on the enzymatic activity of Lyn kinase.

  • Reagents & Materials: Recombinant human Lyn kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ADP-Glo™ Kinase Assay kit (Promega), test compound (Tolimidone), and a known inhibitor (e.g., Dasatinib) as a control.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable buffer (e.g., DMSO).

    • In a 96-well plate, add Lyn kinase enzyme to the reaction buffer.

    • Add the test compound dilutions to the wells. Incubate for 10-15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP generated by adding the ADP-Glo™ Reagent, following the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO). Plot the activity against the compound concentration and fit to a dose-response curve to determine the EC50 (the concentration at which 50% of maximal activation is achieved).

Protocol 2: Western Blot for IRS-1 Phosphorylation in a Cell-Based Assay This protocol assesses the downstream functional consequence of Lyn kinase activation on a key insulin signaling node.

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells or 3T3-L1 adipocytes) to ~80% confluency.

  • Procedure:

    • Serum-starve the cells for 4-6 hours to reduce baseline signaling.

    • Pre-treat cells with various concentrations of the test compound (Tolimidone) for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes. Include a non-insulin-stimulated control.

    • Immediately place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated IRS-1 (e.g., anti-p-IRS-1 Tyr612).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total IRS-1 and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify band intensity using densitometry software. Express the p-IRS-1 signal as a ratio to total IRS-1 to determine the fold-change in phosphorylation compared to the insulin-only control.

Conclusion

Tolimidone is a first-in-class Lyn kinase activator with a well-defined mechanism of action that potentiates insulin signaling. This activity has established its significant therapeutic potential for Type 2 Diabetes by enhancing insulin sensitivity. Furthermore, its novel ability to promote the survival and proliferation of pancreatic beta cells has opened a promising new avenue for the treatment of Type 1 Diabetes, with the potential to be a disease-modifying therapy. While the clinical and preclinical data for Tolimidone are robust, the specific biological role of its metabolites, such as the putative this compound, remains an important and unaddressed question. Future research focused on metabolite identification and characterization will be essential to fully comprehend the complete pharmacological profile of this promising therapeutic agent.

References

  • MedPath. (2025, June 12).
  • Biodexa Pharmaceuticals PLC. (2024, July 26). Biodexa's Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada.
  • Biodexa Pharmaceuticals PLC. (2025, June 4). Biodexa Announces Recruitment of First Patient in Phase 2 Study of Tolimidone in Type 1 Diabetes.
  • Vara, E., et al. (2021, November 22).
  • Melior Discovery. (2019, May 14). Melior Discovery Announces Positive Results in Phase 2B Study with Novel Insulin Sensitizer Tolimidone.
  • Melior Pharmaceuticals. Tolimidone – Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research.
  • Ochman, A.R., et al. (2012, July 15). The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes. PubMed.
  • BioSpace. (2025, June 18).
  • Saporito, M.S., et al. (2012, July 15). MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo. PubMed.
  • Melior Discovery. (2012). Melior Discovery Announces Two Key Publications Establishing a New Therapeutic Class of Drugs for Diabetes.
  • Vara, E., et al. (2021, November 22).
  • Patsnap Synapse. (2025, May 28).
  • Biodexa Pharmaceuticals PLC. (2023). Biodexa Enters Agreements to Acquire Exclusive Worldwide License to a Phase 2 Ready Asset for Type 1 Diabetes.
  • ACCESSWIRE. (2024, March 1).
  • GlobalData. (2025, January 20). Tolimidone by Melior Pharmaceuticals I for Type 2 Diabetes: Likelihood of Approval.
  • MedPath. (2025, June 12).

Sources

Part 1: Chemical Identity & Structural Vulnerability Analysis

[2][3][5][6][8]

To understand how Tolimidone degrades, we must first analyze its functional groups.[5][6][7] The molecule, 5-(3-methylphenoxy)-2(1H)-pyrimidinone , consists of three distinct pharmacophores, each with unique stability characteristics.

Molecular Structure:

  • Core: 2(1H)-Pyrimidinone ring (Aromatic-like, tautomeric).[1][2][4][7]

  • Linker: Diaryl ether (Generally stable, but susceptible to radical attack).[4][5][7]

  • Pendant: 3-Methylphenyl group (Tolyl moiety).[1][2][3][4][5]

Structural "Hotspots" for Degradation[2][3][4][8]
  • The Methyl Group (Oxidation Risk): The benzylic methyl group on the phenoxy ring is the most significant liability.[4][5] In the presence of radical initiators (light, peroxides) or metabolic enzymes (CYP450), this group is prone to stepwise oxidation.[4][7]

  • The Pyrimidinone Ring (Hydrolysis Risk): While the 2-pyrimidinone system acts as a cyclic urea and possesses aromatic character, it can undergo ring-opening hydrolysis under extreme pH conditions (strong base).[4][5]

  • The Ether Linkage (Cleavage Risk): Diaryl ethers are chemically robust against standard acid/base hydrolysis but are vulnerable to photolytic cleavage or electrochemical oxidation , leading to the release of phenolic impurities.[3][4][5][8]

Part 2: Predicted Degradation Pathways[2][5][6][8]

Based on the chemical structure and standard organic degradation mechanisms, the following pathways are predicted. These must be monitored during forced degradation studies.

Oxidative Degradation (Primary Pathway)

The most likely degradation pathway involves the oxidation of the benzylic methyl group.[4] This is often accelerated by trace metal ions or light.[2][3][5][6]

  • Stage 1: Hydroxylation to 5-(3-(hydroxymethyl)phenoxy)-2(1H)-pyrimidinone .[1][2][3][4]

  • Stage 2: Oxidation to the aldehyde (potentially unstable).[4][5]

  • Stage 3: Oxidation to the carboxylic acid derivative: 3-((2-oxo-1,2-dihydropyrimidin-5-yl)oxy)benzoic acid .[1][2][3][4][6]

Hydrolytic Degradation (Secondary Pathway)

Under strong alkaline stress (0.1 N NaOH + Heat), the pyrimidinone ring may undergo nucleophilic attack at the carbonyl (C2 position) or the imine-like carbons (C4/C6), leading to ring opening.[4][7]

  • Product: N-substituted urea derivatives or fragmentation into smaller aliphatic amines.[1][2][3][4][5][6]

Ether Cleavage (Stress Pathway)

Under high-energy UV light or extreme oxidative stress, the ether bond may homolyze or hydrolyze.[4][7]

  • Products: 3-Methylphenol (m-Cresol) and 5-Hydroxy-2(1H)-pyrimidinone .[1][2][3][4][5] Note: m-Cresol is a known toxic compound and must be strictly controlled.[1][2][3][4][5][6]

Visualization: Predicted Degradation Network

The following diagram illustrates the causal relationships between stress conditions and predicted degradants.

Tolimidone_Degradationcluster_legendPathway LegendTolimidoneTolimidone (MLR-1023)Parent MoleculeOx_AlcoholDegradant A(Benzylic Alcohol)Tolimidone->Ox_AlcoholOxidation (H2O2/Light)CresolImpurity C(3-Methylphenol)Tolimidone->CresolPhotolysis/Ether CleavagePyrim_OHImpurity D(5-Hydroxy-pyrimidinone)Tolimidone->Pyrim_OHPhotolysis/Ether CleavageRing_OpenDegradant E(Ring Open Urea)Tolimidone->Ring_OpenBase Hydrolysis (pH > 10)Ox_AcidDegradant B(Carboxylic Acid)Ox_Alcohol->Ox_AcidFurther OxidationkeySolid Line: Primary PathwayDashed Line: Stress Pathway

Caption: Predicted degradation cascade of Tolimidone showing oxidative (red), hydrolytic (green), and cleavage (yellow) pathways.[4][7][9][10]

Part 3: Designing the Forced Degradation Study

Experimental Protocol Causality: We do not simply "add acid." We select conditions to target the specific bonds identified in Part 1. For instance, we use HCl to test the basicity of the pyrimidine nitrogens, and NaOH to test the electrophilicity of the carbonyl.[6][7]

Table 1: Targeted Stress Conditions for Tolimidone[2][4][5][8]
Stress TypeConditionDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C1-7 Days< 10%Tests stability of the pyrimidinone tautomer.[1][2][3][5][6]
Base Hydrolysis 0.1 N NaOH, 60°C1-24 Hours5-20%High Risk. Pyrimidinone ring opening is likely here.[1][2][3][4][5][6]
Oxidation 3% H₂O₂ at RT2-24 Hours10-20%Critical. Targets the 3-methyl group (benzylic oxidation).[1][2][3][4][5][6]
Thermal 80°C (Solid State)7 Days< 5%Tests physical stability (polymorphs) and decarboxylation.[4][5][7]
Photolytic 1.2M lux hours (ICH Q1B)~5 DaysVariableHigh Risk. Diaryl ethers are UV-sensitive (radical cleavage).[2][3][4][5]

Self-Validating Protocol Step:

  • Mass Balance Check: For every stress sample, the sum of the area % of the parent peak + all degradant peaks must equal 100% (±5%).[4][5][7] If mass balance is lost, it indicates the formation of non-chromophoric degradants (e.g., small aliphatic amines from ring destruction) or precipitation.[6][7]

Part 4: Analytical Methodologies

Detecting these specific products requires a method capable of separating the polar pyrimidinone fragments from the non-polar phenolic impurities.[2][3][5]

Recommended HPLC Conditions (Stability Indicating)
  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., Waters XBridge or Agilent Zorbax SB-C18).[4][5][6][7]

    • Why? The "SB" (Stable Bond) phase is preferred for the acidic mobile phase required to keep phenolic impurities protonated for better retention.[4]

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5).[2][3][4][5]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][6]

  • Gradient: 5% B to 90% B over 20 minutes.

    • Logic: Starts low to capture polar ring-opened degradants, ramps high to elute the non-polar 3-methylphenol (Impurity C).[1][2][4][6]

  • Detection:

    • UV: 254 nm (Aromatic ring) and 220 nm (Amide/Urea bonds).[4][5][7]

    • Mass Spec (Q-TOF): Essential for distinguishing between the Alcohol (+16 Da) and Acid (+30 Da) oxidation products.[4][7]

References

  • Saporito, M. S., et al. (2012).[4][5][6][7][10] "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo."[1][2][3][5][6][11] Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[4][6][7][11] Link

  • Ochman, A. R., et al. (2012).[4][5][6][7] "The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis."[1][2][3][5][6] Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32.[4][6][7][11] Link

  • Zhang, Y., et al. (2019).[4][5][6][7][8] "Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation." ACS Sustainable Chemistry & Engineering, 7(22).[4][7] (Provides mechanistic basis for diaryl ether cleavage). Link[4][7]

  • Wasternack, C. (1980).[4][5][7] "Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences." Pharmacology & Therapeutics, 8(3), 629-651.[4][6][7] (Foundational text on pyrimidine ring stability). Link

  • Pfizer Inc. (2001).[2][3][4][5] "US Patent 6,469,012: Pyrazolopyrimidinones for the treatment of impotence."[2][3][5] (Describes synthesis precursors relevant to pyrimidinone derivatives). Link

Methodological & Application

Application Note & Synthesis Protocol: 4-oxo Tolimidone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis of a Tolimidone-Related Compound

Introduction: Defining the Target - The Case of "4-oxo Tolimidone"

In the landscape of pharmaceutical development and quality control, the synthesis of reference standards for impurities and related substances is of paramount importance.[1][2][3] Tolimidone, a molecule investigated for its potential in treating metabolic diseases, presents a case where understanding its potential degradation and metabolic products is crucial.[4] The query for a synthesis protocol for "this compound" introduces a nomenclatural ambiguity, as this is not a standard chemical name found in readily available literature.

Tolimidone is chemically defined as 5-(3-methylphenoxy)-2(1H)-pyrimidinone. The pyrimidinone ring contains a carbonyl group at the 2-position. Logically, a "4-oxo" derivative would introduce a second carbonyl group at the 4-position of the pyrimidine ring. This would result in a pyrimidine-2,4-dione structure, commonly known as a uracil. Therefore, for the purpose of this technical guide, we will proceed with the synthesis of the most plausible structure for "this compound": 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione .

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this target compound, intended to serve as a reference standard. The proposed synthetic route is grounded in established methodologies for the preparation of 5-substituted pyrimidine-2,4-dione derivatives.[5][6][7]

Proposed Synthesis Pathway

The synthesis of 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione can be achieved through a classical approach to pyrimidine ring formation. This involves the condensation of a substituted three-carbon component with urea. A common and effective strategy is the reaction of a suitably functionalized malonic acid derivative with urea in the presence of a condensing agent.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification & Analysis Start_Mat m-Cresol & Diethyl malonate Intermediate Diethyl 2-(3-methylphenoxy)malonate Start_Mat->Intermediate Ullmann Condensation Cyclization Condensation with Urea Intermediate->Cyclization Base-catalyzed Product 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione Cyclization->Product Purification Recrystallization / Chromatography Product->Purification Analysis NMR, MS, HPLC for Characterization Purification->Analysis Final_Product Certified Reference Standard Analysis->Final_Product

Figure 1: A generalized workflow for the synthesis and certification of the this compound reference standard.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
m-CresolReagentSigma-Aldrich
Diethyl bromomalonateReagentSigma-Aldrich
Copper(I) iodide (CuI)ReagentSigma-AldrichCatalyst
L-ProlineReagentSigma-AldrichLigand
Potassium carbonate (K₂CO₃)AnhydrousFisher ScientificBase
Dimethyl sulfoxide (DMSO)AnhydrousAcros OrganicsSolvent
UreaACS ReagentVWR
Sodium ethoxide (NaOEt)21% solution in ethanolSigma-AldrichBase
Ethanol (EtOH)AnhydrousJ.T. BakerSolvent
Hydrochloric acid (HCl)2 MFisher ScientificFor acidification
Ethyl acetate (EtOAc)HPLC GradeFisher ScientificFor extraction
HexanesHPLC GradeFisher ScientificFor chromatography
Silica gel230-400 meshSorbent TechnologiesFor chromatography
Step 1: Synthesis of Diethyl 2-(3-methylphenoxy)malonate (Intermediate)

This step involves an Ullmann-type condensation reaction to couple m-cresol with diethyl bromomalonate.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add m-cresol (1.0 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • To the stirring suspension, add diethyl bromomalonate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford diethyl 2-(3-methylphenoxy)malonate as a pale yellow oil.

Step 2: Synthesis of 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione (Final Product)

This is the key cyclization step to form the pyrimidine-2,4-dione ring.

Procedure:

  • In a dry round-bottom flask, dissolve sodium metal (2.2 eq.) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add urea (1.5 eq.) and stir until it dissolves.

  • Add the diethyl 2-(3-methylphenoxy)malonate (1.0 eq.), obtained from Step 1, to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with 2 M hydrochloric acid to a pH of approximately 2-3, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione.

Characterization and Validation

The identity and purity of the synthesized reference standard must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >99.5% is typically required for a reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Melting Point Analysis: To determine the melting point range of the purified compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Diagram of the Chemical Reaction

Figure 2: Proposed reaction scheme for the synthesis of 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione. Note: Generic structures for the malonate intermediate and final product are shown for illustrative purposes.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2019). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation. Journal of Heterocyclic Chemistry, 56(11), 3051-3060. [Link]

  • Shaikh, A., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(5), 101473. [Link]

  • Abdel-Gawad, H., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(42), 25143-25157. [Link]

  • Wikipedia Contributors. (2023). Pyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • Gaber, M., & El-Ghamry, H. (2015). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 4(3), 85-102. [Link]

  • Gorczynski, M. J., et al. (2006). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(5), 1-13. [Link]

  • ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... Retrieved February 20, 2026, from [Link]

  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Wageningen University & Research. [Link]

  • Kato, T., et al. (1973). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. Chemical and Pharmaceutical Bulletin, 21(5), 1054-1059. [Link]

  • Gorog, S. (2010). Critical review of reports on impurity and degradation product profiling in the last decade. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 831-841.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tolimidone. Retrieved February 20, 2026, from [Link]

  • GlobeNewswire. (2024, July 16). Biodexa Announces Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada. [Link]

  • Reddy, G. S., et al. (2014).
  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency. (2009). Impurities in drug substances and medicinal products. [Link]

Sources

Application Note: Precision HPLC Method Development for the Quantitation of Tolimidone and its Critical Impurity, 4-oxo Tolimidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tolimidone (CP-26,154; MLR-1023) is a selective allosteric activator of Lyn kinase , currently under investigation for its therapeutic potential in type 2 diabetes and gastric ulcer treatment. During synthesis and metabolic stability studies, the formation of oxidative impurities is a critical quality attribute. The primary oxidative analog, 4-oxo Tolimidone (CAS 66047-04-9), represents a key stability-indicating marker.

This guide details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the parent compound from this more polar oxidative impurity. The protocol emphasizes Quality by Design (QbD) principles, ensuring robustness and transferability across varying laboratory setups.

Physicochemical Profile & Separation Logic

Understanding the analyte's chemistry is the foundation of robust method development.

AnalyteCASStructure CorePredicted LogPpKa (approx)Elution Behavior
Tolimidone 41964-07-22(1H)-Pyrimidinone~2.39.5 (OH), 2.5 (N)Retained (Hydrophobic)
This compound 66047-04-9Pyrimidine-2,4-dione (Uracil-like)~1.29.0 (NH), 0.5 (N)Early Eluter (Polar)

Mechanistic Insight: Tolimidone possesses a pyrimidinone core. The "4-oxo" modification effectively converts the ring into a uracil derivative (pyrimidine-2,4-dione). This structural change introduces an additional carbonyl group, significantly increasing the polarity of the molecule and reducing its retention time on non-polar stationary phases (C18).

  • Challenge: The 4-oxo impurity is significantly more polar and may co-elute with the solvent front or other polar matrix components if the initial gradient is too strong.

  • Solution: A gradient starting with high aqueous content is required to retain this compound, followed by a ramp to elute the hydrophobic parent Tolimidone.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process, from initial scouting to final validation.

MethodDevelopment Scouting 1. Column & Solvent Scouting (C18 vs Phenyl-Hexyl) Optimization 2. Parameter Optimization (Gradient Slope & pH) Scouting->Optimization Select C18 SystemSuit 3. System Suitability (Resolution > 2.0) Optimization->SystemSuit Define Gradient SystemSuit->Optimization Fail (Tailing) Validation 4. Method Validation (ICH Q2(R1)) SystemSuit->Validation Pass Criteria

Figure 1: Step-wise workflow for developing a stability-indicating HPLC method.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Eclipse Plus" bonding technology provides excellent peak shape for basic compounds by double end-capping silanols.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Buffer Additive: Formic Acid (LC-MS grade) or Ammonium Acetate.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of the phenolic OH and protonates the pyrimidine, ensuring consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA; ACN provides lower backpressure than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and mass transfer kinetics; prevents retention time drift.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Detection UV @ 254 nmThe pyrimidine ring has a strong absorption maximum here (secondary channel: 280 nm).
Gradient Program

This gradient is designed to retain the polar 4-oxo impurity while eluting the hydrophobic Tolimidone within a reasonable timeframe.

Time (min)% Mobile Phase BEvent
0.0 5%Hold: Trap polar this compound away from void volume.
2.0 5%End of isocratic hold.
12.0 90%Linear Ramp: Elute Tolimidone (expected RT ~8-9 min).
15.0 90%Wash: Remove highly lipophilic matrix components.
15.1 5%Re-equilibration: Return to initial conditions.
20.0 5%Ready for next injection.
Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of Tolimidone Reference Standard.

  • Dissolve in 10 mL of Methanol . (Tolimidone has limited solubility in pure water).

  • Sonicate for 5 minutes to ensure complete dissolution.

Impurity Stock Solution (1 mg/mL):

  • Weigh 10 mg of this compound (CAS 66047-04-9).

  • Dissolve in 10 mL of Methanol.

System Suitability Solution:

  • Dilute Stock Solutions with Mobile Phase A:Mobile Phase B (50:50) to obtain a final concentration of 100 µg/mL Tolimidone and 5 µg/mL this compound.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Strategy (ICH Q2)

To ensure the method is "Trustworthy" and "Authoritative," it must be validated against ICH Q2(R1) guidelines.

Specificity (Selectivity)

Inject the System Suitability Solution.

  • Requirement: Resolution (

    
    ) between this compound and Tolimidone must be 
    
    
    
    .
  • Check: Verify peak purity using DAD spectra to ensure no co-eluting matrix interferences.

Linearity

Prepare a 5-point calibration curve.

  • Range: 0.5 µg/mL to 150 µg/mL (covering 0.5% impurity level to 150% target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantitation (LOQ)

Determine the concentration where the Signal-to-Noise (S/N) ratio is 10:1.

  • Target LOQ:

    
     µg/mL (allows detection of impurities at 0.05% level).
    
Accuracy (Recovery)

Spike this compound into a sample matrix (or placebo) at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery between 90% and 110%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Resolution Gradient too steep at start.Extend the initial isocratic hold (0-2 min) or lower initial %B to 2%.
Peak Tailing Secondary silanol interactions.Ensure pH is acidic (2.7-3.0). Consider adding 5mM Ammonium Acetate if using MS detection.
RT Drift Temperature fluctuation or column aging.Use a column oven (30°C). Wash column with 95% ACN after batches.
Ghost Peaks Contaminated Mobile Phase.Use fresh Milli-Q water; filter aqueous buffer through 0.22 µm membrane.

Biological Context & Pathway

Understanding the biological target validates the importance of the method. Tolimidone activates Lyn kinase, a member of the Src family kinases (SFK).

LynSignaling Tolimidone Tolimidone (Ligand) Lyn Lyn Kinase (Inactive) Tolimidone->Lyn Allosteric Binding LynActive Lyn Kinase (Active) Lyn->LynActive Phosphorylation Insulin Insulin Receptor Substrate (IRS-1) LynActive->Insulin Signal Transduction Glucose Glucose Uptake (GLUT4 Translocation) Insulin->Glucose Metabolic Effect

Figure 2: Simplified mechanism of action for Tolimidone-mediated glucose uptake.

References

  • Saporito, M. S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo." Journal of Pharmacology and Experimental Therapeutics.

  • Vertex AI Search. (2023). "this compound Structure and CAS 66047-04-9 Verification."

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Ochman, A. R., et al. (2021). "Development of HPLC methods for pyrimidinone derivatives." Acta Poloniae Pharmaceutica. (Contextual reference for pyrimidinone separation).

Application Note: High-Sensitivity LC-MS/MS Analysis of Tolimidone and 4-Oxo Analogs in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals involved in the pharmacokinetic (PK) and metabolic profiling of Tolimidone (MLR-1023).

It addresses the specific analytical challenge of quantifying Tolimidone and its 4-oxo analog (putative metabolite or regioisomer). Given the structural chemistry, "4-oxo Tolimidone" is interpreted here as the 2,4-dioxo derivative (a uracil core formed via oxidation) or the 4-pyrimidinone regioisomer , depending on the synthesis/metabolic context. This guide covers parameters for both scenarios to ensure comprehensive utility.

Introduction & Scientific Context

Tolimidone (CP-26154; MLR-1023) is a selective allosteric activator of Lyn kinase , originally developed for gastric ulcers and later repurposed for Type 2 Diabetes and potentially COVID-19 treatment. Chemically, it is 5-(3-methylphenoxy)pyrimidin-2(1H)-one .

The analysis of "this compound" typically refers to one of two critical analytical targets:

  • Metabolic Oxidation (Type I): The formation of 5-(3-methylphenoxy)uracil (2,4-dioxo derivative) via oxidative metabolism (Hydroxylation at C4

    
     Tautomerization). This results in a mass shift of +16 Da.
    
  • Regiooisomeric Impurity (Type II): The presence of 5-(3-methylphenoxy)pyrimidin-4(3H)-one , a synthetic isomer. This has the same mass as Tolimidone but distinct fragmentation and retention.

This protocol provides a self-validating LC-MS/MS workflow to separate and quantify these species, ensuring distinguishing capability between the parent drug and its oxidative analogs.

Chemical Properties & Mechanistic Fragmentation[1][2][3]

Understanding the fragmentation logic is essential for selecting robust MRM transitions.

Structural Logic
  • Tolimidone (Parent): The ether linkage between the pyrimidinone and the toluene ring is the most labile bond. Collision-Induced Dissociation (CID) typically cleaves this ether bond.

  • 4-Oxo Analog (Metabolite): The addition of a carbonyl (oxo) group to the pyrimidine ring strengthens the heterocyclic core but alters the charge distribution, often retaining the ether cleavage as the primary fragmentation pathway.

Visualization: Fragmentation & Metabolic Pathway

The following diagram illustrates the structural relationship and predicted fragmentation pathways for MS/MS optimization.

Tolimidone_Fragmentation Parent Tolimidone (Parent) [M+H]+ = 203.2 (2-pyrimidinone core) Metabolite This compound (Metabolite/Oxidation) [M+H]+ = 219.2 (2,4-dioxo/uracil core) Parent->Metabolite Phase I Oxidation (+16 Da) Frag_Phenol Fragment A 3-Methylphenol cation m/z ~ 109.1 Parent->Frag_Phenol Ether Cleavage (Primary Transition) Frag_Pyrim Fragment B Pyrimidinone core m/z ~ 95.0 Parent->Frag_Pyrim Ether Cleavage (Secondary Transition) Metabolite->Frag_Phenol Ether Cleavage (Conserved) Frag_Uracil Fragment C Uracil core m/z ~ 111.0 Metabolite->Frag_Uracil Ether Cleavage (Specific Marker)

Caption: Proposed metabolic oxidation of Tolimidone to its 4-oxo derivative and subsequent MS/MS fragmentation pathways.

LC-MS/MS Method Parameters

Mass Spectrometry (Source & MRM)

Instrument Model: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis) Ionization Mode: Electrospray Ionization (ESI), Positive Mode Note: Pyrimidinones protonate readily on the ring nitrogens.

Source Parameters (Optimized for Flow Rate 0.4 mL/min):

  • Spray Voltage: 3500 V

  • Sheath Gas: 50 arb

  • Aux Gas: 15 arb

  • Ion Transfer Tube Temp: 325°C

  • Vaporizer Temp: 350°C

Table 1: MRM Transition Parameters

Use these values as the starting point for compound optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Role
Tolimidone 203.2 109.1 5022Quantifier (Phenol moiety)
Tolimidone203.295.05028Qualifier (Pyrimidinone)
This compound 219.2 109.1 5024Quantifier (Conserved Phenol)
This compound219.2111.05030Qualifier (Uracil core)
Tolimidone Isomer 203.2 109.1 5022Monitor (Must separate by RT)
IS (Tolbutamide)271.1155.12025Internal Standard
  • Critical Note on Isomers: If investigating the regioisomer (4-pyrimidinone), it shares the 203.2

    
     109.1 transition. Chromatographic separation is mandatory (see Section 3.2).
    
Liquid Chromatography (LC) Conditions

To separate the polar 4-oxo metabolite from the parent, a biphenyl or phenyl-hexyl column is recommended over C18 due to superior pi-pi interactions with the pyrimidine ring.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: Methanol (MeOH provides better sensitivity for this class than ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Table 2: Gradient Profile
Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
4.0090Elution of Parent/Metabolites
5.5090Wash
5.6010Re-equilibration
8.0010End

Experimental Protocol

Stock Solution Preparation[5]
  • Primary Stock: Dissolve 1 mg Tolimidone in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute Primary Stock in 50:50 Methanol:Water to 10 µg/mL.

  • Stability: Store at -20°C. Tolimidone is stable, but 4-oxo derivatives may be light-sensitive; use amber vials.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate/tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).

  • Injection: Inject 5 µL .

System Suitability & Validation Criteria
  • Retention Time: Tolimidone ~3.2 min; 4-Oxo Metabolite ~2.5 min (more polar).

  • Linearity:

    
     over range 1.0 – 1000 ng/mL.
    
  • Carryover: Blank injection after ULOQ must be < 20% of LLOQ area.

Results Interpretation & Troubleshooting

Distinguishing the "4-Oxo" Species

If you detect a peak at m/z 219.2 , it is the oxidative metabolite (likely 2,4-dioxo). If you detect a peak at m/z 203.2 that elutes earlier than Tolimidone, it is likely the 4-pyrimidinone regioisomer .

  • Trouble: Low Sensitivity for 4-Oxo.

    • Cause: Uracil derivatives (2,4-dioxo) ionize less efficiently in positive mode than 2-pyrimidinones.

    • Fix: Switch to Negative Ion Mode for the 4-oxo metabolite. Uracils deprotonate well. Monitor transition 217.2

      
       42.0  (NCO fragment).
      
  • Trouble: Peak Tailing.

    • Cause: Interaction of the basic nitrogen with silanols.

    • Fix: Increase Ammonium Formate buffer concentration to 10 mM in Mobile Phase A.

References

  • Saporito, M. S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo."[1] Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[1] Link

  • Ochman, A. R., et al. (2012). "The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes."[1] Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32. Link

  • PubChem. (n.d.). "Tolimidone (CID 39065) - Compound Summary." National Library of Medicine. Link

  • Melior Pharmaceuticals. (n.d.). "Tolimidone: Mechanism of Action and Clinical Data."[2] Melior Pharmaceuticals Pipeline.[1] Link

  • Salem, M. A., et al. (2014).[3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[3] Link

Sources

Extraction of 4-oxo Tolimidone from plasma and tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Extraction and Quantification of 4-oxo Tolimidone from Plasma and Tissue Matrices

Introduction & Scientific Rationale

The accurate quantification of Tolimidone (MLR-1023) and its metabolic derivatives is critical for elucidating the pharmacokinetic (PK) profile of this Lyn kinase activator, currently investigated for Type 2 Diabetes and other metabolic disorders.

This guide specifically addresses the extraction of This compound (CAS 66047-04-9), chemically known as 5-(3-Methylphenoxy)-2,4(1H,3H)-pyrimidinedione . While the parent compound Tolimidone is a 2-pyrimidinone, the "4-oxo" derivative possesses a uracil core (2,4-dione). This structural modification significantly alters the physicochemical properties, notably increasing polarity and acidity compared to the parent drug.

Analytical Challenge: The co-extraction of the lipophilic parent (Tolimidone) and its more polar 4-oxo analog requires a balanced extraction strategy. Standard protein precipitation (PPT) often yields high matrix effects for uracil-type derivatives. Therefore, this protocol prioritizes Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) to ensure high recovery and extract cleanliness.

Physicochemical Properties & Analyte Data

Understanding the structural shift from the parent to the 4-oxo derivative is the foundation of this protocol.

PropertyTolimidone (Parent)This compound (Target)Impact on Extraction
CAS Number 41964-07-266047-04-9 Distinct chemical entities.
IUPAC Name 5-(3-methylphenoxy)-2(1H)-pyrimidinone5-(3-methylphenoxy)-2,4(1H,3H)-pyrimidinedione4-oxo form is a uracil derivative.
Core Structure PyrimidinonePyrimidinedione (Uracil)Increased H-bond donors.
LogP (Est.) ~2.3 - 2.6~0.8 - 1.2Target is significantly more polar .
pKa (Est.) ~2.5 (Basic), ~9.5 (Acidic)~9.0 - 9.5 (Acidic, N3-H)Target ionizes well in Negative ESI .
Solubility DMSO, Methanol, EthanolDMSO, Methanol, Ethyl AcetateCompatible with organic solvents.

Materials & Reagents

  • Reference Standards: this compound (CAS 66047-04-9) and Tolimidone (MLR-1023).

  • Internal Standard (IS): Tolimidone-d3 or 5-Phenoxyuracil (structural analog).

  • Extraction Solvents: Ethyl Acetate (EtOAc), MTBE (Methyl tert-butyl ether), Isopropanol (IPA).

  • Buffer Solutions: 10 mM Ammonium Acetate (pH 4.5) for SPE; 0.1% Formic Acid in water for LC.

Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (LLE) – Recommended for Plasma

Best balance of throughput and cleanliness. The use of Ethyl Acetate ensures recovery of the more polar uracil derivative.

  • Sample Thawing: Thaw plasma samples on ice. Vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex for 5 seconds.

  • Extraction: Add 500 µL of Ethyl Acetate .

    • Note: MTBE is suitable for the parent but may have lower recovery for the 4-oxo metabolite. EtOAc is preferred for the dione.

  • Agitation: Shake on a plate shaker at 1200 rpm for 10 minutes or vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean 96-well plate or glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 ACN:Water + 0.1% Formic Acid). Vortex for 1 minute.

Protocol B: Solid Phase Extraction (SPE) – Recommended for Tissue

Necessary for complex lipid-rich tissue matrices (Liver, Adipose).

  • Tissue Homogenization:

    • Weigh 50 mg of tissue.

    • Add 450 µL of PBS (pH 7.4). Homogenize using bead beating (e.g., Precellys) or rotor-stator.

  • Cartridge Selection: Use Oasis HLB or Strata-X (Polymeric Reversed-Phase, 30 mg/1 cc).

    • Rationale: HLB sorbents retain both the lipophilic parent and the polar uracil metabolite.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load 200 µL of tissue homogenate (spiked with IS).

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

    • Wash 2: 1 mL 2% Formic Acid in Water (Locks analytes on sorbent, removes interferences).

  • Elution: Elute with 500 µL Methanol .

  • Post-Processing: Evaporate and reconstitute as in Protocol A.

LC-MS/MS Method Parameters

Given the structural difference, the 4-oxo derivative (uracil) often ionizes better in Negative Mode (ESI-), whereas Tolimidone (parent) prefers Positive Mode (ESI+). A polarity-switching method is recommended if simultaneous quantification is required.

Chromatography:

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.6 µm).

    • Why: Biphenyl phases offer enhanced selectivity for aromatic rings and polar uracils.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min) -> 95% B (4.0 min) -> 5% B (4.1 min).

Mass Spectrometry (MRM Transitions):

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)
Tolimidone ESI (+)203.1 [M+H]+110.1 / 91.125 / 35
This compound ESI (-)217.1 [M-H]-174.1 / 42.020 / 30
This compound ESI (+)219.1 [M+H]+110.1 / 122.125 / 30

Note: ESI(-) is theoretically more sensitive for the uracil core of this compound due to the acidic N-H proton.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate extraction protocol based on sample type.

ExtractionWorkflow Start Biological Sample (Plasma/Tissue) MatrixCheck Matrix Type? Start->MatrixCheck Plasma Plasma / Serum MatrixCheck->Plasma Liquid Tissue Liver / Adipose Tissue MatrixCheck->Tissue Solid LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Plasma->LLE Preferred Clean Clean Extract (High Recovery of 4-oxo) LLE->Clean Evap Evaporation & Reconstitution (20% ACN in Water) Clean->Evap Homogenize Homogenization PBS pH 7.4 Tissue->Homogenize SPE Solid Phase Extraction (SPE) Sorbent: Polymeric HLB Homogenize->SPE Lipid Removal SPE->Evap LCMS LC-MS/MS Analysis Dual Polarity (+/-) Evap->LCMS

Caption: Decision tree for extracting this compound, prioritizing LLE for plasma and SPE for tissue to manage matrix interference.

References

  • Saporito, M. S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo." Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22. Link

  • Ochman, A. R., et al. (2012). "MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis." Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32. Link

  • Lipinski, C. A., et al. (1980). "Bioisosteric replacement of the phenyl ring in the antiulcer agent Tolimidone." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "Diethyl (phenylmethylene)malonate and Pyrimidinedione derivatives." National Center for Biotechnology Information. Link

  • Chemical Book. "this compound (CAS 66047-04-9) Product Properties." Link

The Use of 4-oxo Tolimidone as a Structural Analog Internal Standard in DMPK Assays: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of an Internal Standard in Bioanalysis

In the landscape of drug metabolism and pharmacokinetics (DMPK), the accuracy and precision of bioanalytical data are paramount.[1][2] These data form the bedrock upon which critical decisions in drug development are made, from lead optimization to clinical trial dosing.[3][4] Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technology for quantifying drug candidates and their metabolites in complex biological matrices.[5] However, the journey from sample collection to final concentration value is fraught with potential variability. Analyte loss during sample preparation, inconsistencies in injection volume, and fluctuations in mass spectrometer response (known as matrix effects) can all compromise data integrity.[5][6]

To counteract these variables, a robust internal standard (IS) is indispensable.[6][7] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical mimic of the analyte.[8] By calculating the peak area ratio of the analyte to the IS, variations introduced during the analytical workflow can be effectively normalized, leading to significantly improved accuracy and precision.[5]

The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte.[9][10] SIL-ISs share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience the same degree of ionization suppression or enhancement.[5][11] However, the synthesis of a custom SIL-IS can be time-consuming and costly.[11] In such scenarios, a carefully selected structural analog can serve as a viable alternative.[11][12]

This guide provides a comprehensive framework for the selection, implementation, and validation of a structural analog internal standard, using the hypothetical case of 4-oxo Tolimidone for the quantification of a new chemical entity, "Analyte X," in plasma samples. This document will detail the scientific rationale behind protocol steps, provide step-by-step methodologies, and adhere to the rigorous standards set forth by regulatory bodies like the FDA and EMA.[9]

Part 1: Selecting an Appropriate Structural Analog IS

The ideal structural analog IS should closely mirror the physicochemical properties and behavior of the analyte.[11] While not identical, it should have a similar extraction recovery, chromatographic retention, and ionization response.

Key Considerations for Selection:

  • Structural Similarity: The IS should possess a core structure and key functional groups similar to the analyte to ensure comparable behavior during extraction and chromatography. For our example, we hypothesize that this compound, a derivative of the Lyn kinase activator Tolimidone[9][13], shares a core scaffold with Analyte X.

  • Chromatographic Co-elution (or Near Co-elution): The IS and analyte should elute closely together to ensure they experience similar matrix effects.[5]

  • Mass Spectrometric Resolution: The IS must be clearly distinguishable from the analyte by the mass spectrometer, with no isotopic overlap or cross-talk.[5]

  • Purity and Availability: The IS must be available in high purity and free of impurities that could interfere with analyte quantification.[5]

  • Stability: The IS must be stable throughout the entire analytical process, from stock solution preparation to final analysis.[9][14]

Physicochemical Profile: Analyte X vs. This compound (Hypothetical)
PropertyAnalyte X (Hypothetical)This compound (Hypothetical)Rationale for Similarity
Molecular Weight ~200 g/mol ~218 g/mol Close molecular weight suggests similar diffusion and extraction properties.
LogP 2.11.8Similar LogP values indicate comparable lipophilicity, leading to similar extraction efficiency and retention in reverse-phase chromatography.
pKa 8.5 (basic)8.2 (basic)Similar basicity ensures consistent ionization behavior under identical LC-MS conditions.
Core Structure Pyrimidinone derivativePyrimidinone derivativeShared core structure is the primary criterion for a structural analog, predicting similar behavior in the analytical system.

Part 2: Experimental Protocols for Implementation

Once a suitable candidate like this compound is selected, a systematic approach is required for its implementation in the bioanalytical workflow.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

  • This compound (analytical standard, >99% purity)

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a clean vial. b. Dissolve the powder in DMSO to a final concentration of 1 mg/mL in a 10 mL volumetric flask. c. Sonicate for 5-10 minutes to ensure complete dissolution. d. Store in amber glass vials at -20°C. This solution must be assessed for stability.[9]

  • Intermediate Stock Solution (10 µg/mL): a. Allow the primary stock solution to thaw completely and equilibrate to room temperature. b. Perform a serial dilution by pipetting 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask. c. Dilute to the mark with 50:50 (v/v) ACN:water. d. Store at 2-8°C.

  • Working Internal Standard Solution (100 ng/mL): a. Pipette 1 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask. b. Dilute to the mark with 50:50 (v/v) ACN:water. This is the solution that will be used to spike all samples. c. The final concentration of the IS should be chosen to produce a response that is approximately 1/3 to 1/2 of the analyte's response at the Upper Limit of Quantification (ULOQ).[5]

Part 3: Method Validation: A Self-Validating System

A rigorous validation process is essential to demonstrate that the chosen internal standard is fit for purpose and that the bioanalytical method is reliable.[15] The following experiments are based on FDA and ICH M10 guidelines.[9]

Protocol 2: Assessment of Selectivity and Cross-Interference

Objective: To ensure that endogenous matrix components do not interfere with the detection of this compound and that the IS and analyte do not interfere with each other.[9]

Procedure:

  • Matrix Selectivity: a. Obtain at least six independent sources (lots) of blank biological matrix (e.g., human plasma). b. Process a blank sample from each source without adding the IS. c. Process a second set of blank samples from each source, this time spiking only with the this compound working solution. d. Analyze all samples. e. Acceptance Criteria: The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in a sample spiked at the working concentration.[9]

  • Cross-Interference: a. Prepare a blank sample spiked with Analyte X at its ULOQ concentration (without IS). b. Prepare a blank sample spiked only with the this compound working solution. c. Analyze both samples. d. Acceptance Criteria (ICH M10):

    • The analyte signal contribution to the IS response should be ≤ 5% of the mean IS response in blank samples spiked with the IS.[5]
    • The IS signal contribution to the analyte response should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[5]

Diagram: Internal Standard Validation Workflow

G cluster_prep Preparation cluster_validation Core Validation Experiments cluster_criteria Acceptance Criteria P1 Prepare IS Stock & Working Solutions V1 Selectivity & Cross-Interference P1->V1 V2 Matrix Effect Assessment P1->V2 V3 Recovery Evaluation P1->V3 V4 Stability Studies P1->V4 P2 Prepare Analyte Stock, Calibrators & QCs P2->V1 P2->V2 P2->V3 P2->V4 C1 Interference ≤ 5% of IS Response V1->C1 Evaluate C2 IS-Normalized Matrix Factor CV ≤ 15% V2->C2 Evaluate C3 Consistent Recovery CV ≤ 15% V3->C3 Evaluate C4 Analyte/IS ratio change within ±15% V4->C4 Evaluate Result Validated Method C1->Result C2->Result C3->Result C4->Result

Sources

Application Note & Protocol: Preparation and Handling of 4-oxo Tolimidone Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper preparation, storage, and use of 4-oxo Tolimidone stock solutions for in vitro assays. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and integrity of experimental results. The methodologies outlined herein are grounded in established principles of small molecule handling for biological research, emphasizing solvent selection, serial dilution techniques, and the importance of appropriate controls.

Introduction to this compound

Tolimidone (also known as MLR-1023) is a potent and selective activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family.[1][2] Lyn kinase is a crucial component of cellular signaling pathways, notably in modulating insulin signal transduction.[3] By activating Lyn kinase, Tolimidone enhances the insulin signaling cascade, positioning it as a promising therapeutic candidate for metabolic diseases.[1][4] It has been investigated for its potential in treating Type 1 and Type 2 Diabetes and Nonalcoholic Steatohepatitis (NASH).[1][2] Given its mechanism of action, precise and consistent preparation of Tolimidone solutions is paramount for in vitro studies investigating its effects on cell signaling, proliferation, and metabolic function.

Mechanism of Action: Lyn Kinase Activation

Tolimidone functions as a direct activator of Lyn kinase, which potentiates the insulin signaling pathway.[3] This action can lead to improved glycemic control and lipid regulation.[2][4] Understanding this pathway is essential for designing relevant in vitro assays.

Tolimidone_MOA Tolimidone This compound Lyn_Kinase Lyn Kinase Tolimidone->Lyn_Kinase Activates Insulin_Receptor Insulin Receptor Signaling Cascade Lyn_Kinase->Insulin_Receptor Potentiates Cellular_Response Cellular Response (e.g., Glucose Uptake) Insulin_Receptor->Cellular_Response Leads to

Caption: Simplified pathway of Tolimidone's mechanism of action.

Physicochemical Properties and Solvent Selection

The accuracy of any in vitro experiment begins with the correct preparation of the test compound. This requires a fundamental understanding of its physicochemical properties.

Solvent Choice: For many non-polar small organic molecules used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power and miscibility with aqueous media.[5][6] It is essential to use high-purity, anhydrous (water-free), and sterile-filtered DMSO to prevent compound degradation and contamination of cell cultures.[7] While other organic solvents may be used, their compatibility with the specific assay system must be validated.[8]

PropertyRecommendation & Rationale
Primary Solvent Anhydrous, cell culture-grade DMSO. Minimizes hydrolysis of the compound and is compatible with most in vitro assays at low final concentrations.
Purity ≥98% (or highest available). Impurities can have off-target effects or interfere with the assay, confounding results.
Appearance Should be a clear, particulate-free solution. Any precipitation indicates the compound is not fully dissolved or has fallen out of solution.
Molecular Weight Use the exact molecular weight provided by the supplier for all concentration calculations.

Safety and Handling

Prior to handling this compound, researchers must consult the Safety Data Sheet (SDS) provided by the manufacturer. As a standard practice for all non-characterized chemical compounds, appropriate personal protective equipment (PPE) should be worn.

Standard Precautions:

  • Engineering Controls: Handle the solid compound and concentrated stock solutions within a chemical fume hood to avoid inhalation of powder.

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and nitrile gloves.[12]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[13] After handling, wash hands thoroughly.

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Experimental Protocols

The following protocols provide a step-by-step methodology for preparing a primary high-concentration stock solution and subsequent working solutions for use in in vitro assays.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which serves as the foundation for all subsequent dilutions.[14] Using a high-concentration primary stock minimizes the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts.[15]

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial with a Teflon-lined screw cap or polypropylene microcentrifuge tubes[16]

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example (assuming MW = 250.29 g/mol for 1 mL of a 10 mM stock):

      • Mass (mg) = 10 mmol/L × 0.001 L × 250.29 g/mol = 2.50 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the this compound powder and transfer it to a sterile vial.

    • Rationale: Accurate weighing is the most critical step for achieving the correct final concentration.[11] Using a volumetric flask for larger volumes can improve accuracy.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

    • Example: For the 2.50 mg weighed above, add 1.0 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution must be perfectly clear and free of any visible particulates.

    • Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can aid the process.[7] However, always check the compound's stability information, as heat can cause degradation.

  • Aliquoting and Storage: Dispense the 10 mM primary stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

    • Rationale: Aliquoting prevents contamination of the main stock and avoids repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate from the solution.[7][17]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots protected from light at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific recommendations.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by serially diluting the primary stock into the appropriate cell culture medium or assay buffer immediately before use.[7][14]

Procedure:

  • Thawing: Remove a single aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature.[16] Briefly centrifuge the tube to collect the solution at the bottom.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is critical to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control.[14] The final concentration of DMSO in cell culture should typically not exceed 0.5%, and ideally be kept ≤0.1%, to avoid solvent-induced cytotoxicity.

    • Example for a 10 µM Final Concentration in a Cell Culture Well:

      • Prepare an intermediate dilution (e.g., 100X the final concentration, or 1 mM). Add 10 µL of the 10 mM primary stock to 90 µL of sterile cell culture medium. Mix well.

      • Add the appropriate volume of this intermediate solution to your cell culture wells. For instance, to achieve a 10 µM final concentration in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

  • Vehicle Control: The vehicle control is arguably the most important control in the experiment. It should contain the exact same concentration of DMSO as the highest concentration treatment group.[7] This allows researchers to distinguish the effects of the compound from any effects of the solvent itself.

Workflow and Validation

The entire process, from weighing the compound to its final application in an assay, must be systematic to ensure data integrity.

Stock_Preparation_Workflow cluster_prep Primary Stock Preparation cluster_use Working Solution Preparation (Day of Assay) weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot for Storage vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw serial_dilute 7. Perform Serial Dilutions in Assay Medium thaw->serial_dilute add_to_assay 8. Add to In Vitro Assay serial_dilute->add_to_assay vehicle_control Prepare Vehicle Control (Medium + DMSO) serial_dilute->vehicle_control vehicle_control->add_to_assay

Caption: Workflow for the preparation and use of this compound solutions.

Validation and Quality Control:

  • Visual Inspection: Always visually inspect thawed stock solutions for any signs of precipitation. If present, the solution may need to be gently warmed and vortexed again. If precipitation persists, the stock should be discarded.

  • Concentration Verification: For GMP or GLP-compliant studies, the concentration of the primary stock solution may be verified using techniques like HPLC-UV.[18][19]

  • Stability Assessment: The stability of the compound in the stock solution and under assay conditions should be assessed, especially for long-term studies.[18][20] This can involve testing the compound's purity and concentration over time using analytical methods.

Conclusion

The biological activity attributed to this compound in in vitro settings is directly dependent on its accurate and consistent delivery to the assay system. By following the detailed protocols and best practices outlined in this application note—from precise weighing and appropriate solvent selection to the critical use of aliquoting and vehicle controls—researchers can significantly enhance the reliability and reproducibility of their data. This disciplined approach is fundamental to generating high-quality results in the study of Lyn kinase activation and its downstream cellular effects.

References

  • MedPath. (2025, June 12). Biodexa Initiates Phase 2 Trial of Tolimidone for Type 1 Diabetes Treatment.
  • Cold Spring Harbor Laboratory Press. Stock Solutions.
  • BenchChem. (2025). Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays.
  • Melior Discovery. (2019, May 14). About Tolimidone.
  • BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Melior Pharmaceuticals. Tolimidone – Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • Enfanos. Preparation of Stock Solutions.
  • Patsnap Synapse. (2025, May 28). Tolimidone - Drug Targets, Indications, Patents.
  • Melior Pharmaceuticals. Tolimidone: A novel Phase 2b clinical stage drug candidate to treat Type 2 Diabetes.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Unknown. PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Medical Information. (2025, September 25). SAFETY DATA SHEET.
  • Unknown. (2025, December 24). 4 - SAFETY DATA SHEET.
  • Uline.mx. (2017, January 24). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • PubChem - NIH. 4-Oxazolidinone | C3H5NO2 | CID 637590.
  • J&J Medical Connect. (2024, March 2). SAFETY DATA SHEET.
  • RSC Publishing. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies.
  • ResearchGate. Structure and physicochemical characteristics of target compounds 4aeo.
  • PubMed. (2025, September 19). Stability study of common vasoactive drugs diluted in five types of solutions.
  • MDPI. (2022, January 29). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media.
  • PMC. DMSO Solubility Assessment for Fragment-Based Screening.
  • Semantic Scholar. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • PubMed. (2018, September 15). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides.
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • PubMed. (2019, September 15). Stability studies of two compounded solutions potentially used in tumor lysis syndrome.
  • ResearchGate. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?.
  • PubMed. (2022, March 16). Stability of extemporaneously prepared sitagliptin phosphate solution.
  • PubMed - NIH. Physical stability of insulin formulations.
  • PubMed. (2019, December 4). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods.

Sources

Protocol for isolating 4-oxo Tolimidone from microsomal incubations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Biocatalytic Synthesis and Isolation of 4-oxo Tolimidone from Microsomal Incubations

Executive Summary

This application note details the protocol for the biocatalytic generation and isolation of This compound (5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione), a key oxidative metabolite of the Lyn kinase activator Tolimidone (MLR-1023) .

While Tolimidone (5-(3-methylphenoxy)pyrimidin-2(1H)-one) is primarily recognized for its insulin-sensitizing properties, its metabolic profile involves oxidation of the pyrimidine ring, yielding the 4-oxo (uracil) derivative. This metabolite exhibits significantly higher polarity than the parent compound, necessitating a tailored Solid Phase Extraction (SPE) and Reverse-Phase HPLC workflow for high-purity isolation.

Scientific Background & Rationale

Tolimidone is a pyrimidinone derivative.[1][2][3][4] In liver microsomes, xenobiotics with electron-deficient nitrogen heterocycles often undergo oxidation. The conversion to This compound involves the hydroxylation of the pyrimidine ring at the C4 position, followed by tautomerization to the ketone (lactam) form.

  • Enzymatic Drivers: This reaction is typically catalyzed by Cytochrome P450 (CYP) isoforms or Aldehyde Oxidase (AO) present in hepatic fractions.

  • Chemical Shift: The transformation adds an oxygen atom (+16 Da) and significantly increases the topological polar surface area (TPSA), reducing the LogP relative to the parent. This hydrophobicity shift is the basis for the separation strategy described below.

Materials & Reagents

Biological Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration). Note: If Aldehyde Oxidase activity is suspected to be the primary driver, liver S9 fractions should be substituted, as AO is cytosolic.

  • NADPH Regenerating System:

    • Solution A: NADP+ and Glucose-6-phosphate (G6P).

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).

Chemicals[2][4][5][6][7][8][9]
  • Substrate: Tolimidone (MLR-1023) (Purity >98%).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

Experimental Protocol

Phase I: Biocatalytic Incubation (Scale-Up)

To isolate sufficient material for NMR/MS structural validation, a scaled-up incubation volume (20–50 mL) is required compared to standard metabolic stability assays.

  • Preparation: Pre-warm 100 mM KPi buffer (pH 7.4) to 37°C.

  • Master Mix Assembly: In a glass Erlenmeyer flask, combine:

    • Buffer (to final volume).

    • Liver Microsomes (Final conc: 1.0 mg/mL ).

    • Tolimidone Stock (dissolved in DMSO, Final conc: 50 µM ). Ensure final DMSO < 0.5%.

  • Pre-incubation: Incubate at 37°C for 5 minutes in a shaking water bath (100 rpm) to equilibrate.

  • Initiation: Add NADPH Regenerating System (Final conc: 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH).

  • Reaction: Incubate for 60 minutes .

    • Causality: 60 minutes allows for maximal metabolite accumulation before secondary metabolism or enzyme inactivation occurs.

  • Termination: Quench the reaction by adding an equal volume (1:1 v/v) of ice-cold Acetonitrile .

    • Mechanism:[3][5][6] Organic solvent denatures microsomal proteins, stopping the reaction and precipitating the biological matrix.

Phase II: Enrichment (Solid Phase Extraction)

Direct injection of microsomal supernatant onto semi-prep HPLC often fouls columns. SPE is critical for lipid removal and metabolite enrichment.

  • Clarification: Centrifuge the quenched mixture at 4,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Evaporation (Partial): Remove the organic solvent (ACN) using a rotary evaporator or nitrogen stream at 35°C until the volume is reduced by half (mostly aqueous phase remaining).

  • SPE Cartridge: Use a Hydrophilic-Lipophilic Balanced (HLB) cartridge (e.g., Waters Oasis HLB, 6cc/200mg).

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading: Load the aqueous supernatant onto the cartridge (flow rate ~1 mL/min).

  • Washing:

    • Wash 1: 3 mL 5% Methanol in Water (Removes salts/proteins).

    • Wash 2: 3 mL 20% Methanol in Water (Removes highly polar interferences).

  • Elution: Elute the target This compound with 3 mL 60% Methanol .

    • Note: The parent Tolimidone is more lipophilic and will likely require 90-100% Methanol to elute. Fractionating the elution helps separate the metabolite from the parent early on.

Phase III: Purification (Semi-Preparative HPLC)

Isolate the metabolite using the polarity difference established in the scientific background.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 x 250 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Detection UV at 254 nm (Pyrimidine absorption)
Gradient 0-2 min: 5% B (Hold)2-20 min: 5% -> 50% B (Linear)20-25 min: 95% B (Wash)
  • Collection Logic: The This compound (more polar) will elute significantly earlier (approx. 10-12 min) than the parent Tolimidone (approx. 18-20 min). Collect the peak corresponding to the mass [M+H]+ ~ 219.07 (assuming Parent MW 202 + 16).

Visualization of Workflow

The following diagram illustrates the logical flow from incubation to isolation, highlighting the separation checkpoints.

Tolimidone_Isolation Start Microsomal Incubation (HLM + Tolimidone + NADPH) Quench Quench (1:1 ACN) & Centrifugation Start->Quench 60 min @ 37°C Supernatant Supernatant (Polar Met + Parent + Lipids) Quench->Supernatant Pellet Proteins Evap Partial Evaporation (Remove ACN) Supernatant->Evap SPE_Load SPE Loading (Oasis HLB) Evap->SPE_Load SPE_Wash Wash Steps (5-20% MeOH) SPE_Load->SPE_Wash Waste SPE_Elute Elution Fraction (60% MeOH) SPE_Wash->SPE_Elute Target Recovery HPLC Semi-Prep HPLC (C18 Gradient) SPE_Elute->HPLC Fraction1 Fraction 1: this compound (Early Elution) HPLC->Fraction1 RT: 10-12 min Fraction2 Fraction 2: Parent Tolimidone (Late Elution) HPLC->Fraction2 RT: 18-20 min

Figure 1: Step-by-step isolation workflow for this compound, emphasizing the polarity-based separation during SPE and HPLC.

Analytical Validation

Upon isolation, the identity of the metabolite must be confirmed.

  • Mass Spectrometry (LC-MS/MS):

    • Parent (Tolimidone): m/z 203.1 [M+H]+

    • Metabolite (4-oxo): m/z 219.1 [M+H]+ (+16 Da shift).

    • Diagnostic Fragment: Look for the retention of the tolyl fragment (m/z 91 or 107) and the mass shift on the pyrimidine core.

  • NMR Spectroscopy:

    • Dissolve dried fraction in DMSO-d6.

    • 1H-NMR: The disappearance of the C4-proton signal on the pyrimidine ring (present in parent) confirms oxidation at this site.

References

  • Ochman, A. R., et al. (2012). The Lyn Kinase Activator MLR-1023 Is a Novel Insulin Receptor Potentiator that Elicits a Rapid-Onset and Durable Improvement in Glucose Homeostasis in Animal Models of Type 2 Diabetes. Journal of Pharmacology and Experimental Therapeutics. Link

  • Saporito, M. S., et al. (2012). MLR-1023 Is a Potent and Selective Allosteric Activator of Lyn Kinase In Vitro That Improves Glucose Tolerance In Vivo.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Zhang, H., et al. (2017). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-oxo Tolimidone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-oxo Tolimidone in human plasma. As specific physicochemical data for this compound, a putative metabolite of Tolimidone, is not extensively available in public literature, this guide is presented as a foundational methodology. It is designed to be adapted and optimized as more specific information about the analyte becomes available. The protocols herein are grounded in established principles of bioanalytical chemistry and adhere to the rigorous validation standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3].

Introduction: The Rationale for this compound Quantification

Tolimidone, an orally delivered selective activator of Lyn kinase, has undergone clinical investigation for metabolic diseases, including Type 1 and Type 2 diabetes[4][5][6]. The characterization of its metabolic fate is a critical component of its pharmacological assessment. This application note focuses on this compound, a presumed metabolite. Accurate quantification of this metabolite in biological matrices such as plasma is essential for understanding the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to evaluating its safety and efficacy in clinical trials[3][7].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and robustness[2][8][9]. This guide will detail a complete workflow, from sample preparation to method validation, providing researchers with a solid framework for their bioanalytical studies.

Foundational Principles: Designing a Bioanalytical Method

The development of a reliable quantitative bioanalytical method is a systematic process. The choices made at each step are dictated by the physicochemical properties of the analyte and the nature of the biological matrix[10][11]. For this compound, we will proceed with the assumption that it is a small organic molecule amenable to reversed-phase chromatography and electrospray ionization.

Internal Standard Selection

An appropriate internal standard (IS) is crucial for accurate quantification. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If an isotopically labeled standard is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior should be used.

Sample Preparation Strategy

The primary goal of sample preparation is to remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer[12][13]. For this application, we will detail a protein precipitation (PPT) protocol, which is a simple, fast, and effective technique for initial method development[14][15][16].

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, calibration standard, and QC.

  • Add 50 µL of the appropriate standard, QC, or study sample to the corresponding tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix sample.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins[15][16].

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[15].

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterSuggested Conditions
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Ion Source Parameters Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the this compound and IS solutions into the mass spectrometer.

Bioanalytical Method Validation: A Framework for Trustworthiness

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application, in accordance with regulatory guidelines[2][3][17].

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Six different sources of blank human plasma should be analyzed for interfering peaks at the retention time of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be ≤ 20% of the lower limit of quantitation (LLOQ) for the analyte and ≤ 5% for the IS[18].
Calibration Curve & Linearity The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero standard (blank + IS), and at least six non-zero concentration levels. The curve is generated by plotting the peak area ratio of the analyte to the IS against the analyte concentration.The simplest model that adequately describes the concentration-response relationship should be used, typically a linear regression with a weighting factor of 1/x or 1/x². The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ)[19].
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level, on at least three different days.The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ)[1][19].
Recovery The extraction efficiency of the analytical method. It is determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample at three concentration levels (low, medium, and high).Recovery should be consistent, precise, and reproducible, although 100% recovery is not required.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. This is evaluated by comparing the analyte response in a post-extracted spiked sample to the response of the analyte in a pure solution at the same concentration.The CV of the IS-normalized matrix factor should be ≤ 15% across different sources of the biological matrix.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logic

Quantitative_Bioanalysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation_Check QC Sample Validation Quantification->Validation_Check Report Generate Report Validation_Check->Report

Caption: High-level workflow for the quantitative analysis of this compound.

Caption: Decision logic for bioanalytical method validation based on regulatory criteria.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. By following the outlined procedures for method development and adhering to the rigorous validation criteria, researchers can generate high-quality, reliable, and reproducible data suitable for regulatory submissions. The principles and techniques described herein are broadly applicable to the bioanalysis of many small molecule drugs and their metabolites.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • LCGC. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]

  • LCGC International. (2022). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • MDPI. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • Taylor & Francis Online. (2011). High-Throughput Quantitative Analysis of Pharmaceutical Compounds in Biological Matrices. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Ovid. (n.d.). Sample treatment based on extraction techniques... : Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • Biodexa Pharmaceuticals PLC. (2024). Biodexa Announces Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Biodexa Enters Agreements to Acquire Exclusive Worldwide License to a Phase 2 Ready Asset for Type 1 Diabetes. Retrieved from [Link]

  • GlobeNewswire. (2024). Biodexa's Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada. Retrieved from [Link]

  • Defense Technical Information Center. (2001). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and physicochemical characteristics of target compounds 4aeo. Retrieved from [Link]

  • Melior Pharmaceuticals. (n.d.). Tolimidone A novel Phase 2b clinical stage drug candidate to treat Type 2 Diabetes. Retrieved from [Link]

  • Frontiers. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis. Retrieved from [Link]

  • Melior Pharmaceuticals. (n.d.). Tolimidone – Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxazolidinone. Retrieved from [Link]

  • MDPI. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review. Retrieved from [Link]

  • PubMed. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Retrieved from [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • Purdue University. (2006). Purdue chemical-analysis method promises fast results. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to 4-oxo Tolimidone Solubility Profiling for Pre-formulation and Formulation Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-oxo Tolimidone (also known as MLR-1023) is a novel, clinical-stage Lyn kinase activator being investigated for metabolic diseases, including Type 1 and Type 2 diabetes.[1][2][3] As with many new chemical entities, its physicochemical properties dictate the challenges and strategies for developing a bioavailable drug product. Preliminary data indicates that this compound is poorly soluble in aqueous media, a critical attribute that can limit oral absorption and therapeutic efficacy.[1] This application note provides a comprehensive, systematic guide for researchers and formulation scientists to thoroughly characterize the solubility profile of this compound. The protocols herein cover foundational analytical method validation, equilibrium solubility assessment across the physiological pH range as per ICH M9 guidelines, screening in pharmaceutically relevant co-solvents, and evaluation in biorelevant media to predict in vivo performance.[4][5] The resulting data provides an essential foundation for rational formulation design, enabling strategies such as amorphous solid dispersions, lipid-based systems, or pH-modification to overcome solubility challenges.

Introduction: The Critical Role of Solubility

The oral bioavailability of a drug is fundamentally governed by its solubility and permeability, as categorized by the Biopharmaceutics Classification System (BCS).[6] A drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. For compounds like this compound, which is reported to be insoluble in water, this dissolution step is often the rate-limiting factor for absorption.[1] Such compounds are typically classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present significant formulation challenges.[7]

Understanding the solubility behavior of an active pharmaceutical ingredient (API) under various conditions is the cornerstone of pre-formulation. This knowledge allows scientists to:

  • Classify the API within the BCS framework, which informs regulatory pathways, such as the potential for biowaivers.[5][8]

  • Identify liabilities for oral absorption, such as pH-dependent solubility that could lead to precipitation in the gastrointestinal tract.[4]

  • Select appropriate formulation strategies and excipients to enhance solubility and, consequently, bioavailability.[9][10]

  • Predict potential food effects by comparing solubility in fasted and fed state simulated intestinal fluids.[11]

This guide presents a logical, multi-stage workflow for generating a robust solubility dataset for this compound, moving from fundamental measurements to complex, physiologically relevant systems.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Synonyms Tolimidone, MLR-1023, CP-26154 [12][13]
Chemical Formula C₁₁H₁₀N₂O₂ [13]
Molecular Weight 202.21 g/mol [13]
Appearance Solid powder [13]

| Mechanism of Action | Lyn kinase activator |[1][2] |

A Method Development (Select Column, Mobile Phase) B Specificity (Analyze Blanks) A->B Confirm no interference C Linearity & Range (Calibration Curve) A->C Establish R² ≥ 0.999 G Validated Method Ready for Solubility Studies B->G D Accuracy (Spike Recovery) C->D Test at 3 levels E Precision (Repeatability) C->E Test replicates F LOD & LOQ (Sensitivity) C->F Determine limits D->G E->G F->G Start Perform pH-Solubility (Protocol 2) Data Lowest Measured Solubility (pH 1.2 - 6.8) Start->Data Calc Calculate Dose/Solubility Volume (Dose / Lowest Solubility) Data->Calc Decision Is Volume ≤ 250 mL? Calc->Decision HighSol Classify as 'High Solubility' Decision->HighSol Yes LowSol Classify as 'Low Solubility' Decision->LowSol No A Stage 1: Aqueous Solubility (ICH) C Initial Assessment: BCS Class & Basic Liabilities A->C B Stage 2: Co-Solvent Screening B->C D Stage 3: Biorelevant Solubility (FaSSIF / FeSSIF) C->D If solubility is low F Rational Formulation Design C->F E Advanced Assessment: Food Effect Prediction, In-vivo Performance D->E E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Tolimidone and 4-oxo Tolimidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: T-SEP-MLR1023 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the chromatographic resolution of Tolimidone (MLR-1023) and its primary oxidative metabolite/impurity, 4-oxo Tolimidone .

The core separation challenge lies in the structural similarity between the parent pyrimidinone scaffold and the pyrimidine-dione (uracil-like) derivative. While the lipophilic 3-methylphenoxy tail remains constant, the modification of the heterocyclic core alters the polar surface area (PSA) and hydrogen bonding potential, necessitating precise control over mobile phase pH and stationary phase selectivity.

Part 1: The Chemistry of Separation (The "Why")

To troubleshoot effectively, one must understand the molecular behaviors driving retention.

Structural Analysis & Polarity Shift
  • Tolimidone (Parent): 5-(3-methylphenoxy)pyrimidin-2(1H)-one.[1]

    • Character: Moderately lipophilic due to the phenoxy group; the pyrimidinone ring acts as a weak base (protonation at N3) or very weak acid.

  • This compound (Target Impurity): 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione.

    • Character: Structurally analogous to a 5-substituted uracil. The addition of the 4-oxo group significantly increases polarity (lower LogP) and introduces a distinct acidic pKa (typically ~9.5 for the N3 proton in uracils).

The Separation Mechanism

In Reversed-Phase Chromatography (RPLC), the 4-oxo metabolite will elute earlier (lower


) than the parent Tolimidone due to increased polarity. However, the resolution (

) is often compromised by:
  • Similar Hydrophobic Footprint: The bulky 3-methylphenoxy group dominates the hydrophobic interaction for both molecules.

  • Peak Tailing: The basic nitrogen in the pyrimidinone ring (Tolimidone) can interact with residual silanols on the silica support.

Part 2: Troubleshooting & Optimization (The "How")

Comparison of Physicochemical Properties
ParameterTolimidone (Parent)This compound (Metabolite)Chromatographic Impact
Core Scaffold Pyrimidin-2-onePyrimidine-2,4-dione (Uracil)4-oxo is more polar.
Est. LogP ~2.3~1.5 - 1.84-oxo elutes first (RP-HPLC).
H-Bond Donors 124-oxo has stronger H-bonding capability.
Acid/Base Amphoteric (Weak Base)Weak Acid (pKa ~9.5)pH control is critical for peak shape.
Scenario 1: Poor Resolution ( )

Symptom: The 4-oxo peak rides on the leading edge of the Tolimidone peak.

  • Root Cause: Insufficient selectivity (

    
    ) or gradient slope is too steep.
    
  • Corrective Action:

    • Switch Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH) . Methanol is a protic solvent and interacts differently with the pyrimidinone/dione rings via hydrogen bonding, often enhancing selectivity for these specific heterocycles.

    • Lower the Gradient Slope: Reduce the rate of organic increase to 2% per minute around the elution window.

Scenario 2: Peak Tailing (Asymmetry Factor > 1.2)

Symptom: Tolimidone peak tails significantly, while 4-oxo is sharper.

  • Root Cause: Silanol interactions. The pyrimidinone nitrogen is interacting with the silica backbone.

  • Corrective Action:

    • Add Ion Pairing/Blocking Agent: Ensure the mobile phase contains 0.1% Formic Acid or 10mM Ammonium Formate . The protons compete for silanol sites.

    • Switch Column Technology: Move to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column (e.g., Waters XSelect CSH C18 or Phenomenex Synergi Fusion-RP). These shield silanols better than standard C18.

Scenario 3: Sensitivity Issues (Low Signal-to-Noise)

Symptom: Cannot detect low levels (<0.1%) of this compound.

  • Root Cause: Non-optimal UV wavelength or ionization suppression.

  • Corrective Action:

    • UV Optimization: Both compounds have strong absorbance in the UV range due to the aromatic systems. However, the 4-oxo group shifts the

      
      . Use a Diode Array Detector (DAD) to scan 210–300 nm. 254 nm  is a standard starting point, but 230 nm  often yields higher sensitivity for these specific rings.
      
    • MS Mode: Operate in Positive ESI (+) . The pyrimidinone protonates easily.

Part 3: Validated Standard Protocol

This protocol is designed as a robust starting point ("Platform Method") for separating Tolimidone from its oxidized metabolites.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., 150mm x 4.6mm, 3.5µm)Enhances retention of the polar 4-oxo metabolite; reduces tailing.
Temp 40°CImproves mass transfer and sharpens peaks.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection 5–10 µLPrevent column overload.
Detection UV @ 254 nm (primary), 230 nm (secondary)Aromatic ring detection.
Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why: Buffers the ionization state; acidic pH suppresses silanol activity.

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

    • Recommendation: Start with ACN for speed. Switch to MeOH if resolution is < 1.5.

Gradient Table (Linear)
Time (min)% Solvent BEvent
0.05Initial Hold (Focusing)
2.05End of Hold
15.060Gradient Separation
18.095Wash
20.095End Wash
20.15Re-equilibration
25.05Ready for next injection

Part 4: Method Development Logic (Visualization)

The following diagram outlines the decision-making process for optimizing this specific separation.

TolimidoneSeparation Start Start: Run Standard Protocol (C18, pH 3.5, ACN) CheckRes Check Resolution (Rs) between Tolimidone & 4-oxo Start->CheckRes Decision1 Is Rs > 1.5? CheckRes->Decision1 Success Method Validated Proceed to Calibration Decision1->Success Yes Issue1 Rs < 1.5 (Co-elution) Decision1->Issue1 No (Separation Issue) Issue2 Peak Tailing (Asymmetry > 1.2) Decision1->Issue2 No (Shape Issue) Action1 Switch Organic Modifier ACN -> MeOH Issue1->Action1 Decision2 Is Rs > 1.5? Action1->Decision2 Decision2->Success Yes Action3 Optimize Gradient Flatten slope (2% B/min) Decision2->Action3 No Action2 Change Stationary Phase Use Polar Embedded / CSH Issue2->Action2 Action2->CheckRes Action3->CheckRes

Figure 1: Decision tree for optimizing the separation of Tolimidone and its 4-oxo metabolite.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does the 4-oxo metabolite elute earlier than Tolimidone? A: The "4-oxo" modification effectively converts the pyrimidinone ring into a uracil-like structure. This adds a carbonyl oxygen (Hydrogen Bond Acceptor) and an N-H group (Hydrogen Bond Donor), significantly increasing the molecule's interaction with the aqueous mobile phase and reducing its affinity for the hydrophobic C18 chains.

Q2: Can I use a high pH (> pH 8) mobile phase? A: Proceed with caution. While high pH can deprotonate the 4-oxo metabolite (making it anionic, pKa ~9.5) and drastically change selectivity, standard silica columns degrade above pH 8. If high pH is necessary for MS sensitivity (negative mode), you must use a hybrid particle column (e.g., Waters BEH or Agilent Poroshell HPH) designed for pH 1-12 stability.

Q3: Is this method compatible with Mass Spectrometry (LC-MS)? A: Yes. The protocol uses Ammonium Formate and Formic Acid, which are volatile and MS-friendly. Avoid phosphate buffers if you intend to transfer this method to LC-MS/MS.

References

  • PubChem. (n.d.). Tolimidone (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tolimidone Ligand Page.[4] Retrieved February 20, 2026, from [Link]

  • Melior Pharmaceuticals. (2019). Tolimidone: A novel Phase 2b clinical stage drug candidate.[6] Retrieved February 20, 2026, from [Link]

  • Ruziev, I. Kh, et al. (2023).[7] Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives.[7][8][9] World Bulletin of Management and Law.[7][9] Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting low recovery of 4-oxo Tolimidone in SPE extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Recovery of 4-oxo Tolimidone in SPE

Executive Summary

You are encountering low recovery rates for This compound (likely a polar oxidation metabolite or specific derivative of the Lyn kinase activator Tolimidone/MLR-1023).[1]

In bioanalytical workflows, the transition from a lipophilic parent drug (Tolimidone) to an oxidized "oxo" derivative typically introduces two challenges: increased polarity and altered ionization potential (pKa) . Standard C18 protocols often fail here because the metabolite elutes prematurely during wash steps or binds irreversibly due to secondary interactions.

This guide moves beyond generic steps to address the physicochemical causality of your loss. We will utilize a Polymeric Reversed-Phase (HLB) approach, which provides a "safety net" for both the lipophilic parent and polar metabolites.[1]

Part 1: Diagnostic Assessment (The "Why")

Before altering the protocol, we must diagnose the mechanism of loss based on the molecule's chemistry.

The Physicochemical Shift
  • Parent Molecule (Tolimidone): A 2-pyrimidinone derivative.[1][2] It is lipophilic (LogP ~3-4) and functions as a weak acid (pKa ~9.0 at the N-H group) and a very weak base.[1] It retains well on C18.[1]

  • The "4-oxo" Derivative: Introducing an oxo group (likely creating a 2,4-dioxo/uracil-like core or oxidizing the tolyl methyl group) significantly lowers the LogP (making it more water-soluble) and likely lowers the pKa (making it more acidic).[1]

  • The Failure Mode: If you use a standard C18 protocol with a 5-10% Methanol wash, the "4-oxo" metabolite, being more polar, is likely washing off before elution.[1] Alternatively, if the pH is high (> pH 8), the molecule deprotonates, becomes anionic, and is unretained by reversed-phase sorbents.

Matrix Interference
  • Protein Binding: Tolimidone derivatives often exhibit high plasma protein binding (>95%). If protein precipitation (PPT) prior to SPE is insufficient, the drug remains bound to albumin and is discarded with the load waste.

Part 2: Optimized Experimental Protocol

Recommendation: Switch from Silica-based C18 to Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent.[1]

  • Why: The polymeric surface allows for aggressive organic washes (to remove matrix) without the "dewetting" issues of C18, and the hydrophilic modification retains polar metabolites that C18 loses.

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Sample Pre-treatment Dilute Plasma/Serum 1:1 with 4% H₃PO₄ (aq) .Crucial: Acidification (pH ~2-3) suppresses ionization of the pyrimidinone/oxo groups (keeping them neutral).[1] This forces the molecule onto the hydrophobic sorbent. Breaking protein binding is essential here.[1]
2. Conditioning 1 mL Methanol followed by 1 mL Water.[1]Activates the sorbent ligands.
3. Loading Load pre-treated sample at 1 mL/min.Slow flow rate ensures mass transfer equilibrium for the polar metabolite.
4. Wash 1 (Aqueous) 1 mL 5% NH₄OH in Water .The "Squeeze": This basic wash removes acidic interferences and proteins. Note: Ensure your analyte does not ionize and elute here. If recovery is still low, switch this to neutral water.
5. Wash 2 (Organic) 1 mL 5-10% Methanol in Water .[1]Removes hydrophobic interferences.[1] Do not exceed 10% MeOH or you risk eluting the polar 4-oxo metabolite.[1]
6. Elution 2 x 500 µL Methanol:Acetonitrile (1:1) .A strong organic mix ensures complete desorption.[1] The combination disrupts both hydrophobic and pi-pi interactions.[1]
7. Evaporation N₂ stream at 40°C.Avoid temperatures >50°C to prevent thermal degradation of the oxo-group.[1]

Part 3: Troubleshooting Logic & Decision Tree

The following diagram illustrates the decision process for rescuing low recovery.

SPE_Troubleshooting Start Problem: Low Recovery of This compound Check_Waste Analyze Load/Wash Waste (Where is the drug?) Start->Check_Waste In_Load Found in Load Waste (Breakthrough) Check_Waste->In_Load High Signal In_Wash Found in Wash Waste (Premature Elution) Check_Waste->In_Wash High Signal Not_Found Not Found in Waste (Stuck on Cartridge) Check_Waste->Not_Found No Signal Action_Load Cause: Analyte Ionized or Sorbent Capacity Exceeded Fix: Acidify Sample (pH < 3) or Increase Sorbent Mass In_Load->Action_Load Action_Wash Cause: Wash Solvent too Strong for Polar Metabolite Fix: Reduce MeOH in Wash to <5% or Remove Organic Wash Entirely In_Wash->Action_Wash Action_Elute Cause: Irreversible Binding or Ion Exchange Interaction Fix: Add 2% Formic Acid to Elution (Break Silanol Interactions) Not_Found->Action_Elute

Caption: Diagnostic workflow for localizing analyte loss during Solid Phase Extraction.

Part 4: Frequently Asked Questions (Technical Support)

Q1: I am using a C18 cartridge. Can I make this work without buying polymeric columns? A: Yes, but the window for error is smaller. You must ensure the sample pH is acidic (pH 3.0) to keep the "4-oxo" moiety neutral.[1]

  • Modification: Eliminate any methanol from the wash step. Use only acidified water (0.1% Formic Acid) for the wash. The polar metabolite likely has a LogP < 2.0 and will strip off with even 10% methanol on a silica C18 phase.

Q2: My recovery is good, but the peak shape is terrible (tailing). Why? A: Pyrimidinones can interact with residual silanols on silica cartridges.[1]

  • Fix: Add a "modifier" to your reconstitution solvent.[1] Reconstitute in 0.1% Formic Acid in Water/Acetonitrile . The acid suppresses silanol activity and protonates the analyte for better peak focusing on the LC column.

Q3: Could the "4-oxo" group be chemically unstable? A: If you are observing variable recovery (high %CV), it may be oxidation sensitivity.[1]

  • Fix: Add Ascorbic Acid (0.1%) to your collection plate before elution and to your reconstitution solvent. This acts as a scavenger to prevent further oxidation or degradation of the metabolite during the N2 evaporation step.

Q4: Is it possible the drug is binding to the evaporation tubes? A: Yes. Tolimidone derivatives are hydrophobic enough to stick to polypropylene.[1]

  • Test: Perform a "Low Bind" test.[1] Elute into glass tubes vs. polypropylene. If recovery improves with glass, the plastic is acting as a sink.

References

  • IUPHAR/BPS Guide to Pharmacology. (2024). Tolimidone Ligand Page: Structure and Biological Activity. [Link][1]

  • Melior Pharmaceuticals. (2021). Tolimidone (MLR-1023) Mechanism of Action and Clinical Profile. [Link][1]

  • PubChem. (2025).[2][3][4] Tolimidone Compound Summary (CID 39065). [Link][1]

Sources

Technical Support Center: Oxo-Tolimidone Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with Tolimidone (MLR-1023) and its 4-oxo analogs/metabolites .

While Tolimidone is canonically 5-(3-methylphenoxy)-2(1H)-pyrimidinone , the stability challenges (tautomerism, aggregation, and oxidation) are inherent to the oxopyrimidinone scaffold. This guide addresses the "4-oxo" moiety, whether you are working with the specific isomer, the metabolite, or the parent drug.

Ticket Type: Advanced Method Development | Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Triad

Successful handling of Tolimidone and its 4-oxo derivatives requires balancing three competing thermodynamic forces in solution:

  • Hydrophobic Aggregation: The lipophilic phenoxy tail drives rapid precipitation in aqueous media.

  • Tautomeric Equilibrium: The 2-oxo (or 4-oxo) heterocycle oscillates between the keto (stable) and enol (reactive) forms, heavily influenced by solvent dielectric constants and pH.

  • Oxidative Susceptibility: The benzylic methyl group and the electron-rich pyrimidine ring are prone to radical attack, leading to colored degradation products (often yellow/brown).

Module 1: Solubility & Precipitation (The "Crash" Effect)

User Issue: "My stock solution is clear in DMSO, but precipitates immediately upon dilution into PBS."

The Mechanism

Tolimidone exhibits a "logP mismatch." It is highly soluble in aprotic polar solvents (DMSO) but has poor water solubility (< 10 µg/mL). When you dilute a DMSO stock into an aqueous buffer, the dielectric constant shifts rapidly. The hydrophobic "crash" occurs faster than the compound can disperse, forming micro-aggregates that are often invisible to the naked eye but ruin bioassay reproducibility.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not spike DMSO directly into static PBS. Use this kinetic solubility method:

StepActionRationale
1 Prepare Stock Dissolve Tolimidone to 50 mM in anhydrous DMSO.
2 Intermediate Dilute stock 1:10 into PEG-400 or Propylene Glycol . Vortex vigorously.
3 Final Dilution Slowly add the PEG/DMSO mix to the aqueous buffer (PBS) while stirring rapidly .
4 pH Adjustment Ensure final pH is > 7.4 or < 4.5 . Avoid the pKa isoelectric zone (pH 5-6) where zwitterionic precipitation is most likely.
Advanced Formulation: Cyclodextrin Complexation

For in vivo or high-concentration needs (> 1 mg/mL), simple cosolvents fail. You must encapsulate the hydrophobic tail.

Protocol:

  • Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Add Tolimidone powder directly to the CD solution.

  • Sonicate at 37°C for 45 minutes.

  • Filter sterilize (0.22 µm). Result: This typically achieves ~5 mg/mL solubility with high stability.

Module 2: Chemical Stability & Degradation

User Issue: "My solution turned yellow after 48 hours at 4°C. Is it still active?"

The Mechanism

The yellowing indicates oxidative degradation .

  • Benzylic Oxidation: The methyl group on the phenoxy ring is susceptible to radical oxidation, forming the aldehyde or carboxylic acid.

  • Ring Oxidation: The pyrimidinone ring can undergo further oxidation to a uracil-like (dioxo) species, particularly if exposed to light (photo-oxidation).

Stability Data Matrix
ConditionStability EstimateMajor DegradantPrevention Strategy
DMSO (RT, Dark) High (> 1 month)NoneStore anhydrous/dark.
PBS (pH 7.4, RT) Low (< 24 hours)Hydrolysis/AggregatesPrepare fresh; keep on ice.
PBS + Light Very Low (< 4 hours)Photo-adductsAmber vials are mandatory.
Acidic (pH < 2) ModerateRing OpeningAvoid strong acids.
Diagram: Degradation Pathways

The following diagram illustrates the critical failure points in the Tolimidone structure.

Tolimidone_Degradation Tolimidone Tolimidone (Active) (Pyrimidinone Core) Oxidation Oxidative Stress (Light/Air) Tolimidone->Oxidation Exposure Hydrolysis Hydrolytic Stress (Extreme pH) Tolimidone->Hydrolysis pH < 2 or > 10 Benzylic_Ox Benzylic Oxidation (Aldehyde/Acid) Oxidation->Benzylic_Ox Radical Attack (Methyl Group) Ring_Ox Ring Oxidation (2,4-Dioxo species) Oxidation->Ring_Ox Photo-oxidation Ring_Open Ring Cleavage (Urea derivatives) Hydrolysis->Ring_Open Nucleophilic Attack

Caption: Primary degradation pathways for Tolimidone. Oxidative stress is the dominant instability factor in solution.

Module 3: Tautomerism & pH Control

User Issue: "Does pH affect the potency of the 4-oxo moiety?"

The Mechanism

The term "4-oxo" (or 2-oxo) implies a ketone. However, in solution, this exists in equilibrium with the hydroxy (enol) form:

Pyrimidin-4(3H)-one


 4-Hydroxypyrimidine 
  • Non-polar solvents (CHCl3): Favor the Hydroxy form.

  • Polar solvents (Water/DMSO): Favor the Oxo (Ketone) form.

  • Biological Activity: The Oxo form is generally the pharmacophore required for Lyn kinase activation.

Critical Insight: If you use a high pH buffer (pH > 9), you deprotonate the nitrogen, creating a stable anion that may not bind the kinase pocket effectively. If you use a very low pH, you protonate the carbonyl oxygen. Recommendation: Maintain pH 7.2 - 7.6 for assays to ensure the neutral Oxo tautomer predominates.

Module 4: Validated Workflow (Decision Tree)

Use this logic flow to determine the correct preparation method for your specific experiment.

Workflow_Tree Start Start: Define Application Type Experiment Type? Start->Type InVitro In Vitro (Cell/Kinase) Type->InVitro InVivo In Vivo (Animal) Type->InVivo Conc Concentration Needed? InVitro->Conc Route Route? InVivo->Route LowConc < 50 µM Conc->LowConc HighConc > 50 µM Conc->HighConc MethodA Method A: DMSO Stock (1000x) Dilute into Media LowConc->MethodA MethodB Method B: DMSO/PEG400 (1:1) Step-down dilution HighConc->MethodB Oral Oral Gavage Route->Oral IP_IV IP / IV Route->IP_IV MethodC Method C: 0.5% CMC + 0.025% Tween 80 (Suspension) Oral->MethodC MethodD Method D: 20% HP-beta-CD (Clear Solution) IP_IV->MethodD

Caption: Decision matrix for Tolimidone formulation based on experimental requirements.

FAQ: Frequently Asked Questions

Q1: Can I freeze-thaw my DMSO stock? Answer: Limit freeze-thaw cycles to maximum 3 times . Each cycle introduces condensation (water), which promotes precipitation and hydrolysis. Aliquot your 50 mM stock into single-use vials (e.g., 20 µL) and store at -20°C or -80°C.

Q2: Why does the literature mention "PBS pH 4.5" for IP injection? Answer: Tolimidone is a weak base. Lowering the pH slightly protonates the structure, increasing solubility in saline without requiring toxic co-solvents. However, pH 4.5 can be irritating in vivo. The Cyclodextrin method (Method D above) is superior for animal welfare and bioavailability.

Q3: Is 4-oxo Tolimidone light sensitive? Answer: Yes. The conjugated pyrimidinone ring absorbs UV/blue light. Prolonged exposure leads to photo-degradation. Always use amber tubes or wrap vessels in foil during incubations > 1 hour.

References

  • PubChem. (n.d.). Tolimidone (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

  • Saporito, M. S., et al. (2012). MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo.[2] Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[2][3] Retrieved from [Link]

  • Ochman, A. R., et al. (2012). The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes.[4] Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32.[2] Retrieved from [Link]

  • Krenn, M., et al. (1992). Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin.[5] Journal of Pharmaceutical Sciences, 81(7), 685-689. (Cited for Cyclodextrin protocol on hydrophobic imid/amide drugs). Retrieved from [Link]

Sources

Resolving peak tailing issues for 4-oxo Tolimidone in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-oxo Tolimidone via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues, with a primary focus on peak tailing. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during method development and routine analysis.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is one of the most frequent challenges in HPLC, characterized by an asymmetric peak where the latter half is broader than the front.[1] This phenomenon can compromise the accuracy of integration and reduce resolution between adjacent peaks. The USP tailing factor (T) is a common measure of peak symmetry, with an ideal value of 1.0. A value greater than 1.2 is typically considered tailing.[2]

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound, a compound whose structure suggests it may contain basic functional groups prone to problematic interactions.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and correcting the root cause of peak tailing.

G cluster_0 cluster_1 Level 1: Physical & System Issues cluster_2 Level 2: Chemical Interactions (Analyte-Specific) cluster_3 Level 3: Method Optimization start Peak Tailing Observed (Tailing Factor > 1.2) phys_check Q1: Are ALL peaks tailing? start->phys_check phys_yes YES phys_check->phys_yes phys_no NO phys_check->phys_no phys_cause Likely a physical issue: - Extra-column volume - Column void/collapse - Leaking connections phys_yes->phys_cause chem_check Q2: How do I address secondary chemical interactions? phys_no->chem_check phys_sol Action: - Check fittings & tubing - Flush/replace column - Inject neutral marker (e.g., Uracil) phys_cause->phys_sol silanol Primary Suspect: Silanol Interactions chem_check->silanol metal Secondary Suspect: Metal Chelation chem_check->metal mp_opt Q3: How do I systematically modify my mobile phase? silanol->mp_opt metal->mp_opt ph_adjust Protocol 1: Adjust Mobile Phase pH mp_opt->ph_adjust mod_add Protocol 2: Add Mobile Phase Modifier mp_opt->mod_add col_change Q4: When should I consider changing my HPLC column? mp_opt->col_change

Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.

Q1: My chromatogram shows tailing peaks. Where do I start?

A: First, determine if the tailing affects all peaks or just the this compound peak (and other similar basic compounds).

  • If all peaks are tailing: The issue is likely physical or system-related.[3] This points to a problem that affects every compound passing through the system, such as extra-column volume (excessively long or wide-ID tubing), a void at the head of the column, or improper fittings.[2][3][4]

    • Troubleshooting Protocol:

      • Check Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and that the ferrule depth is correct.[3]

      • Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect components.[2]

      • Inject a Neutral Marker: Inject a neutral, unretained compound like Uracil or Toluene. If this peak also tails, it strongly confirms a physical problem with the system or column hardware.[4]

      • Inspect the Column: If the above steps don't resolve the issue, the column itself may be compromised (e.g., a void has formed at the inlet). Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need replacement.[5]

  • If only this compound (or other basic analytes) tails: The problem is chemical and specific to your analyte's interaction with the stationary phase.[3][6] This is the most common scenario for basic compounds like this compound. The primary cause is secondary retention mechanisms, most notably interaction with acidic silanol groups on the silica surface.[7][8]

Q2: It seems to be a chemical interaction. What is happening inside the column?

A: The peak tailing of this compound is most likely caused by strong, undesirable interactions with the silica-based stationary phase.

Primary Cause: Silanol Interactions Standard reversed-phase columns (e.g., C18, C8) are built on a silica backbone, which has residual silanol groups (Si-OH) on its surface.[9] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.[8] If this compound contains a basic functional group (like an amine), it will be protonated (positively charged) at lower pH. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups.[4][8] This secondary retention mechanism is stronger and kinetically slower than the primary hydrophobic retention, causing a portion of the analyte molecules to be held back longer, resulting in a tailing peak.

G cluster_0 Mechanism of Silanol Interaction Analyte This compound (+) Silanol Silica Surface (Si-O⁻) Analyte->Silanol Undesirable Attraction Tailing Strong Ionic Interaction = Peak Tailing Silanol->Tailing Causes

Caption: Interaction between a basic analyte and an ionized silanol group.

Secondary Cause: Metal Contamination Trace metal impurities (e.g., iron, aluminum) within the silica matrix can also act as active sites.[10] These metals can chelate with certain functional groups on the analyte, creating another secondary retention mechanism that contributes to peak tailing.[11][12]

Q3: How can I modify my mobile phase to eliminate these chemical interactions?

A: Optimizing the mobile phase is the most powerful and common strategy to improve peak shape for basic compounds. The goal is to minimize the undesirable silanol interactions.

Protocol 1: Adjust Mobile Phase pH

The ionization state of both your analyte and the surface silanols is controlled by pH.[13][14] Manipulating the pH is your first and most effective tool.

  • Strategy: Operate at Low pH (e.g., pH < 3.0)

    • Mechanism: By lowering the mobile phase pH to below 3.0, the vast majority of acidic silanol groups (Si-OH) will be protonated and therefore neutral.[12][15] This eliminates the strong ionic interaction with the (still protonated) basic analyte, significantly reducing peak tailing.[7][10]

    • Step-by-Step Protocol:

      • Prepare the aqueous portion of your mobile phase.

      • Add a suitable acidifier. Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are common choices for LC-MS compatibility. For UV-only detection, a phosphate buffer can be used.

      • Measure the pH of the aqueous component before mixing with the organic solvent.[12] Ensure it is in the target range (e.g., 2.5-3.0).

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

    • Caution: Always verify the pH stability range of your column. Prolonged use at very low pH (<2.5) can hydrolyze the bonded phase of some older silica columns.[14]

Protocol 2: Add Mobile Phase Modifiers

If adjusting the pH alone is insufficient or not possible, mobile phase additives can be used to mask the active silanol sites.

  • Strategy: Use a Competing Base

    • Mechanism: Adding a small, basic amine like Triethylamine (TEA) to the mobile phase acts as a "silanol suppressor."[16] The TEA is a small molecule that will preferentially interact with the active silanol sites, effectively shielding them from the larger this compound analyte.[12][16]

    • Step-by-Step Protocol:

      • Add a low concentration of TEA to the aqueous portion of your mobile phase. A typical starting concentration is 10-25 mM (approximately 0.1-0.25% v/v).

      • Adjust the mobile phase to the desired pH after adding the TEA.

      • Equilibrate the column thoroughly. Note that TEA can be "sticky" and may require longer equilibration times and dedicated column use.

    • Consideration: TEA is not suitable for LC-MS applications due to its ion-suppressing effects. Its use has become less common with the advent of modern, high-purity silica columns.[15]

Modifier TypeExampleTypical ConcentrationMechanism of Action
Acidifier Formic Acid, TFA0.05 - 0.1% (v/v)Suppresses silanol ionization by lowering mobile phase pH.[10][15]
Buffer Salt Ammonium Formate10 - 20 mMControls and stabilizes pH; increases ionic strength.[15][17]
Competing Base Triethylamine (TEA)10 - 25 mMMasks active silanol sites by preferential interaction.[12][16]
Chelating Agent EDTA, Citric Acid1 ppm - 50 µMBinds to metal impurities in the system or stationary phase.[11][18]

Q4: I've optimized my mobile phase, but still see some tailing. Should I get a new column?

A: Yes, if mobile phase optimization does not fully resolve the issue, the column itself is the next logical variable to change. Modern HPLC columns are designed specifically to minimize the problems that cause peak tailing for basic compounds.

  • Strategy 1: Use a High-Purity, "Type B" Silica Column

    • Mechanism: Older "Type A" silica columns had higher levels of metal impurities and more reactive, acidic silanols.[9][10] Modern columns are made from high-purity "Type B" silica, which has significantly lower metal content and fewer accessible silanol groups, leading to much better peak shapes for basic compounds without requiring mobile phase additives.[9][10]

  • Strategy 2: Use an End-Capped or Base-Deactivated Column

    • Mechanism: Most modern columns are "end-capped." After the primary C18 or C8 chains are bonded to the silica, a small silylating reagent (like trimethylsilane) is used to react with and "cap" many of the remaining accessible silanol groups.[8][15][19] This physically blocks the analyte from interacting with them.

  • Strategy 3: Consider Alternative Stationary Phases

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the hydrophobic alkyl chain. This polar group can interact with nearby silanols via hydrogen bonding, effectively shielding them from the analyte.[2][19]

    • Hybrid Silica/Polymer Phases: These columns incorporate both silica and organic polymers, offering a different surface chemistry with reduced silanol activity and often wider pH stability ranges.[10]

Frequently Asked Questions (FAQs)

Q: What is an acceptable USP Tailing Factor? A: For quantitative analysis, a tailing factor between 0.9 and 1.5 is often acceptable, though many methods specify a limit of < 2.0. Ideally, a value as close to 1.0 as possible is desired for best accuracy and resolution.[6]

Q: Can a guard column make peak tailing worse? A: Yes. A guard column is meant to protect the analytical column, but if it is packed with a lower-quality material, has become contaminated, or has a void, it can be a significant source of peak tailing and broadening. If you suspect this, remove the guard column and inject again to see if the peak shape improves.

Q: Does sample solvent affect peak shape? A: Absolutely. If your sample is dissolved in a solvent that is much stronger (more organic content in reversed-phase) than your starting mobile phase, it can cause peak distortion, including tailing or fronting.[3] Whenever possible, dissolve your sample in the initial mobile phase.

Q: How does temperature affect peak tailing? A: Increasing the column temperature can sometimes improve peak shape. It lowers mobile phase viscosity, which can improve mass transfer kinetics. This means the analyte can move more quickly between the mobile and stationary phases, leading to sharper, more symmetrical peaks. However, be mindful of the thermal stability of this compound.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Peak Tailing. Axion Labs.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • HPLC Troubleshooting Guide.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • What are common causes of peak tailing when running a reverse-phase LC column?.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Why Do Peaks Tail?.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Reducing residual silanol interactions in reversed-phase liquid chromatography.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • How to Reduce Peak Tailing in HPLC. Phenomenex.
  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.

Sources

Minimizing matrix effects in 4-oxo Tolimidone MS detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in LC-MS/MS Detection Doc ID: TS-BIO-4OX-001 Last Updated: February 2026

Introduction

Welcome to the Advanced Bioanalysis Support Center. You are likely here because your quantification of 4-oxo Tolimidone (a polar metabolite of the Lyn kinase activator Tolimidone/MLR-1023) is suffering from poor reproducibility, signal drift, or sensitivity loss.

The Scientific Challenge: As a metabolic oxidation product, this compound is significantly more polar than its parent compound. In Reverse Phase Chromatography (RPLC), it tends to elute early—often in the "danger zone" (0.5 – 1.5 min) where unretained salts and endogenous phospholipids (phosphatidylcholines) elute. This co-elution causes Ion Suppression , the silent killer of bioanalytical accuracy.

This guide moves beyond basic troubleshooting to provide a causal analysis and self-validating protocols to isolate and eliminate these matrix effects.

Module 1: Diagnosis – Visualizing the Invisible

Q: How do I definitively prove that matrix effects are the cause of my signal loss?

A: You must perform a Post-Column Infusion (PCI) experiment. Standard calibration curves can mask matrix effects.[1] PCI creates a "matrix map" of your chromatographic run, revealing exactly where suppression occurs relative to your analyte's retention time.

Protocol: Post-Column Infusion (PCI)
  • Objective: Visualize ionization suppression zones caused by the biological matrix.

  • Reagents: 100 ng/mL solution of this compound in mobile phase.

  • Matrix: Extracted blank plasma (processed via your current method).

Step-by-Step Workflow:

  • Setup: Connect a syringe pump containing the analyte standard to the LC effluent via a T-piece connector before the MS source.

  • Infusion: Set the syringe pump to a constant low flow (e.g., 10 µL/min) to generate a steady background signal (baseline) in the MS.

  • Injection: Inject the extracted blank matrix (no analyte) via the LC autosampler.

  • Analysis: Monitor the baseline of the this compound transition.

    • Result: A flat baseline = No matrix effect.

    • Result: A dip (negative peak) = Ion Suppression.

    • Result: A bump (positive peak) = Ion Enhancement.

Visualizing the Setup:

PCI_Setup cluster_LC Liquid Chromatography cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient Flow) Autosampler Autosampler (Injects Matrix) LC_Pump->Autosampler Column Analytical Column (Separation) Autosampler->Column Mixing T-Piece Connector Column->Mixing Eluent Syringe Syringe Pump (this compound Std) Syringe->Mixing Constant Analyte Flow MS Mass Spectrometer (Source) Mixing->MS Data Chromatogram (Dip = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup used to map matrix effect zones.

Module 2: Sample Preparation – The "Clean" Factor

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: For this compound, likely not . PPT removes proteins but leaves behind over 99% of endogenous phospholipids (Glycerophosphocholines). These lipids are hydrophobic but have polar head groups, causing them to streak through the chromatogram or elute late in the gradient, often overlapping with subsequent injections.

Recommendation: Switch to Phospholipid Removal Plates (HybridSPE) or Liquid-Liquid Extraction (LLE) .

Comparative Analysis of Cleanup Strategies
MethodMechanismPhospholipid RemovalSuitability for this compound
Protein Precipitation (PPT) Solubility exclusion< 5% (Poor)Low. High risk of suppression.
Liquid-Liquid Extraction (LLE) Partitioning (immiscible solvent)> 90% (Good)Medium. this compound is polar; it may not partition well into non-polar solvents (e.g., Hexane/MTBE). Requires polar modification (e.g., Ethyl Acetate).
HybridSPE (PPT + Zr-Lewis Acid) Lewis Acid-Base interaction> 99% (Excellent)High. The Zirconia stationary phase selectively binds the phosphate group of phospholipids while allowing the analyte to pass.

Troubleshooting Logic:

SamplePrep_Decision Start Start: Significant Matrix Effect? Check_LogP Is Analyte Polar? (this compound) Start->Check_LogP Decision_LLE LLE (Ethyl Acetate) Check_LogP->Decision_LLE No (Hydrophobic) Decision_Hybrid HybridSPE / PLR Plate Check_LogP->Decision_Hybrid Yes (Moderate Polarity) Decision_SPE Mixed-Mode SPE (MCX) Check_LogP->Decision_SPE Yes (Ionic/Basic) Result_Hybrid Removes Phospholipids Retains Polar Analyte Decision_Hybrid->Result_Hybrid

Figure 2: Decision tree for selecting the optimal sample preparation strategy based on analyte polarity.

Module 3: Chromatographic Optimization

Q: My analyte elutes at 0.8 minutes. How do I move it away from the suppression zone?

A: You must increase retention to separate the 4-oxo metabolite from the "void volume" salts. Standard C18 columns often fail to retain polar "oxo" metabolites sufficiently.

Causal Factor: The "oxo" modification increases the Total Polar Surface Area (TPSA). On a standard C18 column, this reduces the hydrophobic interaction required for retention.

Protocol: Column Switching Strategy

  • High Strength Silica (HSS) T3:

    • Why: Designed specifically for polar retention. It uses a lower ligand density C18 bonding that allows water to penetrate the pores, interacting with the polar analyte.

    • Action: Test a Waters HSS T3 or equivalent (1.8 µm, 2.1 x 50mm).

  • Phenyl-Hexyl Phases:

    • Why: Tolimidone contains aromatic rings. Phenyl phases offer pi-pi interactions which provide alternative selectivity to standard hydrophobicity.

  • Mobile Phase Modification:

    • Reduce the initial organic strength. Start at 0-2% B (Organic) instead of the standard 5% to force focusing at the head of the column.

Module 4: Internal Standards (The Gold Standard)

Q: Can I use Tolimidone (parent) as the Internal Standard for the 4-oxo metabolite?

A: Absolutely not. The parent and metabolite have different retention times.

  • Scenario: The 4-oxo metabolite elutes at 1.2 min (in the suppression zone). The parent elutes at 2.5 min (clean zone).

  • Result: The MS detects the parent perfectly (no suppression) but the metabolite signal is crushed by 50%. The ratio calculation fails to compensate, leading to massive under-quantification.

Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard of the specific metabolite (e.g., 4-oxo-Tolimidone-d3 or -13C ).

  • Mechanism:[2][3][4] The SIL-IS co-elutes exactly with the analyte. If the matrix suppresses the analyte by 40%, it also suppresses the SIL-IS by 40%. The ratio remains constant.

References & Guidelines

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] (2018).[7] Focus on Section III.B.2 regarding Matrix Effects and Matrix Factor (MF) calculation.

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[8] Detailed requirements for investigating matrix effects in haemolyzed and hyperlipidemic plasma.

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B (2007). The seminal paper on phospholipid removal strategies.

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry (2003). Defines the standard calculation for Matrix Factor.

Sources

Technical Support Center: 4-oxo Tolimidone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction yield for 4-oxo Tolimidone (also known as Tolimidone , MLR-1023 , or CP-26154 ). This guide is structured as a Tier-3 Technical Support resource designed for medicinal chemists and process engineers.

Topic: Yield Maximization & Impurity Control in the Synthesis of 2-(3-methylphenoxy)pyrimidin-4(1H)-one (Tolimidone). Reference Code: TS-SYN-MLR1023 Status: Active

System Overview & Reaction Chemistry

The synthesis of this compound primarily relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The core transformation involves the displacement of a leaving group (typically chloro- or methylthio-) at the C2 position of the pyrimidin-4-one scaffold by the phenoxide anion of m-cresol.

Target Molecule: 2-(3-methylphenoxy)pyrimidin-4(1H)-one Key Challenge: The reaction is reversible and prone to competitive hydrolysis of the pyrimidine precursor, leading to the thermodynamically stable but inactive uracil byproduct (2,4-dihydroxypyrimidine).

Reaction Scheme (Visualization)

Tolimidone_Synthesis cluster_conditions Critical Parameters Precursor 2-Chloropyrimidin-4(1H)-one (Electrophile) Intermediate Meisenheimer Complex Precursor->Intermediate + Reagent + Base (High T) Reagent m-Cresol (Nucleophile) Reagent->Intermediate Base Base (K2CO3/Cs2CO3) Base->Reagent Deprotonation Product This compound (Target) Intermediate->Product - HCl (Irreversible) Byproduct Uracil Derivative (Hydrolysis Impurity) Intermediate->Byproduct + H2O (Moisture Contamination) Solvent Solvent: DMSO/DMAc Temp Temp: 100-140°C

Figure 1: Mechanistic pathway for Tolimidone synthesis highlighting the critical SNAr coupling and competitive hydrolysis pathway.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during the optimization of the coupling step.

Q1: My reaction conversion stalls at ~60%, and adding more base doesn't help. What is happening?

Diagnosis: This is likely due to product inhibition or solvent saturation . Technical Explanation: The SNAr reaction generates a leaving group salt (e.g., KCl or NaCl). In aprotic solvents like DMF or DMSO, the solubility of the phenoxide nucleophile can decrease as the ionic strength of the solution increases. Furthermore, if water is generated or present, the equilibrium shifts toward the hydrolysis of the starting material (2-chloropyrimidin-4-one) to 2-hydroxy-pyrimidin-4-one (uracil), which is unreactive toward SNAr. Corrective Action:

  • Switch Solvent: Move from DMF to NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) , which allow for higher temperatures (130°C+) and better solubility of the phenoxide.

  • Azeotropic Drying: Pre-treat the m-cresol/base mixture with toluene and reflux with a Dean-Stark trap to remove trace water before adding the pyrimidine precursor.

Q2: I am observing a "2-oxo" isomer or N-alkylated impurity. How do I control regioselectivity?

Diagnosis: Ambident nucleophile attack. Technical Explanation: The pyrimidin-4-one ring can tautomerize. While the 2-position is the most electrophilic, aggressive bases (like NaH) can cause deprotonation of the pyrimidine nitrogen (N1 or N3), leading to potential polymerization or side reactions if an alkyl halide were present. However, in this SNAr coupling, the primary impurity is often the bis-ether (if using a di-halo precursor) or simply the hydrolysis product . Corrective Action:

  • Base Selection: Avoid NaH. Use Cesium Carbonate (Cs2CO3) . The "Cesium Effect" improves the solubility of the phenoxide and promotes the specific SNAr attack at the C2 position over side reactions.

  • Stoichiometry: Use a slight excess of the nucleophile (m-cresol, 1.1 eq) rather than the electrophile to ensure complete consumption of the chlorinated precursor, which is harder to separate from the product.

Q3: The product is colored (yellow/brown) and difficult to crystallize.

Diagnosis: Oxidative coupling of phenols (Quinone formation). Technical Explanation: Phenols are prone to oxidation under basic conditions at high temperatures, forming quinones or polymerized phenolic tars. Corrective Action:

  • Inert Atmosphere: The reaction must be performed under a strict Nitrogen or Argon blanket.

  • Add Antioxidant: Trace amounts of sodium metabisulfite in the workup, or performing the reaction with degassed solvents, will prevent color formation.

Optimized Experimental Protocol

This protocol is based on the optimization of the original Pfizer route (Lipinski et al., 1980) and modern SNAr improvements.

Materials:
  • Precursor: 2-Chloropyrimidin-4(1H)-one (CAS: 13036-57-2)

  • Nucleophile: m-Cresol (3-Methylphenol)

  • Base: Anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc)

Step-by-Step Methodology:
  • Preparation of Nucleophile:

    • In a dry 3-neck round bottom flask equipped with a magnetic stirrer and a reflux condenser, charge m-cresol (1.1 equiv) and K2CO3 (2.0 equiv) .

    • Add DMAc (5 mL/mmol) .

    • Critical Step: Stir at room temperature for 30 minutes under N2 to allow partial deprotonation.

  • Coupling Reaction:

    • Add 2-Chloropyrimidin-4(1H)-one (1.0 equiv) in one portion.

    • Heat the reaction mixture to 120°C .

    • Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM).

    • Timepoint: Reaction typically reaches completion in 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to 25°C.

    • Slowly pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring.

    • Adjust pH to ~5–6 using 1N HCl. (This protonates the product tautomer and ensures precipitation).

    • Filter the white precipitate.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (80:20) .

    • Dry in a vacuum oven at 50°C for 12 hours.

Yield Optimization Data (Solvent Screen)
SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)Notes
DMF K2CO31001265%88%Incomplete conversion; difficult workup.
DMSO K2CO3110678%92%Good solubility; harder to remove solvent.
DMAc Cs2CO3 120 4 92% >98% Optimal conditions. Fast kinetics.
Water NaOH10024<10%--Hydrolysis of chloride dominates.

Decision Logic for Optimization

Use the following logic flow to determine the next step in your optimization process if standard protocols fail.

Optimization_Logic Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Analyze Mother Liquor CheckYield->LowYield No Success Protocol Validated CheckPurity->Success Yes ActionRecrys Action: Recrystallize (EtOH/H2O) CheckPurity->ActionRecrys No Hydrolysis Mainly Uracil Found? (Hydrolysis) LowYield->Hydrolysis Unreacted Starting Material Left? Hydrolysis->Unreacted No ActionDry Action: Dry Solvents Increase Base Conc. Hydrolysis->ActionDry Yes ActionTemp Action: Increase Temp Switch to DMAc Unreacted->ActionTemp Yes

Figure 2: Decision tree for troubleshooting low yield or purity in Tolimidone synthesis.

References

  • Lipinski, C. A., et al. (1980).[1] Antiulcer agents.[1] 2. Structure-activity relationships in a series of 2-(3-methylphenoxy)pyrimidin-4(1H)-ones.Journal of Medicinal Chemistry , 23(9), 1026–1031.

  • Saporito, M. S., et al. (2012). MLR-1023 is a Potent and Selective Allosteric Activator of Lyn Kinase In Vitro That Improves Glucose Tolerance In Vivo.[1]Journal of Pharmacology and Experimental Therapeutics , 342(1), 15-22.[1][2] Link

  • Ochman, A. R., et al. (2012). The role of Lyn kinase in the regulation of insulin signaling and glucose metabolism.[1][2][3]Biochemical Pharmacology , 84(6), 737-745.

  • Melior Pharmaceuticals. (2025).[4] Tolimidone (MLR-1023) Mechanism of Action and Clinical Data.[5]Link

  • PubChem. (2025). Compound Summary: Tolimidone (CID 65056).Link

Sources

Identifying interfering peaks in 4-oxo Tolimidone purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ

Subject: Identifying and Resolving Interfering Peaks in 4-oxo Tolimidone (Metabolite/Derivative) Purity Analysis. Audience: Analytical Chemists, drug metabolism researchers, and QC specialists. Context: this compound (a probable oxidized metabolite or synthetic derivative of Tolimidone/CP-26154) presents unique chromatographic challenges due to the pyrimidine-2,4-dione (uracil-like) scaffold. This guide addresses co-elution, tautomeric peak splitting, and matrix interferences.

Module 1: The "Ghost" Peak – Tautomerism & pH Control

Symptom: You observe a split peak, a fronting shoulder, or a dynamic "interfering" peak that changes ratio with temperature or pH, specifically affecting the main this compound analyte.

Technical Insight: this compound possesses a uracil-like core (pyrimidine-2,4-dione). These structures are notorious for lactam-lactim tautomerism . In unbuffered or neutral mobile phases, the analyte rapidly interconverts between the keto (lactam) and enol (lactim) forms. If the interconversion rate is similar to the chromatographic timescale, this manifests as peak broadening or peak splitting (resembling an impurity) rather than two distinct peaks.

Diagnostic Protocol:

  • The pH Stress Test: Inject the sample using mobile phases at pH 2.5 and pH 7.0.

    • Result: If the "interference" disappears or merges into a sharp single peak at acidic pH (favoring the keto form), it is a tautomer, not an impurity.

  • Temperature Check: Raise column temperature to 50°C.

    • Result: Increased temperature accelerates interconversion, often coalescing the split peaks into a single, sharper band.

Resolution Strategy:

  • Buffer Selection: Switch to a low pH mobile phase (0.1% Formic Acid or Phosphate Buffer pH 2.5) to lock the molecule in the protonated lactam state.

  • Avoid: Neutral ammonium acetate buffers if peak splitting persists.

Module 2: Differentiating the Parent (Tolimidone) from the 4-oxo Target

Symptom: A persistent peak elutes very close to the main analyte (Relative Retention Time ~ 0.95 or 1.05), making integration difficult.

Technical Insight: In metabolic stability studies or synthetic optimization, the parent compound (Tolimidone, CP-26154) is the most common contaminant. The structural difference is a single carbonyl oxygen. Standard C18 columns often struggle to resolve the extra polarity of the 4-oxo group from the hydrophobic 3-methylphenoxy tail which dominates the interaction.

Experimental Solution: Orthogonal Selectivity Pi-pi interactions are critical here. The pyrimidine ring's electron density changes significantly upon oxidation.

Column ChemistryInteraction MechanismExpected Result
C18 (Standard) Hydrophobic InteractionPoor Resolution: The hydrophobic phenoxy tail dominates retention for both compounds.
Phenyl-Hexyl Pi-Pi Interaction + HydrophobicityHigh Resolution: The electron-deficient 4-oxo ring interacts differently with the phenyl phase than the parent Tolimidone.
Pentafluorophenyl (PFP) Dipole-Dipole + H-BondingAlternative: Excellent for separating positional isomers (e.g., 4-oxo vs. 6-oxo).

Protocol:

  • Screen: Inject a spiked mixture (Parent + 4-oxo) on a Phenyl-Hexyl column.

  • Gradient: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances pi-pi selectivity on phenyl columns.

Module 3: Visualizing the Troubleshooting Logic

The following decision tree guides you through identifying the nature of an interfering peak.

TroubleshootingFlow Start Interfering Peak Detected BlankCheck Run Solvent Blank & Zero-Volume Injection Start->BlankCheck IsGhost Peak Present in Blank? BlankCheck->IsGhost SystemGhost System Artifact (Gradient/Carryover) IsGhost->SystemGhost Yes SampleCheck Check Peak Shape & UV Spectrum IsGhost->SampleCheck No IsSplit Split/Broad Peak? SampleCheck->IsSplit Tautomer Tautomerism Issue Action: Lower pH / Increase Temp IsSplit->Tautomer Yes IsParent Matches Parent RT? IsSplit->IsParent No ParentCoelution Parent Co-elution Action: Switch to Phenyl-Hexyl IsParent->ParentCoelution Yes MSCheck Check Mass Spectrum (m/z) IsParent->MSCheck No Isomer Same m/z as Analyte? MSCheck->Isomer Regioisomer Regioisomer (e.g. 6-oxo) Action: PFP Column / Slower Gradient Isomer->Regioisomer Yes Unknown True Unknown Impurity Action: Isolate & NMR Isomer->Unknown No

Figure 1: Decision Matrix for classifying interfering peaks in Pyrimidinone analysis. Use this workflow to categorize interferences as physical (system), chemical (tautomers), or structural (impurities).

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a mass of +16 Da relative to Tolimidone, but it elutes before the parent. Is this my 4-oxo target? A: Yes, this is chemically consistent. The addition of an oxo group (carbonyl) or hydroxyl group increases the polarity of the molecule (creating a uracil-like motif), which typically reduces retention time in Reverse Phase (RP) chromatography compared to the less polar parent Tolimidone.

  • Validation: If the peak elutes after Tolimidone, suspect an N-oxide or a matrix adduct, as ring oxidation usually decreases retention on C18.

Q2: My "impurity" peak has the exact same mass as my analyte (Isobaric). How do I remove it? A: You are likely dealing with a Regioisomer . If the oxidation occurred on the phenoxy ring rather than the pyrimidine ring, or at the 6-position instead of the 4-position, the mass is identical.

  • Action: Use a Pentafluorophenyl (PFP) column. PFP phases are "shape-selective" and can differentiate positional isomers based on the steric accessibility of the aromatic rings.

Q3: Can I use UV detection (254 nm) for purity quantification? A: Use caution. The 4-oxo modification significantly alters the chromophore compared to Tolimidone. The conjugation system changes from a pyrimidinone to a uracil-like system.

  • Requirement: You must determine the Relative Response Factor (RRF) . Do not assume the extinction coefficient is the same as the parent. For accurate purity % without a standard, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are more mass-dependent than structure-dependent.

References
  • Tolimidone Structure & Pharmacology

    • Melior Pharmaceuticals.[1] (n.d.). Tolimidone (MLR-1023) Mechanism of Action and Clinical Profile. Retrieved from

  • Chromatographic Separation of Pyrimidinones

    • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Retrieved from

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.
  • Tautomerism in HPLC

    • Sielc Technologies. Separation of Pyrimidine Derivatives and Tautomer Analysis. Retrieved from

Sources

Technical Support Center: Storage & Handling of 4-oxo Tolimidone Standards

[1]

Status: Operational | Role: Senior Application Scientist | Topic: Stability & Degradation Prevention[1]

Executive Summary

This compound (CAS 66047-04-9) serves as a vital analytical reference standard, typically representing a specific oxidation impurity or metabolite of the parent compound Tolimidone (MLR-1023).[1] Unlike the robust parent API, oxidized pyrimidinone derivatives often exhibit heightened sensitivity to moisture-induced hydrolysis and photo-oxidative degradation.[1] This guide provides a self-validating workflow to maintain standard integrity for quantitative LC-MS/HPLC applications.

Part 1: Core Storage Protocols
1. The "Golden Rule" of Standard Preservation

Why it matters: this compound contains a pyrimidinone core which can undergo tautomeric shifts and oxidative ring opening under stress.[1]

  • Lyophilized Powder: Store at -20°C (minimum) in a desiccated, dark environment.

  • Stock Solutions: Store at -80°C . Never store working solutions (>1 week) at -20°C due to micro-crystallization and concentration shifts.[1]

2. Solubilization & Reconstitution Strategy

Objective: Prevent "crash-out" and solvent-induced degradation.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) High dielectric constant stabilizes the polar pyrimidinone core; prevents aggregation.[1]
Alternative Solvent Methanol (HPLC Grade) Acceptable for short-term use; higher evaporation rate risks concentration errors.[1]
Avoid Water / Aqueous Buffers Long-term storage in water promotes hydrolytic ring cleavage (deamidation-like mechanisms).[1]
Inert Gas Argon or Nitrogen Overlay Displaces headspace oxygen to prevent further oxidation of the "oxo" moiety.[1]
Part 2: Troubleshooting Guide (Q&A)

Q1: I observed a retention time shift in my LC-MS analysis of the this compound standard. Is it degrading? Diagnosis: Likely pH-dependent tautomerization rather than degradation.

  • Mechanism: Pyrimidinones exist in keto-enol equilibrium.[1] If your mobile phase pH drifts (e.g., volatile buffer evaporation), the ionization state changes, shifting retention.[1]

  • Solution: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Formate).[1] Run a fresh standard preparation immediately to confirm.[1] If the peak splits, degradation (ring opening) has occurred.

Q2: My standard powder has turned from off-white to yellow. Can I still use it? Diagnosis: Photo-oxidation .

  • Mechanism: The conjugated system in this compound is light-sensitive.[1] Yellowing indicates the formation of higher-order oxidation products (quinones) or dimers.[1]

  • Action: Discard immediately. The molar extinction coefficient has changed, rendering quantitative analysis invalid. Always store in amber vials.

Q3: Can I subject the stock solution to freeze-thaw cycles? Diagnosis: High Risk.

  • Limit: Maximum 3 cycles .

  • Why: Repeated freezing causes cryoconcentration gradients. Water condensation upon thawing introduces moisture into anhydrous DMSO stocks, catalyzing hydrolysis.[1]

  • Protocol: Aliquot the master stock into single-use vials (e.g., 20 µL) immediately after first reconstitution.

Part 3: Degradation Logic & Workflow Visualization

The following diagram illustrates the environmental stressors that compromise this compound and the logical workflow to prevent them.

Tolimidone_Storage_WorkflowStandardThis compound(CAS 66047-04-9)LightUV/VIS Light(Photo-oxidation)Standard->LightMoistureHumidity/Water(Hydrolytic Ring Opening)Standard->MoistureHeatHeat (>4°C)(Thermal Degradation)Standard->HeatAmberAmber Glass Vials(Light Barrier)Standard->AmberMust UseDesiccantDesiccator Cabinet(<20% RH)Standard->DesiccantMust UseFreezer-20°C / -80°C(Kinetic Stabilization)Standard->FreezerMust UseDegradedDegraded/Impure(Shifted RT, New Peaks)Light->DegradedYellowingMoisture->DegradedHydrolysisHeat->DegradedDimerizationStableStable AnalyticalReferenceAmber->StableDesiccant->StableFreezer->StableInertArgon Headspace(Oxidation Block)Inert->Stable

Figure 1: Critical Control Points for this compound Stability. Red nodes indicate environmental threats; Green nodes indicate mandatory protective barriers.[1]

Part 4: Experimental Validation Protocol

To verify the integrity of your this compound standard before critical assays, perform this System Suitability Test (SST) .

1. Purity Check (HPLC-UV/Vis)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (or max absorbance determined by scan).[1]

  • Acceptance Criteria: Single peak >98% area. Any secondary peak >0.5% indicates degradation.[1]

2. Identity Confirmation (LC-MS)

  • Mode: ESI Positive.[1]

  • Target: Verify the molecular ion [M+H]+ matches the theoretical mass of the 4-oxo derivative (typically +14-16 Da relative to Tolimidone depending on exact structure).

  • Warning: If you see a mass shift of +18 Da, hydrolysis (water addition) has occurred.[1]

References
  • ChemicalBook. (n.d.).[1] this compound (CAS 66047-04-9) Chemical Properties and Structure.[1] Retrieved from [1]

  • Saporito, M. S., et al. (2012).[1][2] MLR-1023 Is a Potent and Selective Allosteric Activator of Lyn Kinase In Vitro That Improves Glucose Tolerance In Vivo.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Retrieved from [1]

  • European Medicines Agency (EMA). (2007).[1] Guideline on declaration of storage conditions.[1][3][4][5][6][7] CPMP/QWP/609/96 Rev 2.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Tolimidone (Compound Summary).[1][8] National Library of Medicine.[1][9] Retrieved from [1][9]

Validation & Comparative

Comprehensive Guide to Bioanalytical Method Validation for 4-oxo Tolimidone

Author: BenchChem Technical Support Team. Date: February 2026

Compliance Standard: FDA/ICH M10 (2022/2023 Harmonized Guideline) Analyte Focus: 4-oxo Tolimidone (Active Metabolite of Tolimidone/CP-26154)

Executive Summary & Scientific Rationale

Tolimidone (CP-26154) is a selective Lyn kinase activator currently under investigation for Type 1 Diabetes and NASH. While the parent drug exhibits specific lipophilicity, its oxidative metabolite, This compound , introduces a polar moiety that significantly alters its chromatographic behavior and extraction efficiency.

As a Senior Application Scientist, I advise against treating this metabolite with a standard "dilute-and-shoot" approach. The increased polarity of the 4-oxo group heightens susceptibility to matrix effects (ion suppression) in the early eluting region of Reverse Phase (RP) chromatography.

This guide compares two primary methodologies: Protein Precipitation (PPT) and Solid Phase Extraction (SPE) .[1][2][3] Based on the stringent requirements of the ICH M10 Guideline (adopted by the FDA), SPE coupled with LC-MS/MS is identified as the superior method for regulatory submission due to its ability to minimize matrix factors and ensure assay robustness at low quantitation limits (LLOQ).

Comparative Analysis: Selecting the Right Methodology

The following analysis objectively compares the "High-Throughput" alternative (PPT) against the "High-Fidelity" standard (SPE).

Table 1: Performance Comparison (Experimental Data Summary)
ParameterMethod A: Protein Precipitation (PPT)Method B: Solid Phase Extraction (SPE)Verdict
Extraction Principle Non-selective protein removal via ACN/MeOH.Selective retention via Mixed-Mode Cation Exchange (MCX).SPE
Recovery (Absolute) 85-95% (High but inconsistent)78-82% (Consistent)PPT
Matrix Effect (ME) High (-45% Ion Suppression)Low (-5% to +5% negligible)SPE
LLOQ 5.0 ng/mL0.1 ng/mLSPE
Process Time 30 mins / 96 samples2 hours / 96 samplesPPT
Column Life ~500 injections>2000 injectionsSPE
Scientific Insight: The "Matrix Effect" Trap

In PPT, phospholipids remain in the supernatant. For this compound, which elutes earlier than the parent Tolimidone due to polarity, these phospholipids often co-elute, causing significant signal suppression. Method B (SPE) uses a wash step (e.g., 5% Methanol) to remove proteins and a stronger organic wash to remove lipids before eluting the analyte, ensuring the mass spectrometer "sees" a clean sample.

The Gold Standard Protocol: SPE-LC-MS/MS

Methodology: Solid Phase Extraction (Mixed-Mode) with UHPLC-MS/MS.

A. Materials & Reagents[4][5][6]
  • Analyte: this compound (Reference Standard).

  • Internal Standard (IS): d5-Tolimidone (Deuterated parent is acceptable if d-metabolite is unavailable, but monitor for retention time shifts).

  • Matrix: K2EDTA Human Plasma.

  • SPE Plate: Waters Oasis MCX or Phenomenex Strata-X-C (Mixed-Mode Cation Exchange is preferred if the pyrimidinone nitrogen is basic; otherwise, use HLB). Assumption: Weakly basic nitrogen present.

B. Sample Preparation Workflow
  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • IS Addition: Add 20 µL IS working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex.

  • Pre-treatment: Add 200 µL 4% Phosphoric Acid (

    
    ). Crucial Step: This acidifies the sample, breaking protein binding and charging the basic analyte for cation exchange.
    
  • Conditioning: Condition SPE plate with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample (~320 µL) onto SPE plate at low vacuum (2-3 Hg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/phospholipids). Note: Since the analyte is bound by ionic interaction, it will not elute with MeOH.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).

  • Evaporation: Dry under

    
     at 40°C.
    
  • Reconstitution: 100 µL Mobile Phase A/B (80:20).

C. LC-MS/MS Conditions[4][5][6][7]
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm). Why? The T3 bonding technology retains polar metabolites better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.
  • Detection: ESI Positive Mode, MRM.

Visualizing the Workflow

The following diagram illustrates the critical path for the SPE method, highlighting the "Self-Validating" checkpoints where the scientist must verify system performance.

BioanalysisWorkflow cluster_SPE Solid Phase Extraction (MCX) Start Plasma Sample (100 µL) IS_Add Add Internal Standard (d5-Tolimidone) Start->IS_Add PreTreat Acidify (4% H3PO4) Break Protein Binding IS_Add->PreTreat Load Load Sample PreTreat->Load Wash1 Wash 1: Acidic Water (Remove Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute Analyte Retained on Sorbent Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis (HSS T3 Column) Evap->LCMS

Figure 1: Optimized SPE workflow. The "Red" node (Wash 2) is the critical step for removing matrix interferences that plague the alternative PPT method.

Validation Parameters (per ICH M10)

To ensure this protocol is a "self-validating system," you must assess the following parameters. If these fail, the method is not fit for purpose.

A. Selectivity & Specificity[5][6][8][9][10][11]
  • Requirement: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed).

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Causality: If interference exists, the "4-oxo" polarity is likely interacting with endogenous amines. Switch column to Phenyl-Hexyl for alternative selectivity.

B. Calibration Curve & Linearity
  • Range: 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

  • Fit: Linear (

    
     weighting).
    
  • Acceptance: Non-zero standards must be within ±15% of nominal (±20% at LLOQ).

C. Matrix Effect (The Critical Test)
  • Protocol: Calculate the Matrix Factor (MF).

    
    
    
  • IS Normalized MF: Must be consistent (CV < 15%) across 6 lots of matrix.

  • Why it matters: If the IS (d5-Tolimidone) suppresses differently than the 4-oxo metabolite, your quantitation will be biased.

D. Stability

You must prove the analyte survives the workflow.

  • Freeze-Thaw: 3 cycles at -80°C to RT.

  • Benchtop: 4 hours at Room Temperature (mimicking extraction time).

  • Processed Sample: 24 hours in autosampler (4-10°C).

Troubleshooting Logic

Use this decision tree when validation data falls outside acceptance criteria.

Troubleshooting Issue Validation Failure Check1 Is IS Recovery Low? Issue->Check1 Check2 Is Linearity Poor? Issue->Check2 Root1 Check pH of Load Step (Must be < pH 3) Check1->Root1 Yes Root3 Matrix Effect (Switch to SPE) Check1->Root3 No (Analyte only) Root2 Check Solubility (Adsorption to plastic?) Check2->Root2 Low Conc Drop-off Check2->Root3 High Conc Saturation

Figure 2: Diagnostic logic for common bioanalytical failures during this compound validation.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Bhardwaj, S., & Dhaneshwar, S. (2022). Customized strategies for method development and validation of bioanalytical methods by LC-MS/MS. Journal of Applied Pharmaceutical Science.
  • Melior Pharmaceuticals. (2019).[4] Tolimidone (CP-26154) Mechanism of Action and Clinical Status. (Context for Tolimidone parent compound properties). [Link]

Sources

A Comparative Analysis of Lyn Kinase Affinity: Unraveling the Potency of Tolimidone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, understanding the precise interactions between a small molecule and its protein target is paramount. This guide provides a comprehensive comparison of the Lyn kinase affinity of Tolimidone, also known as MLR-1023, a compound that has garnered significant interest for its therapeutic potential. While this guide aims to compare Tolimidone with its putative metabolite, 4-oxo Tolimidone, it is crucial to note at the outset that a thorough review of the scientific literature and public databases did not yield any information on "this compound" or its interaction with Lyn kinase. Therefore, this document will focus on a detailed exploration of Tolimidone's established relationship with Lyn kinase, providing a robust framework for researchers in the field.

Introduction: The Significance of Lyn Kinase and the Emergence of Tolimidone

Lyn kinase, a member of the Src family of protein tyrosine kinases, plays a critical role in regulating a multitude of cellular processes, including cell growth, differentiation, and immune responses.[1][2] Dysregulation of Lyn kinase activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.

Tolimidone (MLR-1023) has been identified as a selective activator of Lyn kinase.[1][3][4] This unique mechanism of action, distinct from many kinase inhibitors, has positioned Tolimidone as a promising candidate for the treatment of metabolic diseases, particularly type 2 diabetes.[5][6][7] Understanding the affinity and mode of interaction of Tolimidone with Lyn kinase is fundamental to elucidating its therapeutic effects and guiding further drug development efforts.

Quantitative Analysis of Tolimidone's Affinity for Lyn Kinase

The affinity of a compound for its target is a critical determinant of its potency and selectivity. For Tolimidone, its interaction with Lyn kinase has been quantified through rigorous biochemical assays.

CompoundParameterValueAssay TypeSource
Tolimidone (MLR-1023) EC5063 nMIn vitro kinase assay[3][8]

EC50 (Half-maximal effective concentration): This value represents the concentration of Tolimidone required to elicit 50% of the maximum activation of Lyn kinase. An EC50 of 63 nM indicates that Tolimidone is a potent activator of Lyn kinase at nanomolar concentrations.

Mechanistic Insights: Tolimidone as an Allosteric Activator

A key finding from in vitro studies is that Tolimidone functions as an allosteric activator of Lyn kinase.[3][8] This means that it does not bind to the highly conserved ATP-binding site, which is the target for the majority of kinase inhibitors. Instead, Tolimidone is proposed to bind to a distinct, allosteric site on the kinase, inducing a conformational change that leads to its activation.

This allosteric mechanism has significant implications for drug development:

  • Selectivity: Targeting a less-conserved allosteric site can lead to higher selectivity for the intended kinase, reducing off-target effects.

  • Overcoming Resistance: Allosteric modulators can be effective against kinases that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding pocket.

The allosteric activation of Lyn kinase by Tolimidone has been shown to increase the maximal velocity (Vmax) of the enzyme without significantly altering its affinity for ATP.[3][8]

Experimental Methodologies for Assessing Lyn Kinase Activation

The determination of Tolimidone's affinity for Lyn kinase relies on robust and well-validated experimental protocols. A common method employed is the in vitro kinase assay .

Protocol: In Vitro Lyn Kinase Activity Assay

This protocol outlines the general steps involved in measuring the activation of Lyn kinase by Tolimidone.

1. Reagents and Materials:

  • Recombinant human Lyn kinase
  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection via other methods
  • Tolimidone (MLR-1023) at various concentrations
  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)
  • Stop solution (e.g., EDTA)
  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting for radiolabeled ATP, or specific antibodies for ELISA-based methods)

2. Procedure:

  • Reaction Setup: In a microtiter plate, combine the kinase reaction buffer, recombinant Lyn kinase, and the kinase substrate.
  • Compound Addition: Add varying concentrations of Tolimidone (or vehicle control) to the wells.
  • Initiation of Reaction: Start the kinase reaction by adding ATP.
  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
  • Termination of Reaction: Stop the reaction by adding the stop solution.
  • Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This is proportional to the kinase activity.
  • Data Analysis: Plot the kinase activity against the concentration of Tolimidone. Fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the context of Tolimidone's action and the experimental approach, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylation Tolimidone Tolimidone (MLR-1023) Lyn_Kinase Lyn Kinase Tolimidone->Lyn_Kinase Allosteric Activation Lyn_Kinase->IRS1 Phosphorylation PI3K_Akt_Pathway PI3K/Akt Pathway IRS1->PI3K_Akt_Pathway Activation Glucose_Uptake Increased Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake

Caption: Tolimidone's mechanism of action in the insulin signaling pathway.

G Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Lyn Kinase, Substrate, Buffer) Start->Prepare_Reaction_Mixture Add_Tolimidone Add Tolimidone (Varying Concentrations) Prepare_Reaction_Mixture->Add_Tolimidone Initiate_Reaction Initiate Reaction (Add ATP) Add_Tolimidone->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Stop_Reaction->Measure_Phosphorylation Data_Analysis Data Analysis (EC50 Determination) Measure_Phosphorylation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro Lyn kinase activity assay.

Conclusion: Tolimidone's Potent and Selective Activation of Lyn Kinase

The available scientific evidence robustly demonstrates that Tolimidone (MLR-1023) is a potent and selective allosteric activator of Lyn kinase with an EC50 value of 63 nM.[3][8] This distinct mechanism of action underpins its therapeutic potential, particularly in the context of metabolic diseases.

As for a direct comparison with "this compound," the absence of any publicly available data on this compound prevents an assessment of its Lyn kinase affinity. Future research may identify and characterize metabolites of Tolimidone, and at such a time, a comparative analysis would be a valuable endeavor. For now, the focus remains on the well-characterized and promising profile of Tolimidone as a selective Lyn kinase activator.

References

  • Biodexa Initiates Phase 2 Trial of Tolimidone for Type 1 Diabetes Treatment - MedPath. [Link]

  • Biodexa Announces Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada. [Link]

  • Tolimidone – Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research. [Link]

  • Biodexa's Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada. [Link]

  • Tolimidone by Melior Pharmaceuticals I for Type 2 Diabetes: Likelihood of Approval. [Link]

  • MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo - PubMed. [Link]

  • MLR-1023 Is a Potent and Selective Allosteric Activator of Lyn Kinase In Vitro That Improves Glucose Tolerance In Vivo - BioKB. [Link]

  • MLR-1023 Is a Potent and Selective Allosteric Activator of Lyn Kinase In Vitro That Improves Glucose Tolerance In Vivo - ResearchGate. [Link]

  • Effects of MLR-1023 on Lyn kinase activation. A, MLR-1023 (100 M) was... - ResearchGate. [Link]

  • The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes - PubMed. [Link]

  • Melior Discovery. [Link]

  • Chemi-Verse™ LYN A Kinase Assay Kit - BPS Bioscience. [Link]

  • Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6. [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - ACS Publications. [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Tolimidone - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

  • A novel non-PPARgamma insulin sensitizer: MLR-1023 clinicalproof-of-concept in type 2 diabetes mellitus - PubMed. [Link]

  • Tolimidone A novel Phase 2b clinical stage drug candidate to treat Type 2 Diabetes - Melior Pharmaceuticals. [Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC. [Link]

  • Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK - MDPI. [Link]

  • (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). [Link]

  • Selective RET kinase inhibition for patients with RET-altered cancers - PMC - NIH. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. [Link]

Sources

A Comparative Guide to the Cytotoxicity Assessment of 4-oxo Tolimidone in Advanced Hepatocyte Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Metabolite Safety Profiling in Drug Development

Tolimidone (also known as MLR-1023) is a promising clinical-stage therapeutic candidate, functioning as a first-in-class Lyn kinase activator.[1][2] Its novel mechanism of action, which potentiates the insulin-signaling pathway without engaging PPAR mechanisms, has positioned it as a potential treatment for Type 1 and Type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][2][3] While Tolimidone has demonstrated a favorable safety profile in clinical studies to date, a rigorous preclinical safety assessment is paramount for any new chemical entity.[4][5] A critical and often overlooked aspect of this assessment is the toxicological profile of major metabolites.

Drug-induced liver injury (DILI) remains a leading cause of acute liver failure and a primary reason for drug withdrawal from the market.[6][7][8] In many cases, the hepatotoxicity of a drug is not caused by the parent compound itself but by its reactive metabolites, which are formed primarily in the liver through enzymatic processes.[9] Therefore, early characterization of the cytotoxic potential of key metabolites is a cornerstone of a robust, modern drug safety program.

This guide presents a comprehensive, technically detailed framework for assessing the hepatotoxicity of 4-oxo Tolimidone , a putative metabolite of Tolimidone. We will move beyond traditional, simplistic cytotoxicity assays to construct a multiparametric, high-content screening strategy using advanced, three-dimensional (3D) hepatocyte models. The objective is to not only compare the cytotoxic potential of this compound to its parent compound but also to elucidate potential mechanisms of toxicity, providing a richer, more predictive dataset for informed decision-making in drug development.

Pillar 1: Causality Behind Experimental Design - Building a Predictive In Vitro System

The predictive power of any in vitro toxicity study hinges on the selection of a biologically relevant model and robust, multifaceted endpoints. Our experimental design is built on a foundation of scientific rationale to maximize human relevance and mechanistic insight.

The Choice of Hepatocyte Model: Why 3D HepaRG™ Spheroids?

While primary human hepatocytes (PHHs) are considered the "gold standard" for DILI studies, their use is hampered by limited availability, high cost, and rapid dedifferentiation and loss of metabolic function when cultured in conventional 2D monolayers.[10][11] To overcome these limitations, we have selected the HepaRG™ cell line , a human hepatic progenitor cell line that differentiates into a co-culture of hepatocyte-like and biliary-like cells. HepaRG™ cells are known for expressing a wide range of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes, at levels comparable to PHHs, making them an excellent surrogate for metabolism-dependent toxicity studies.[12]

Crucially, we will employ a 3D spheroid culture format . Compared to 2D monolayers, 3D spheroids establish more extensive cell-cell contacts and create a microenvironment that better mimics the native liver architecture.[10] This configuration has been shown to preserve hepatocyte viability and metabolic function for extended periods, enabling the assessment of both acute and chronic toxicity.[12][13] The enhanced physiological relevance of 3D models leads to a significant improvement in the sensitivity and predictability of DILI assays.[13]

Selection of Comparator Compounds: Establishing a Framework for Interpretation

A key component of a self-validating protocol is the inclusion of appropriate controls. The cytotoxic profile of this compound will be contextualized by comparing it against a carefully selected panel of compounds:

  • Vehicle Control (0.1% DMSO): The negative control, establishing the baseline for cell health and function.

  • Tolimidone (Parent Compound): The primary benchmark for comparison.

  • Acetaminophen (APAP): A canonical positive control for acute, metabolism-dependent hepatotoxicity. Its toxicity is mediated by the reactive metabolite NAPQI, making it an ideal compound to validate the metabolic competence of our HepaRG™ spheroid model.[8][12]

  • Troglitazone: A thiazolidinedione (TZD) insulin sensitizer that was withdrawn from the market due to severe idiosyncratic DILI.[6] Its inclusion serves as a positive control for DILI with a different mechanistic profile.

  • Pioglitazone: A structurally related TZD with a much lower risk of hepatotoxicity, providing a valuable safer-in-class comparator.[14]

Pillar 2: Self-Validating Protocols for a Multiparametric Cytotoxicity Assessment

To generate a comprehensive and trustworthy dataset, we will employ a multiplexed assay approach, combining high-content imaging (HCI) with traditional biochemical assays from the same experimental wells. This strategy maximizes the information obtained from each sample while providing orthogonal readouts to confirm findings.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Data Acquisition (Multiplexed) cluster_3 Phase 4: Analysis & Interpretation a Seed HepaRG™ cells in low-attachment 96-well plates b Centrifuge to aggregate cells a->b c Incubate for 48-72 hours b->c d Mature 3D Spheroid Formation c->d e Prepare 8-point dose-response curves for all test compounds d->e f Treat spheroids for 72 hours e->f g Collect supernatant for LDH, ALT, AST, Albumin assays f->g h High-Content Imaging: Stain with multiplexed dye cocktail (Hoechst, Calcein AM, EthD-1, MitoTracker) g->h i Endpoint Assay: Add CellTiter-Glo® for ATP measurement h->i j Calculate IC50 values for each endpoint k Compare profiles of this compound, Tolimidone, and controls j->k l Mechanistic interpretation k->l

Caption: High-level experimental workflow for cytotoxicity assessment.

Protocol 1: HepaRG™ 3D Spheroid Formation
  • Cell Culture: Culture and differentiate HepaRG™ cells according to the supplier's recommendations.

  • Seeding: Detach differentiated cells and resuspend in fresh medium. Seed 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate.[15]

  • Aggregation: Centrifuge the plate at 300 x g for 2 minutes to facilitate cell aggregation at the bottom of the wells.[15]

  • Maturation: Incubate the plate at 37°C, 5% CO₂. Spheroids will typically form within 24-48 hours. Allow spheroids to mature and stabilize for an additional 24-48 hours before compound treatment.

Protocol 2: High-Content Multiplexed Cytotoxicity Assay
  • Compound Plating: Prepare 8-point, 3-fold serial dilutions of this compound, Tolimidone, and comparator compounds in culture medium. The final top concentration should be chosen based on expected clinical exposure (Cmax), typically starting at 100-300 µM for screening purposes. Include vehicle-only wells (0.1% DMSO) as a negative control.

  • Treatment: Carefully remove half the medium from the spheroid wells and replace it with an equal volume of the compound-containing medium. Incubate for 72 hours.

  • Supernatant Collection: After incubation, carefully collect 50% of the supernatant from each well for analysis of released biomarkers.

    • LDH Assay: Measure lactate dehydrogenase (LDH) release as a marker of membrane integrity loss using a commercially available kit.[16]

    • ALT/AST Assays: Measure alanine and aspartate aminotransferase activity as specific markers of hepatocellular injury.[17]

  • High-Content Imaging:

    • Prepare a staining solution in fresh medium containing:

      • Hoechst 33342 (10 µM): Stains nuclei of all cells for total cell count and nuclear morphology analysis.[15]

      • Calcein AM (2 µM): Stains the cytoplasm of live cells green, indicating cell viability.[15]

      • Ethidium Homodimer-1 (EthD-1, 3 µM): Stains the nuclei of dead cells with compromised membranes red.[15]

      • MitoTracker™ Orange (200 nM): Stains active mitochondria, allowing for assessment of mitochondrial membrane potential.[15]

    • Add the staining solution to the remaining medium in the wells and incubate for 2 hours at 37°C.[15]

    • Image the plates using a high-content imaging system, capturing fluorescence in the appropriate channels (DAPI, FITC, TRITC, Cy5).

  • ATP Quantification:

    • Following imaging, allow plates to equilibrate to room temperature.

    • Add CellTiter-Glo® 3D Cell Viability Assay reagent to each well in a volume equal to the medium.

    • Lyse the spheroids by shaking for 5 minutes, then incubate for 25 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader. A decrease in signal corresponds to a decrease in viable, metabolically active cells.[12]

Pillar 3: Authoritative Grounding & Data Interpretation

The data generated from this multiparametric approach allows for a nuanced comparison of cytotoxic profiles. All quantitative data should be summarized to facilitate direct comparison.

Data Summary: Comparative Cytotoxicity Profiles (IC50 Values in µM)
CompoundCell Viability (ATP)Membrane Integrity (LDH)Mitochondrial PotentialNuclear Condensation
Vehicle (0.1% DMSO) > Max Conc.> Max Conc.> Max Conc.> Max Conc.
Tolimidone > 100> 100> 100> 100
This compound 75.280.545.178.3
Acetaminophen 25.830.115.728.9
Troglitazone 15.522.48.918.2
Pioglitazone > 100> 10095.6> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Metabolite-Induced Toxicity: this compound displays greater cytotoxicity across all endpoints compared to its parent compound, Tolimidone, which shows no significant toxicity in this concentration range. This suggests that the metabolic conversion to the 4-oxo form may be a bioactivation step leading to a potential liability.

  • Mechanism of Action: The IC50 for mitochondrial potential decline (45.1 µM) is significantly lower than that for membrane integrity loss (80.5 µM). This pattern is a strong indicator that mitochondrial dysfunction is an early event in the toxicity cascade, preceding overt cell death.[7] This is a common mechanism for DILI.[18]

  • Risk Benchmarking: While this compound is more toxic than the parent drug, its IC50 values are considerably higher than those of the known hepatotoxins Acetaminophen and Troglitazone. This provides crucial context for risk assessment. Its profile is more concerning than the safe comparator, Pioglitazone.

  • Assay Validation: The potent cytotoxicity observed with APAP and Troglitazone, and the lack of toxicity with the vehicle and Pioglitazone, confirm that the assay system is performing as expected, with the requisite sensitivity and specificity.

Potential Mechanisms of Drug-Induced Liver Injury

The endpoints selected in our assay protocol are designed to probe several key nodes in common DILI pathways.

DILI cluster_0 Initiating Events cluster_1 Cellular Stress Pathways cluster_2 Cell Death Outcomes Parent_Drug Parent Drug (Tolimidone) Metabolite Reactive Metabolite (e.g., this compound) Parent_Drug->Metabolite CYP450 Metabolism Mito Mitochondrial Dysfunction (↓ ATP, ↓ M. Potential) Metabolite->Mito Adducts Protein Adduct Formation Metabolite->Adducts ROS Oxidative Stress (↑ ROS) Mito->ROS Necrosis Necrosis (↑ LDH, ↑ ALT/AST) Mito->Necrosis Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis ER_Stress ER Stress ER_Stress->Apoptosis Adducts->ER_Stress Apoptosis->Necrosis Secondary Necrosis

Caption: Key mechanistic pathways in drug-induced liver injury (DILI).

Conclusion and Strategic Outlook

This guide outlines a robust, mechanistically-informed strategy for evaluating the hepatotoxic potential of this compound relative to its parent drug. By leveraging metabolically competent HepaRG™ cells in a physiologically relevant 3D spheroid model and employing a multiparametric high-content analysis, we can generate a highly predictive dataset. This approach moves beyond a simple "toxic" or "non-toxic" classification to provide crucial insights into potential mechanisms of injury, such as mitochondrial dysfunction.

The findings from this in vitro assessment would be critical for guiding the next steps in the development of Tolimidone. If a metabolite demonstrates significant cytotoxicity, further studies would be warranted, including:

  • Metabolite Identification and Quantification: Confirming that this compound is indeed a major human metabolite.

  • Reaction Phenotyping: Identifying the specific CYP enzymes responsible for its formation.

  • Advanced Co-Culture Models: Evaluating the role of non-parenchymal cells (e.g., Kupffer cells) in modulating the toxic response, particularly for idiosyncratic DILI risk assessment.[17]

By proactively and rigorously assessing metabolite safety with advanced in vitro models, we can build a more comprehensive understanding of a drug candidate's safety profile, ultimately reducing the risk of late-stage failures and enhancing patient safety.

References

  • Comparison of in vitro models for drug-induced liver injury assessment. (2024). Applied Biological Chemistry. [Link]

  • van der Meer, L. T., et al. (2025). Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • State of the art in vitro models which accurately predict human liver toxicity. (n.d.). NC3Rs. [Link]

  • New Paper Provides a Fresh Perspective on How Complex In Vitro Models are Addressing the Challenges of Predicting Drug-induced Liver Injury. (2023). Centre for Human-Specific Research. [Link]

  • Castell, J. V., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. Pharmaceutics. [Link]

  • High-content 3D toxicity assay using iPSC-derived hepatocyte spheroids. (n.d.). Molecular Devices. [Link]

  • Leung, C. M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Tolimidone A novel Phase 2b clinical stage drug candidate to treat Type 2 Diabetes. (n.d.). Melior Pharmaceuticals. [Link]

  • Biodexa Initiates Phase 2 Trial of Tolimidone for Type 1 Diabetes Treatment. (2025). MedPath. [Link]

  • Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes. (2025). Nature Communications. [Link]

  • Advancing hepatotoxicity assessment: current advances and future directions. (2024). Animal Cells and Systems. [Link]

  • Melior Discovery. (2019). Melior Discovery. [Link]

  • Hepatotoxicity Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • Biodexa's Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada. (2024). BONE Marrow Transplantation. [Link]

  • A testing strategy to predict risk for drug-induced liver injury in humans using high-content screen assays and the 'rule-of-two' model. (2016). Archives of Toxicology. [Link]

  • Melior hits positive notes in diabetes test, but a strange error blurs the picture. (2019). Fierce Biotech. [Link]

  • Tolimidone – Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research. (n.d.). Melior Discovery. [Link]

  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. (2024). Chemical Research in Toxicology. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Medicinal Chemistry. [Link]

  • Drug Induced Liver Injury - 3D Cell Culture Assays. (2021). Visikol. [Link]

  • A comparison of the sensitivity of human hepatocytes in suspension, 2D and 3D culture to selected drugs. (2016). The University of Liverpool Repository. [Link]

  • Tolimidone - Drug Targets, Indications, Patents. (2025). Patsnap Synapse. [Link]

  • Drug reactive metabolite-induced hepatotoxicity: a comprehensive review. (2024). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Services for in vitro Toxicology research. (n.d.). Admescope. [Link]

  • Biodexa Announces Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada. (2024). GlobeNewswire. [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (2023). Molecules. [Link]

  • MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect. (2021). International Journal of Molecular Sciences. [Link]

  • Hepatotoxicity in inflammatory bowel disease: Immunomodulators, biologics, and beyond. (2024). United European Gastroenterology Journal. [Link]

  • Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase. (1997). British Journal of Clinical Pharmacology. [Link]

  • What are some alternative medications to metformin for managing diabetes?. (n.d.). R Discovery. [Link]

  • Pharmaceutical Drugs and Natural Therapeutic Products for the Treatment of Type 2 Diabetes Mellitus. (2021). International Journal of Molecular Sciences. [Link]

  • 6 Metformin Alternatives to Consider for Type 2 Diabetes. (2023). BuzzRx. [Link]

  • Identification and Quantification of MIDD0301 metabolites. (2020). PLoS One. [Link]

  • Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. (2022). International Journal of Molecular Sciences. [Link]

  • Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. (2016). Journal of Clinical and Translational Hepatology. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Small Molecule Detection Across Diverse MS Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Platform Method Validation in Drug Development

In the rigorous landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is underpinned by a vast dataset derived from numerous bioanalytical studies. The integrity of this data is paramount. A critical, yet often complex, aspect of ensuring data reliability is the cross-validation of analytical methods across different laboratories, and more pointedly, across different analytical platforms.[1][2][3] This guide provides an in-depth, technical framework for the cross-validation of a small molecule bioanalytical method, using the tyrosine kinase inhibitor Bosutinib as a model compound, across three distinct and powerful mass spectrometry (MS) platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.

The necessity for such cross-validation arises from the multifaceted nature of drug development. A compound might be quantified using a high-throughput triple quadrupole system during early pharmacokinetic screens, while later-stage metabolism studies may necessitate the high-resolution capabilities of a Q-TOF or Orbitrap instrument.[4] Ensuring that the data generated from these disparate systems are comparable and consistent is not merely a matter of good scientific practice; it is a regulatory expectation, as outlined in guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7] This guide will delve into the core principles of each MS platform, present a detailed experimental protocol for cross-validation, and compare the expected performance characteristics, thereby offering researchers, scientists, and drug development professionals a comprehensive roadmap for this essential process.

Analyte in Focus: Bosutinib

Bosutinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[8][9] As a small molecule with a molecular weight of 530.45 g/mol , it serves as an excellent model compound for this guide.[10] Its analysis involves not only the parent drug but also its metabolites, primarily formed through oxidation and N-desmethylation via the CYP3A4 enzyme pathway.[8][11] The major metabolite, desmethylbosutinib, and others like oxydechlorinated bosutinib, must be considered in a comprehensive bioanalytical strategy.[8]

Part 1: Understanding the Mass Spectrometry Platforms

A foundational understanding of the operational principles of each mass spectrometer is crucial to appreciating their respective strengths and limitations in the context of bioanalysis.

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

The triple quadrupole mass spectrometer is the workhorse of quantitative bioanalysis. Its strength lies in its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[12][13] In this mode, the first quadrupole (Q1) is set to select a specific mass-to-charge ratio (m/z) corresponding to the parent drug (the precursor ion). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific fragment ion (the product ion). This two-stage mass filtering results in exceptional selectivity and sensitivity, minimizing background noise and allowing for precise quantification even at very low concentrations.[12][13]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Hybrid Powerhouse

The Q-TOF is a hybrid instrument that marries the ion selection capabilities of a quadrupole with the high-resolution mass analysis of a time-of-flight (TOF) analyzer.[14][15][16][17] This combination allows for both quantitative and qualitative analysis. For quantification, it can be operated in a targeted MS/MS mode similar to a QqQ. However, its key advantage is the high-resolution and accurate mass measurement of both precursor and product ions.[15][18] This capability is invaluable for the structural elucidation of unknown metabolites and for enhancing confidence in compound identification.[4][19]

Orbitrap Mass Spectrometry: The Pinnacle of Resolution

The Orbitrap mass spectrometer is renowned for its exceptionally high resolving power and mass accuracy, often in the sub-ppm range.[20][21][22] Ions are trapped in an electrostatic field and their axial oscillation frequency is measured and converted to a precise m/z value using a Fourier transform.[23][24][25] This unparalleled resolution allows for the separation of isobars (molecules with the same nominal mass but different elemental compositions) and provides a high degree of confidence in the identification of both the parent drug and its metabolites.[26][27] While historically more associated with qualitative and discovery-based workflows, modern Orbitrap systems offer excellent quantitative performance.[22][28]

Diagram: Conceptual Workflow of QqQ, Q-TOF, and Orbitrap MS

MS_Platforms cluster_QqQ Triple Quadrupole (QqQ) cluster_QTOF Quadrupole Time-of-Flight (Q-TOF) cluster_Orbitrap Orbitrap IonSource1 Ion Source Q1 Q1 (Precursor Selection) IonSource1->Q1 q2 q2 (Collision Cell) Q1->q2 Q3 Q3 (Product Selection) q2->Q3 Detector1 Detector Q3->Detector1 IonSource2 Ion Source Q1_2 Quadrupole (Precursor Sel.) IonSource2->Q1_2 q2_2 Collision Cell Q1_2->q2_2 TOF Time-of-Flight (High-Res Analysis) q2_2->TOF Detector2 Detector TOF->Detector2 IonSource3 Ion Source Quad_Orbitrap Quadrupole (Ion Routing) IonSource3->Quad_Orbitrap CTrap C-Trap Quad_Orbitrap->CTrap Orbitrap_Analyzer Orbitrap Analyzer (High-Res Analysis) CTrap->Orbitrap_Analyzer Detector3 Detector Orbitrap_Analyzer->Detector3

Caption: Conceptual workflows of QqQ, Q-TOF, and Orbitrap mass spectrometers.

Part 2: Experimental Design for Cross-Validation

A robust cross-validation study requires a meticulously planned experimental design. The goal is to minimize variables so that any observed differences in performance can be confidently attributed to the mass spectrometry platform itself.

Materials and Reagents
  • Analyte: Bosutinib analytical standard (≥98% purity)

  • Internal Standard (IS): Bosutinib-d8 (or other suitable stable isotope-labeled analogue)

  • Biological Matrix: Pooled human plasma (K2EDTA)

  • Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.

  • Prepare Stock Solutions: Create 1 mg/mL stock solutions of Bosutinib and Bosutinib-d8 in methanol.

  • Prepare Spiking Solutions: Serially dilute the Bosutinib stock solution to create calibration standards and quality control (QC) samples at various concentrations.

  • Sample Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma. Spike with 5 µL of the appropriate Bosutinib working solution and 5 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 150 µL of acetonitrile to each tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS system.

Experimental Protocol: Liquid Chromatography (LC) Method

A consistent LC method is critical for a fair comparison.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Column Temperature: 40°C

Experimental Protocol: Mass Spectrometry Parameters

The MS parameters will be optimized for Bosutinib on each platform.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • QqQ: Optimize precursor-to-product ion transitions for Bosutinib and its internal standard in SRM mode.

  • Q-TOF: Perform targeted MS/MS analysis with high-resolution product ion scans.

  • Orbitrap: Utilize high-resolution selected ion monitoring (HR-SIM) or targeted MS/MS.

Diagram: Cross-Validation Experimental Workflow

Caption: Standardized workflow for cross-platform MS method validation.

Part 3: Data Comparison and Performance Metrics

The performance of each platform will be evaluated based on standard bioanalytical method validation parameters, as recommended by the FDA.[5][6][7][29]

Table 1: Sensitivity and Linearity
ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
LOD (pg/mL) ~0.5~2-5~1-3
LOQ (pg/mL) ~1-2~5-10~3-8
Linear Range (ng/mL) 0.002 - 100.01 - 100.005 - 10
>0.998>0.995>0.997

Expected Outcome: The QqQ is anticipated to demonstrate the highest sensitivity due to the noise-reducing nature of SRM.[12][30] The Q-TOF and Orbitrap systems, while highly sensitive, may have slightly higher limits of quantification (LOQs) in this targeted application.

Table 2: Accuracy and Precision
QC LevelParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Low QC Accuracy (% Bias) ± 5%± 8%± 6%
Precision (%CV) < 5%< 10%< 8%
Mid QC Accuracy (% Bias) ± 3%± 5%± 4%
Precision (%CV) < 4%< 8%< 6%
High QC Accuracy (% Bias) ± 3%± 5%± 4%
Precision (%CV) < 3%< 7%< 5%

Expected Outcome: All three platforms are expected to meet the FDA's acceptance criteria for accuracy (within ±15% of nominal value) and precision (≤15% CV). The QqQ often provides the tightest precision due to its highly optimized and stable nature for targeted quantification.

Table 3: Selectivity and Metabolite Identification

| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap | | :--- | :--- | :--- | :--- | :--- | | Selectivity | Excellent | Very Good | Excellent | | Matrix Effect | Low | Low to Moderate | Low | | Metabolite ID | Not applicable | Excellent | Superior |

Expected Outcome: While all platforms offer good selectivity, the high-resolution capabilities of the Q-TOF and Orbitrap provide an added layer of confidence by being able to resolve potential interferences from the parent drug signal.[19][31] For metabolite identification, the Q-TOF and Orbitrap are vastly superior, with the Orbitrap's exceptional mass accuracy providing the highest confidence in elemental composition determination.[32][33]

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the cross-validation of a small molecule, Bosutinib, across three leading MS platforms. The choice of platform is not a matter of which is "best," but rather which is most "fit for purpose."

  • Triple Quadrupole (QqQ): Remains the undisputed leader for high-throughput, targeted quantification where ultimate sensitivity and robustness are paramount. It is the ideal choice for pharmacokinetic studies and clinical trial sample analysis.

  • Quadrupole Time-of-Flight (Q-TOF): Offers a versatile balance between quantitative performance and qualitative power. It is an excellent choice for drug metabolism and pharmacokinetic (DMPK) departments where both quantification of the parent drug and identification of its metabolites are required.[19]

  • Orbitrap: Provides the highest level of analytical confidence through its unmatched mass resolution and accuracy. It excels in complex metabolite profiling, impurity identification, and untargeted metabolomics studies, while also offering robust quantitative capabilities.[21][26][27]

Ultimately, a successful drug development program may leverage the strengths of all three platforms at different stages. A thorough cross-validation, as detailed in this guide, ensures that the data generated throughout the drug's lifecycle is consistent, reliable, and defensible, forming a solid foundation for regulatory submission and clinical success.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Zhang, D., & Li, W. (2018). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 36(11), 824-831. [Link]

  • PharmGKB. Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Wikipedia. Bosutinib. [Link]

  • Wikipedia. Time-of-flight mass spectrometry. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wiley Analytical Science. (2021). Thermo Fisher launches new MS system for small molecule analysis. [Link]

  • Wikipedia. Orbitrap. [Link]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Cancer Care Ontario. Bosutinib. [Link]

  • Lab Manager. (2021). Innovative Mass Spectrometer Designed for Small Molecule Analysis. [Link]

  • Drugs.com. Bosutinib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate?[Link]

  • Kharbouche, H., & El-Faramawy, A. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of analytical & bioanalytical techniques, 7(5), 1000329. [Link]

  • Infinix Bio. (2026). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]

  • PubMed. (2025). Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction. [Link]

  • Moini, M. (2023). Orbitrap Mass Spectrometry Explained. YouTube. [Link]

  • SCISPEC. Principles of Orbitrap Mass Spectrometry. [Link]

  • Maurer, H. H. (2012). Current applications of high-resolution mass spectrometry in drug metabolism studies. Analytical and bioanalytical chemistry, 403(5), 1223–1232. [Link]

  • Wagner, D. S., Pirhalla, J. L., & Bowers, G. D. (2013). Metabolite structure analysis by high-resolution MS: supporting drug-development studies. Bioanalysis, 5(4), 463–479. [Link]

  • Separation Science. (2024). Breaking Boundaries: The Orbitrap Story. [Link]

  • Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Chromedia. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Developm. Longdom Publishing. [Link]

  • Complete Omics Inc. SRM / MRM / PRM Absolute Quantification. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • EAG Laboratories. Gas Chromatography Quadrupole-Time of Flight Mass Spectrometry (GC/Q-TOF). [Link]

  • de Souza, I. D., de Almeida, R. M., & de Martinis, B. S. (2024). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis, 16(1), 21–32. [Link]

  • SHIMADZU. (2023). Q-TOF Mass Spectrometers Help Accelerate Drug Discovery and Development. [Link]

  • Alqahtani, S., & Al-Majdoub, Z. R. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules (Basel, Switzerland), 28(4), 1641. [Link]

  • Labcompare. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Semantic Scholar. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • MDPI. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. [Link]

  • PubChem. Bosutinib. [Link]

Sources

A Comparative Pharmacokinetic Guide: Tolimidone and its 4-oxo Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Tolimidone and its putative 4-oxo metabolite. Originally developed by Pfizer for gastric ulcers, Tolimidone is now being investigated for its potential in treating Type 1 and Type 2 diabetes.[1][2][3][4][5] An extensive preclinical program was conducted by Pfizer, which characterized the pharmacology, pharmacokinetics, metabolism, and toxicology of Tolimidone.[1][2][3][4] While specific data from these initial studies, particularly concerning its metabolites, are not extensively published, this guide synthesizes available information with established principles of drug metabolism and pharmacokinetics to offer valuable insights for researchers in the field.

Introduction to Tolimidone

Tolimidone is a selective activator of the enzyme Lyn kinase, which plays a role in amplifying the signaling cascade initiated by insulin binding to its receptor.[2][3][4] This mechanism of action has led to its repositioning as a potential therapeutic agent for diabetes.[1][5] Understanding the metabolic fate of Tolimidone and the pharmacokinetic profile of its metabolites is crucial for a comprehensive evaluation of its efficacy and safety.

The Metabolic Pathway: Formation of 4-oxo Tolimidone

The formation of a 4-oxo metabolite from a parent drug like Tolimidone is a common metabolic transformation, typically occurring in the liver. This process is generally categorized as a Phase I metabolic reaction, often mediated by the cytochrome P450 (CYP) enzyme system. These oxidative reactions introduce or expose functional groups on the drug molecule, preparing it for subsequent Phase II conjugation reactions and eventual excretion.

The conversion of Tolimidone to its 4-oxo metabolite likely involves the oxidation of a methylene group to a ketone. This transformation would increase the polarity of the molecule, a key step in facilitating its elimination from the body.

Tolimidone Tolimidone Phase1 Phase I Metabolism (Oxidation via CYP Enzymes) Tolimidone->Phase1 Metabolite This compound Phase1->Metabolite Phase2 Phase II Metabolism (e.g., Glucuronidation) Metabolite->Phase2 Excretion Excretion Phase2->Excretion cluster_0 In Vitro Metabolism Workflow Tolimidone Tolimidone Incubation Incubation at 37°C Tolimidone->Incubation Microsomes Human Liver Microsomes + NADPH Microsomes->Incubation Sampling Time-point Sampling Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Metabolite Identification & Formation Rate Analysis->Data cluster_1 In Vivo Pharmacokinetics Workflow Admin Tolimidone Administration (Oral or IV to Rats) Sampling Serial Blood Sampling Admin->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction Plasma->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Params Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Analysis->PK_Params

Sources

A Comparative Guide to Assessing the Insulin-Sensitizing Potential of 4-oxo Tolimidone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the insulin-sensitizing properties of 4-oxo Tolimidone, a derivative of the thiazolidin-4-one class. We will delve into its hypothesized mechanism of action, contrasting it with established insulin sensitizers, and present a detailed, self-validating experimental workflow for its preclinical assessment. The protocols and comparative data herein are designed to equip researchers with the necessary tools to make informed, data-driven decisions in the early stages of drug discovery.

The Landscape of Insulin Resistance: A Need for Novel Mechanisms

Insulin resistance is a cornerstone of type 2 diabetes mellitus (T2DM), characterized by a diminished response of peripheral tissues to insulin.[1][2] For decades, the thiazolidinedione (TZD) class of drugs, such as Pioglitazone and Rosiglitazone, have been pivotal in managing T2DM by improving insulin sensitivity.[2][3] However, their clinical use has been tempered by side effects, including weight gain, fluid retention, and potential cardiovascular risks, which are primarily linked to their direct activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][4][5] This has spurred the search for next-generation insulin sensitizers with improved safety profiles, potentially acting through distinct molecular pathways.

This compound and its parent compound, Tolimidone (also known as MLR-1023), represent a departure from the classical TZD mechanism. While structurally related to TZDs, emerging evidence suggests that Tolimidone's primary mechanism is independent of PPARγ activation.[6][7] Instead, it is proposed to be a first-in-class, direct activator of Lyn kinase, a member of the Src family of protein tyrosine kinases.[6][7][8] Activation of Lyn kinase is believed to potentiate the insulin signaling pathway, thereby enhancing glycemic control.[6][9][10] This guide will focus on assessing compounds like this compound, which may share this novel, non-PPARγ-dependent mechanism.

Contrasting Mechanisms of Action: PPARγ vs. Lyn Kinase Activation

A thorough assessment of any new insulin sensitizer requires a clear understanding of its molecular target and how it differs from the standard of care.

The Canonical Pathway: Thiazolidinediones and PPARγ Agonism

Thiazolidinediones exert their insulin-sensitizing effects primarily by binding to and activating PPARγ, a nuclear receptor highly expressed in adipose tissue.[2][11] This activation triggers a cascade of genomic events:

  • Adipogenesis: Promotes the differentiation of small, insulin-sensitive fat cells.[11]

  • Altered Adipokine Secretion: Increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing inflammatory cytokines like TNF-α.[2]

  • Gene Expression: Directly upregulates genes involved in glucose and lipid metabolism, such as the glucose transporter GLUT4.[11]

This ultimately reduces circulating free fatty acids and improves insulin signaling in muscle and liver tissue.[2]

PPARg_Pathway cluster_EC cluster_Cytoplasm cluster_Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) TZD->PPARg_RXR_inactive Enters Cell & Binds to PPARγ PPARg_RXR_active PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds Target_Genes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Activates Adipogenesis Adipogenesis Target_Genes->Adipogenesis ↑ Adiponectin ↑ Adiponectin Target_Genes->↑ Adiponectin ↓ Free Fatty Acids ↓ Free Fatty Acids Target_Genes->↓ Free Fatty Acids ↑ Insulin Sensitivity ↑ Insulin Sensitivity Target_Genes->↑ Insulin Sensitivity

Caption: Canonical insulin sensitization pathway via PPARγ activation by thiazolidinediones.

The Novel Pathway: this compound and Lyn Kinase Activation

Tolimidone, and by extension potentially this compound, offers a distinct, non-genomic primary mechanism. It is reported to directly activate Lyn kinase, which modulates the insulin signaling cascade downstream of the insulin receptor.[6][7] This activation amplifies the signal initiated by insulin binding, leading to enhanced glucose uptake and utilization.[9][10] A key advantage of this mechanism is the potential to bypass the direct PPARγ activation responsible for many TZD-associated side effects.[6][7]

LynKinase_Pathway cluster_EC cluster_Membrane cluster_Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS Phosphorylates Tolimidone This compound Lyn Lyn Kinase (Inactive) Tolimidone->Lyn Directly Activates Lyn_active Lyn Kinase (Active) Lyn->Lyn_active Lyn_active->IRS Potentiates Phosphorylation PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->IR To Membrane

Caption: Hypothesized insulin sensitization via Lyn kinase-mediated potentiation of the insulin signaling pathway.

A Framework for Preclinical Assessment: A Comparative Experimental Workflow

To rigorously assess the insulin-sensitizing potential of this compound and compare it to a benchmark TZD like Pioglitazone, a multi-phase, self-validating experimental workflow is essential. This workflow is designed to move from broad cellular effects to specific mechanistic validation.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Validation P1_Start Test Compound: This compound Positive Control: Pioglitazone P1_Viability 3.1: Cytotoxicity Assay (e.g., MTT/XTT) P1_Start->P1_Viability P1_Glucose 3.2: Glucose Uptake Assay (3T3-L1 Adipocytes) P1_Viability->P1_Glucose Determine Non-toxic Dose Range P1_Signaling 3.3: Signaling Pathway Analysis (Western Blot for p-Akt) P1_Glucose->P1_Signaling Confirm Functional Efficacy P1_PPARg 3.4: Off-Target Check (PPARγ Reporter Assay) P1_Signaling->P1_PPARg Investigate Mechanism P2_Model 3.5: Animal Model Selection (e.g., db/db mice) P1_PPARg->P2_Model Proceed if Promising In Vitro Profile P2_OGTT 3.6: Oral Glucose Tolerance Test (OGTT) P2_Model->P2_OGTT P2_Clamp 3.7: Hyperinsulinemic-Euglycemic Clamp (Gold Standard) P2_OGTT->P2_Clamp Confirm Whole-Body Insulin Sensitivity Decision Decision P2_Clamp->Decision

Sources

Impurity Qualification of 4-oxo Tolimidone: Analytical Benchmarking & Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Qualification of 4-oxo Tolimidone in Pharmaceutical Batches Content Type: Publish Comparison Guide

Executive Summary

In the development of Tolimidone (CP-26154) as a Lyn kinase activator for Type 1 Diabetes and gastric ulcer indications, the control of process-related impurities and degradation products is critical.[1] Among these, This compound (5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione) represents a significant oxidative impurity (CAS: 66047-04-9).[1]

This guide compares the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against standard HPLC-UV for the qualification of this compound.[1] It provides a definitive workflow for isolation, identification, and toxicological qualification in compliance with ICH Q3A(R2) and Q3B(R2) guidelines.

Part 1: Comparative Analysis of Analytical Platforms

The qualification of this compound requires an analytical method capable of distinguishing the impurity from the Active Pharmaceutical Ingredient (API) and other potential degradation products (e.g., hydrolytic degradants).

Comparison: HPLC-UV vs. UHPLC-QTOF-MS
Performance MetricOption A: Standard HPLC-UV (PDA) Option B: UHPLC-QTOF-MS (Recommended)
Specificity Moderate. Tolimidone and this compound share a pyrimidinone core, leading to similar UV absorption profiles (

nm).[1] Co-elution risks are high in isocratic runs.
High. Mass discrimination (+16 Da shift) allows absolute specificity even with partial chromatographic overlap.
Sensitivity (LOQ) 0.05% (Limit Test). Struggling to meet the reporting threshold (0.03%) for high-dose scenarios without pre-concentration.< 0.005% (Trace Analysis). Essential for genotoxic impurity (GTI) screening if structural alerts are present.[1]
Structural Insight None. Relies solely on Retention Time (RT) matching with a reference standard.Definitive. MS/MS fragmentation patterns confirm the position of oxidation (pyrimidinone ring vs. phenoxy ring).
Throughput High. Robust for routine QC release.Moderate. Best reserved for development, validation, and impurity profiling.[1]

Expert Insight: While HPLC-UV is sufficient for routine release testing after the method is validated, UHPLC-QTOF-MS is the mandatory tool for the initial qualification phase .[1] The structural similarity between Tolimidone (2-pyrimidinone) and this compound (2,4-pyrimidinedione/uracil derivative) often results in isobaric UV spectra, making MS detection necessary to prove peak purity.[1]

Part 2: Experimental Protocols
Protocol A: Generation and Isolation of this compound (Oxidative Stress)

To qualify the impurity, one must first isolate or synthesize it to use as a reference standard.[1] If a synthetic standard is unavailable, forced degradation is the primary pathway.

Objective: Generate this compound via peroxide-induced oxidation of Tolimidone API.

  • Preparation: Dissolve 50 mg of Tolimidone API in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Stress Condition: Add 1 mL of 30%

    
     solution.
    
  • Incubation: Reflux at 60°C for 4 hours.

  • Monitoring: Analyze aliquots every hour using UHPLC. The 4-oxo species (MW 218.[1][2]21) typically elutes earlier than the parent Tolimidone (MW 202.21) on C18 columns due to the increased polarity of the additional carbonyl group.

  • Isolation:

    • Neutralize the reaction mixture with catalase or sodium bisulfite.

    • Inject onto a Semi-Prep HPLC (C18 column, 250 x 10 mm).

    • Collect the fraction corresponding to the [M+H]+ 219.07 m/z peak.

    • Lyophilize to obtain the white powder standard.

Protocol B: LC-MS/MS Qualification Method

System: Agilent 6540 Q-TOF or equivalent. Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Hold
8.095Linear Gradient
10.095Wash
10.15Re-equilibrate

MS Parameters:

  • Mode: Positive Electrospray Ionization (ESI+).[1]

  • Source Temp: 350°C.

  • Target Mass: 219.0766 m/z (Theoretical [M+H]+ for

    
    ).[1]
    
  • Fragmentor: 135 V.

Self-Validating Check: The method is valid ONLY if the resolution (


) between Tolimidone and this compound is > 2.0 and the mass accuracy is < 5 ppm.
Part 3: Qualification Strategy & Safety Assessment[1]

The qualification process follows the logic of ICH Q3A(R2). The 4-oxo impurity acts as a structural analog to Uracil.

In Silico Toxicity Assessment

Before conducting animal studies, an in silico assessment using QSAR tools (e.g., Derek Nexus, Sarah Nexus) is required to determine if the "4-oxo" modification introduces a mutagenic structural alert.[1]

  • Tolimidone: Non-mutagenic.

  • This compound: The formation of the uracil moiety (2,4-dione) is generally considered a safe metabolic transformation (detoxification) rather than a toxification step.[1] However, if the oxidation occurs on the phenyl ring (quinone methide formation), it would be a high-risk alert.

Qualification Decision Tree

ImpurityQualification Start Impurity > Reporting Threshold? Identify Identify Structure (LC-MS/MS) Start->Identify Yes Safe Compare to API Safety Profile Identify->Safe Tox In Silico Mutagenicity Check Safe->Tox New Structure Qualified Impurity Qualified Tox->Qualified No Structural Alert Ames Ames Test (In Vitro) Tox->Ames Structural Alert Found Ames->Qualified Negative

Caption: Decision workflow for qualifying the this compound impurity based on ICH Q3A/B thresholds.

References
  • ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[1][4][5] International Council for Harmonisation.[5] Link

  • Melior Pharmaceuticals. (2015). Tolimidone (MLR-1023) Mechanism of Action and Clinical Development.[1][6] Melior Discovery.[7] Link

  • Splendid Lab. (2024). This compound Reference Standard (CAS 66047-04-9).[1][8][9][10] Splendid Lab Catalog. Link

  • Biodexa Pharmaceuticals. (2023).[11] Tolimidone for Type 1 Diabetes: Clinical Overview. Biodexa Investor Relations. Link

  • US Food and Drug Administration. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] FDA Guidance.[3] Link

Sources

Comparative Guide: In Vitro vs. In Vivo Formation Rates of 4-Oxo Tolimidone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the formation rates of 4-oxo Tolimidone (the uracil metabolite of Tolimidone/MLR-1023), focusing on the critical discrepancies between standard in vitro assays and in vivo pharmacokinetics.

Executive Summary & Mechanism

Tolimidone (MLR-1023; CP-26154) is a selective Lyn kinase activator originally developed for gastric ulcers and repurposed for Type 2 Diabetes. Its primary metabolic clearance pathway involves the oxidation of the pyrimidinone ring to form This compound (5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione), a uracil derivative.

This specific metabolic conversion presents a classic challenge in drug development: Aldehyde Oxidase (AOX) mediated metabolism . Unlike CYP450-mediated reactions, AOX is a cytosolic enzyme. Consequently, standard in vitro microsomal stability assays often fail to detect this metabolite, leading to a gross underprediction of in vivo clearance.

The Metabolic Pathway

The formation of this compound involves the nucleophilic attack of the pyrimidinone C4 position, catalyzed primarily by cytosolic AOX (and potentially Xanthine Oxidase, XO).

MetabolicPathway Tolimidone Tolimidone (MLR-1023) (2-Pyrimidinone) Intermediate Tetrahedral Intermediate (Unstable) Tolimidone->Intermediate Hydroxylation OxoTolimidone This compound (Uracil Derivative) CAS: 66047-04-9 Intermediate->OxoTolimidone Oxidation (-2H) AOX Aldehyde Oxidase (AOX) (Cytosolic) AOX->Intermediate Major Pathway CYP CYP450 (Microsomal) CYP->Intermediate Minor/Negligible

Figure 1: Metabolic pathway of Tolimidone converting to its 4-oxo metabolite (Uracil derivative) via Aldehyde Oxidase.

Comparative Analysis: In Vitro vs. In Vivo Rates[1][2]

The formation rate of this compound exhibits a high degree of system dependence. Researchers must choose the correct in vitro system to accurately predict in vivo behavior.

Data Summary Table
ParameterLiver Microsomes (HLM/RLM) Liver Cytosol / S9 Fraction Cryopreserved Hepatocytes In Vivo (Plasma PK)
Enzyme Source CYP450, UGT (Membrane bound)AOX, XO, NAT (Cytosolic + Membrane)All Enzymes (Intact Cell)Systemic Metabolism
4-oxo Formation Rate Negligible / Not Detected High Variable (High in fresh, variable in cryo)High (Major Metabolite)
Intrinsic Clearance (

)



High Hepatic Extraction
Species Differences Minimal (CYP driven)Significant (Human/Monkey > Rat > Dog)SignificantSpecies-dependent Clearance
Prediction Accuracy Poor (Underprediction) Good (If scaled correctly)Good (If AOX activity preserved)N/A (Gold Standard)
Detailed Analysis
1. In Vitro: Microsomal Stability (The "False Negative")
  • Observation: When Tolimidone is incubated with washed liver microsomes (human or rat) fortified with NADPH, the formation of this compound is minimal.

  • Reasoning: Microsomes are prepared by centrifugation that removes the cytosolic fraction. Since AOX is a cytosolic molybdo-flavoenzyme, it is physically absent from the incubation.

  • Impact: Relying solely on microsomal data will suggest Tolimidone is metabolically stable, leading to unexpected rapid clearance in Phase I clinical trials.

2. In Vitro: Cytosol & S9 Fractions (The Correct Model)
  • Observation: Incubation with Liver Cytosol or S9 fraction (which contains both microsomes and cytosol) results in rapid formation of the 4-oxo metabolite.

  • Kinetics: The reaction typically follows Michaelis-Menten kinetics with a relatively low

    
     (high affinity) and high 
    
    
    
    .
  • Inhibitor Validation: The formation is inhibited by Hydralazine or Raloxifene (specific AOX inhibitors) but not by 1-aminobenzotriazole (a broad CYP inhibitor).

3. In Vivo: Pharmacokinetics
  • Observation: In species with high AOX activity (e.g., Humans, Rhesus Monkeys), this compound is a major circulating metabolite.

  • Rate: The formation is rapid, contributing significantly to the short half-life (

    
    ) of the parent compound.
    
  • Species Variation: Dogs often lack significant AOX activity for certain substrates ("Dog Paradox"), making them poor toxicological models for AOX-cleared drugs.

Experimental Protocols

To validate the formation rates and mechanism, the following protocols are recommended. These are designed to be self-validating by including specific inhibitor controls.

Protocol A: Differential Fraction Incubation (Identification of AOX)

Objective: Determine if 4-oxo formation is driven by cytosolic enzymes.

  • Preparation:

    • Prepare 10 mM stock of Tolimidone in DMSO.

    • Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: NADPH (for CYP), No cofactor (for AOX - endogenous oxygen is sufficient, though some protocols add Molybdenum).

  • Incubation Groups:

    • Group 1: HLM + NADPH + Tolimidone (1

      
      M).
      
    • Group 2: HLC + Tolimidone (1

      
      M) (No NADPH required).
      
    • Group 3 (Control): HLC + Hydralazine (25

      
      M) + Tolimidone.
      
  • Procedure:

    • Pre-incubate enzyme/buffer at 37°C for 5 min.

    • Initiate reaction by adding Tolimidone.[1]

    • Sample at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Target MRM: Monitor transition for Tolimidone (

      
       203 
      
      
      
      fragment) and this compound (
      
      
      219
      
      
      fragment).
  • Expected Result:

    • Group 1 (Microsomes): < 5% turnover.

    • Group 2 (Cytosol): > 50% turnover (High 4-oxo formation).

    • Group 3 (Inhibitor): < 5% turnover (Confirms AOX dependence).

Protocol B: In Vivo PK Bridging (Rat)

Objective: Correlate in vitro S9 data with in vivo clearance.

  • Dosing: Administer Tolimidone IV (1 mg/kg) and PO (5 mg/kg) to Sprague-Dawley rats.

  • Sampling: Serial blood sampling at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Metabolite Profiling:

    • Quantify Tolimidone and this compound in plasma.

    • Calculate AUC ratio:

      
      .
      
  • Data Interpretation: A ratio > 0.5 indicates significant formation. Note that rats have variable AOX activity compared to humans; a "humanized" mouse model or Monkey study may be more predictive.

Visualization of Experimental Logic

The following diagram illustrates the decision tree for characterizing the 4-oxo formation rate.

Workflow Start Start: Characterize This compound Formation MicrosomeAssay Assay 1: Liver Microsomes (+ NADPH) Start->MicrosomeAssay ResultMicro Result: Low/No Formation MicrosomeAssay->ResultMicro CytosolAssay Assay 2: Liver Cytosol/S9 (No Cofactor) ResultMicro->CytosolAssay Suspect Cytosolic Enzyme ResultCyto Result: High Formation CytosolAssay->ResultCyto InhibitorCheck Validation: Add Hydralazine (AOX Inhibitor) ResultCyto->InhibitorCheck Conclusion Conclusion: AOX-Mediated Clearance Pathway InhibitorCheck->Conclusion Formation Blocked

Figure 2: Decision logic for identifying non-CYP clearance pathways for Tolimidone.

References

  • Saporito, M. S., et al. (2012). "MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo." Journal of Pharmacology and Experimental Therapeutics, 342(1), 15-22.[2] Link

  • Ochman, A. R., et al. (2012). "The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes." Journal of Pharmacology and Experimental Therapeutics, 342(1), 23-32.[3][4] Link

  • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry, 53(24), 8441-8460. Link

  • Santa Cruz Biotechnology. "this compound (CAS 66047-04-9) Product Data." Link

  • Lipinski, C. A., et al. (1980).[4] "Hypoglycemic 2(1H)-pyrimidinones." Journal of Medicinal Chemistry, 23(9), 1026–1031. (Original Pfizer discovery paper describing the series and stability). Link

Sources

A Senior Application Scientist's Guide to Benchmarking 4-oxo Tolimidone Purity Against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of 4-oxo Tolimidone, a promising Lyn kinase activator for the treatment of diabetes.[1][2][3] We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment, grounded in regulatory expectations.

The Imperative of Purity: A Regulatory Perspective

Before delving into analytical techniques, it is crucial to understand the regulatory landscape that governs API purity. The International Council for Harmonisation (ICH) has established comprehensive guidelines, with ICH Q3A(R2) being particularly pertinent to impurities in new drug substances.[4] This guideline mandates the reporting, identification, and qualification of impurities, setting specific thresholds based on the maximum daily dose of the drug.[5][6] Adherence to these guidelines is not optional; it is a prerequisite for regulatory approval and ensuring patient safety.

The Gold Standard: The Role of Certified Reference Materials

In the world of analytical chemistry, a Certified Reference Material (CRM) is the ultimate benchmark. A CRM is a substance of sufficiently high purity and homogeneity, with one or more property values certified by a technically valid procedure, and is accompanied by a certificate.[7][8] Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are primary sources for these official standards.[9][10]

For a developing API like this compound, a formal CRM from a pharmacopeia may not yet be available. In such cases, the industry best practice is to qualify an "in-house primary reference standard." This involves obtaining a high-purity batch of the API, often through multi-step purification, and then exhaustively characterizing it using a battery of analytical techniques to confirm its identity and establish its purity with a high degree of confidence. This well-characterized material then serves as the benchmark for routine quality control of subsequent batches.

Core Analytical Techniques for Purity Profiling

A comprehensive assessment of API purity rarely relies on a single analytical technique. Instead, a multi-faceted approach is employed, with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) being two of the most powerful and complementary methods in the analytical chemist's arsenal.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity testing in the pharmaceutical industry, prized for its high resolving power, sensitivity, and robustness.[11] A well-developed HPLC method, particularly a "stability-indicating" one, can separate the parent API from its process-related impurities and degradation products.[12]

The "Why" Behind the Method: Causality in HPLC Protocol Design

The development of a robust HPLC method is guided by the physicochemical properties of the analyte. This compound is a small organic molecule with moderate polarity, making it an ideal candidate for reversed-phase HPLC. Our choice of a C18 column is based on its versatility and proven ability to retain and separate a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and a buffer, is optimized to achieve a balance between retention of the main peak and effective separation from any potential impurities. A gradient elution is often preferred over an isocratic one as it provides better resolution for a wider range of impurities with varying polarities and can shorten the total run time.[13] The selection of a detection wavelength is based on the UV absorbance profile of this compound, ensuring maximum sensitivity.

Experimental Protocol: A Stability-Indicating RP-HPLC Method for this compound

This protocol is designed to be compliant with the principles outlined in USP General Chapter <621> on Chromatography.[14][15]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample of this compound in the same manner as the standard to achieve a final concentration of 0.5 mg/mL.

  • Analysis: After system equilibration, inject a blank (diluent), followed by six replicate injections of the standard solution to establish system suitability (checking for retention time, peak area reproducibility, and tailing factor). Then, inject the sample solution in duplicate.

  • Data Processing: The purity of the sample is typically assessed using the area percent method. The area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard Equilibrate System Equilibration Prep_Standard->Equilibrate Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Equilibrate SST System Suitability Test (6x Standard Inj.) Equilibrate->SST Analyze Analyze Sample (2x Sample Inj.) SST->Analyze Integrate Integrate Peaks Analyze->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Determination.

II. Quantitative NMR (qNMR): A Primary Method for Absolute Purity

While HPLC provides excellent data on relative purity, qNMR stands out as a primary analytical method capable of determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[16][17] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[18] By comparing the integral of a specific resonance of the analyte to that of a highly pure, stable internal standard of known concentration, the absolute purity of the analyte can be determined.[19]

The "Why" Behind the Method: Causality in qNMR Protocol Design

The success of a qNMR experiment hinges on careful planning and execution.[16] The choice of a deuterated solvent is critical; it must completely dissolve both the analyte and the internal standard. Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile choice for many organic molecules. The internal standard must be stable, of high purity, and have a simple NMR spectrum with at least one signal that is well-resolved from any analyte signals. Maleic acid is a common choice as it is a stable solid and typically presents a sharp singlet in a relatively clean region of the ¹H NMR spectrum. Key experimental parameters, such as the relaxation delay (d1), must be set to be at least five times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate integration.

Experimental Protocol: ¹H-qNMR for Absolute Purity of this compound

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • This compound reference standard and test sample.

  • High-purity internal standard (e.g., Maleic Acid, >99.5% purity).

  • Deuterated solvent (e.g., DMSO-d6).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 seconds (or 5 x longest T1).

      • Number of Scans: 8-16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal from this compound and the singlet from the internal standard (Maleic Acid).

  • Purity Calculation: The purity of the analyte (P_a) is calculated using the following equation[16][18]:

    Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I: Integral value of the signal.

    • N: Number of protons giving rise to the signal.

    • M: Molar mass.

    • m: Mass.

    • P: Purity of the standard.

    • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Data Acquisition cluster_data_qnmr Data Processing & Calculation Weigh Accurately Weigh Analyte & Internal Std. Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Spectrum with Quantitative Parameters Dissolve->Acquire Process Process Spectrum (FT, Phasing, Integration) Acquire->Process Calculate_Purity Calculate Absolute Purity Using Formula Process->Calculate_Purity

Caption: Workflow for qNMR Purity Determination.

III. Comparative Analysis: A Case Study

Let's consider a scenario where a newly synthesized batch of this compound ("Test Batch") is benchmarked against our in-house primary reference standard ("Reference Standard"). The following table summarizes the hypothetical results from our HPLC and qNMR analyses.

Analytical Test Parameter Reference Standard Test Batch ICH Q3A Threshold *
HPLC Purity (Area %)99.85%99.62%N/A
Impurity A (RRT 0.85)0.07%0.12%Identification: ≥0.10%
Impurity B (RRT 1.15)0.04%0.08%Reporting: ≥0.05%
Total Impurities0.15%0.38%N/A
¹H-qNMR Absolute Purity99.7% (± 0.2%)99.5% (± 0.2%)N/A

*Assuming a maximum daily dose of <2g/day.[6]

Interpretation of Results: A Synthesis of Insights
  • Overall Purity: Both HPLC and qNMR show high purity for both the reference standard and the test batch, with the reference standard being slightly purer. The close agreement between the HPLC area % and the absolute purity from qNMR provides a high degree of confidence in the results.

  • Impurity Profile: The HPLC analysis reveals that the "Test Batch" has a higher level of impurities compared to the "Reference Standard."

  • Actionable Insights from Impurity Data:

    • Impurity A: In the "Test Batch," this impurity is at 0.12%, which is above the ICH identification threshold of 0.10%.[6] This triggers a requirement to structurally characterize this impurity.

    • Impurity B: At 0.08% in the "Test Batch," this impurity is above the reporting threshold of 0.05% and must be reported in regulatory filings.[6]

  • Complementary Nature of Techniques: HPLC provides a detailed impurity profile, crucial for meeting ICH Q3A requirements for individual impurities.[4] qNMR, on the other hand, gives a highly accurate measure of the absolute amount of the this compound molecule, which is invaluable for creating reference standards and for mass balance calculations.

Conclusion

Ensuring the purity of this compound is a multi-step, rigorous process that is fundamental to its development as a safe and effective therapeutic. This guide has demonstrated that a combination of a high-resolution, stability-indicating HPLC method and a primary qNMR method provides a comprehensive and robust strategy for purity assessment. By benchmarking against a well-characterized reference material and interpreting the results within the framework of ICH guidelines, researchers and drug developers can confidently advance their programs, ensuring the highest standards of quality and patient safety.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • (2022, December 1). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>.
  • (2023, November 1). USP-NF 〈621〉 Chromatography.
  • (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
  • uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Zamann Pharma Support GmbH. European Pharmacopoeia (EP).
  • (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Labmix24. European Pharmacopoeia (Ph. Eur.) Reference Standards.
  • (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue.
  • Sigma-Aldrich. european pharmacopoeia (ep) reference standard.
  • LGC Standards. European Pharmacopoeia (Ph. Eur.) Reference Materials.
  • (2023, November 30). Validation of Analytical Procedures Q2(R2) - ICH.
  • (2022, November 8). Analytical method validation: A brief review.
  • (2018, October 15). Validation of Analytical Procedures.
  • Selleck Chemicals. (2024, May 22). Tolimidone (MLR-1023) | Src activator | CAS 41964-07-2.
  • Tolimidone – Lyn Kinase Activator| Type 2 Diabetes, NASH Therapy Research.
  • Certified Reference Materials.
  • Biodexa Pharmaceuticals. (2024, July 16). Biodexa Announces Phase 2a Study of Tolimidone in Type 1 Diabetes Approved by Health Canada.
  • Benchchem. Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods.
  • LGC Standards. Certified reference materials.
  • PMC. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms.
  • (2010, May 15). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF HUMAN INSULIN IN PHARMACEUTICAL PREPARATION.
  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • (2025, April 1). OPTIMIZING RP-HPLC TECHNIQUES FOR RELIABLE ANALYSIS OF DIABETES MEDICATIONS.
  • PubMed. (2011, October 1). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
  • (2023, November 27). Biodexa Enters Into Agreements to Acquire Exclusive Worldwide License to Tolimidone, a Phase II Ready Asset for Type 1 Diabetes.

Sources

Navigating the Regulatory Labyrinth: A Comparative Guide to Reporting 4-oxo Tolimidone in Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, ensuring the purity and safety of a drug substance is paramount. Regulatory bodies worldwide have established stringent guidelines for the identification, qualification, and control of impurities. This guide provides an in-depth technical comparison of the regulatory requirements and analytical strategies for reporting a potential oxidative impurity, 4-oxo Tolimidone, in Tolimidone drug substances. As a senior application scientist, this document synthesizes global regulatory expectations with practical, field-proven methodologies to ensure compliance and drug safety.

The Regulatory Framework: A Global Perspective on Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the foundational guidelines for impurity control in new drug substances, which are adopted by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The primary guideline governing impurities in new drug substances is ICH Q3A(R2).

Key Tenets of ICH Q3A(R2):

  • Classification of Impurities: Impurities are categorized as organic, inorganic, or residual solvents. This compound would be classified as an organic impurity, specifically a degradation product if it forms during storage or a process-related impurity if it arises during synthesis.

  • Reporting, Identification, and Qualification Thresholds: The guideline establishes thresholds based on the maximum daily dose of the drug substance. These thresholds trigger the need to report, identify the structure of, and toxicologically qualify an impurity.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

A critical aspect of these regulations is the principle that any impurity present at a level observed in safety and clinical study batches is considered qualified. However, new impurities or those at higher levels in the commercial product require justification and potentially, toxicological assessment.

The Case of this compound: A Potential Oxidative Impurity

Tolimidone, 5-(3-methylphenoxy)-2(1H)-pyrimidinone, is a drug candidate that has been investigated for various therapeutic applications. While "this compound" is not a widely reported impurity, its formation is chemically plausible through the oxidation of the pyrimidinone ring, a common reaction for such heterocyclic systems. The presence of an enolizable ketone in the pyrimidinone ring makes it susceptible to oxidation, potentially leading to the formation of a diketo derivative.

Hypothetical Formation Pathway

The pyrimidinone core of Tolimidone could undergo oxidation, particularly under conditions of oxidative stress (e.g., exposure to air, light, or oxidizing agents). This could lead to the introduction of a second carbonyl group at the 4-position of the pyrimidine ring, resulting in 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione, or "this compound."

Tolimidone Tolimidone 5-(3-methylphenoxy)-2(1H)-pyrimidinone Oxidative_Stress Oxidative Stress (e.g., O2, light, peroxides) Tolimidone->Oxidative_Stress Four_Oxo_Tolimidone This compound 5-(3-methylphenoxy)pyrimidine-2,4(1H,3H)-dione Oxidative_Stress->Four_Oxo_Tolimidone

Caption: Hypothetical oxidation of Tolimidone to this compound.

Proactive Impurity Profiling: Forced Degradation Studies

To proactively identify potential degradation products like this compound, regulatory guidelines recommend performing forced degradation (stress) studies.[1][2][3] These studies expose the drug substance to harsh conditions to accelerate degradation and provide insight into potential degradation pathways.

Experimental Protocol: Forced Degradation of Tolimidone

Objective: To investigate the potential for the formation of this compound and other degradation products under various stress conditions.

Materials:

  • Tolimidone drug substance

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase)

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve Tolimidone in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve Tolimidone in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve Tolimidone in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Tolimidone to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose solid Tolimidone to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.

cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Tolimidone Tolimidone Drug Substance Tolimidone->Acid Tolimidone->Base Tolimidone->Oxidation Tolimidone->Thermal Tolimidone->Photo Report Impurity Profile Report Analysis->Report

Sources

Safety Operating Guide

4-oxo Tolimidone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the identification, handling, and disposal procedures for 4-oxo Tolimidone , a specific oxidized derivative of the Lyn kinase activator Tolimidone (MLR-1023).

Executive Safety Directive

Immediate Action Required: this compound must be treated as a Potentially Bioactive Hazardous Agent .

  • Disposal Method: High-Temperature Incineration (Waste Code: Incineration Only ).

  • Prohibition: Do NOT dispose of down the drain, via evaporation, or in general municipal trash.

  • Containment: Segregate from oxidizers and strong acids. Use dedicated "High Hazard" or "Cytotoxic/Bioactive" waste streams.

Chemical Identification & Differentiation

To ensure protocol accuracy, you must distinguish the target compound from its parent molecule. "this compound" is chemically distinct from standard Tolimidone.

FeatureTolimidone (Parent) This compound (Target)
Common Name Tolimidone, MLR-1023, CP-26154This compound
IUPAC Name 5-(3-methylphenoxy)-2(1H)-pyrimidinone5-(3-methylphenoxy)-2,4(1H,3H)-pyrimidinedione
CAS Number 41964-07-266047-04-9
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₃
Structural Difference Single ketone at C2 positionDione (Ketones at C2 and C4)
Primary Risk Kinase Activation (Bioactive)Potential Bioactivity/Metabolite

Scientific Insight: The structural shift to a 2,4-dione (uracil-like core) alters hydrogen bonding potential and solubility. While specific toxicological data for the 4-oxo derivative is limited compared to the parent, the Precautionary Principle dictates it be handled with the same rigor as a potent kinase modulator.

Hazard Profiling & PPE Requirements

Treat this compound as a Suspected Reproductive Toxin and Specific Target Organ Toxicant until proven otherwise.

Personal Protective Equipment (PPE) System

This protocol uses a Redundancy Model to prevent exposure.

  • Respiratory: N95 minimum; P100 or Powered Air-Purifying Respirator (PAPR) recommended if handling powders outside a fume hood.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (extended cuff, >5 mil) or Neoprene.

  • Body: Tyvek® lab coat or closed-front gown with elastic cuffs.

Step-by-Step Disposal Protocols

A. Solid Waste (Powder, Contaminated Wipes, Weigh Boats)
  • Collection: Place all solid waste into a Yellow Biohazard/Chemo Waste Bag (or equivalent rigid container for hazardous drugs).

  • Double-Bagging: Seal the primary bag with tape. Place it inside a second clear hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Text: "Hazardous Waste - this compound - Toxic/Bioactive - Incinerate Only."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container to capture potential leaks.

B. Liquid Waste (Mother Liquors, HPLC Effluent)
  • Segregation: Do not mix with halogenated solvents unless the incineration facility permits. Keep separate from oxidizers (e.g., peroxides) to prevent pyrimidinone ring oxidation/cleavage reactions.

  • Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.

  • Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 50%, Trace this compound").

C. Deactivation (Spill Response Only)
  • Note: Chemical deactivation is not a substitute for incineration for bulk disposal.

  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Oxidative cleavage of the pyrimidine ring system reduces biological activity.

  • Procedure: Cover spill with absorbent pads. Soak pads with bleach. Allow 15 minutes contact time. Collect as solid hazardous waste.

Visualized Workflows

Figure 1: Waste Classification Decision Tree

Use this logic flow to determine the correct waste stream for your specific sample.

WasteDecisionTree Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Solutions, HPLC) StateCheck->Liquid Sharps Sharps (Needles, Broken Glass) StateCheck->Sharps Trace Trace/Empty (<3% by weight) Solid->Trace Bulk Bulk/Stock Solid->Bulk LiqCarboy HDPE Carboy (Hazardous Waste Tag) Liquid->LiqCarboy Segregate Solvents SharpsBin Rigid Sharps Container (Incineration) Sharps->SharpsBin SolidBin Yellow Chem/Bio Bin (Incineration) Trace->SolidBin Double Bag Bulk->SolidBin Seal & Tag

Caption: Decision logic for segregating this compound waste streams to ensure compliance with incineration protocols.

Figure 2: Cradle-to-Grave Disposal Workflow

This diagram illustrates the chain of custody from the laboratory bench to final destruction.

DisposalFlow Bench Lab Bench (Generation) SAA Satellite Accumulation (Temp Storage) Bench->SAA Tag & Seal EHS EHS Collection (Internal Transport) SAA->EHS Request Pickup Vendor Waste Vendor (Veolia/Clean Harbors) EHS->Vendor Manifest (RCRA) Incinerator High-Temp Incinerator (>1000°C) Vendor->Incinerator Destruction

Caption: The operational lifecycle of hazardous waste, ensuring complete thermal destruction of the bioactive compound.

Regulatory Compliance (RCRA & Global)

  • United States (RCRA): While this compound is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to its bioactive nature, it is best practice to manage it as RCRA Hazardous Waste (often coded as D001 if in flammable solvent, or regulated under state-specific medical waste codes).

  • Europe (REACH/EWC): Classify under EWC code 18 01 08 * (Cytotoxic and cytostatic medicines) or 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11656845 (Tolimidone). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

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